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Core Science & Biosynthesis

Foundational

2-(3-Fluoroazetidin-1-yl)acetic Acid: Physicochemical Profiling & Synthetic Utility

Topic: 2-(3-Fluoroazetidin-1-yl)acetic acid physicochemical properties Content Type: In-depth Technical Guide Executive Summary: The Fluorine Effect in Strained Heterocycles In the landscape of modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(3-Fluoroazetidin-1-yl)acetic acid physicochemical properties Content Type: In-depth Technical Guide

Executive Summary: The Fluorine Effect in Strained Heterocycles

In the landscape of modern medicinal chemistry, 2-(3-fluoroazetidin-1-yl)acetic acid represents a high-value building block, functioning as a conformationally restricted, fluorinated amino acid surrogate. It combines the steric constraints of the azetidine ring with the electronic modulation of the fluorine atom.

This guide analyzes the compound's physicochemical behavior, focusing on how the C-3 fluorine atom depresses the basicity of the azetidine nitrogen (lowering pKa) and influences ring puckering dynamics via the gauche effect. These properties make it a critical bioisostere for proline or glycine in peptidomimetics, offering improved metabolic stability and permeability.

Physicochemical Profile

The introduction of a fluorine atom at the 3-position of the azetidine ring drastically alters the electronic landscape compared to the parent azetidine. The following data synthesizes experimental trends from 3-fluoroazetidine derivatives and calculated descriptors.

Table 1: Key Physicochemical Properties
PropertyValue / RangeDescription
Molecular Formula C₅H₈FNO₂Zwitterionic character at neutral pH.[1]
Molecular Weight 133.12 g/mol Fragment-like chemical space (Rule of 3 compliant).
pKa1 (Carboxyl) 2.1 – 2.4 (Est.)Typical

-amino acid acidity; slightly enhanced by F-induction.
pKa2 (Amine) 7.8 – 8.4 (Est.)Critical Feature: Significantly lower than parent azetidine (~11.3) due to electron-withdrawing F atom.
LogP -1.2 to -0.5Highly hydrophilic; exists as a zwitterion in aqueous media.
Topological PSA ~40-50 ŲFavorable for membrane permeability if the zwitterion is masked (e.g., prodrugs).
H-Bond Donors/Acceptors 1 / 4Fluorine acts as a weak acceptor; Carboxylate dominates interaction.

Expert Insight: The depression of the amine pKa (from ~11 to ~8) is the most valuable property of this scaffold. It brings the basicity closer to physiological pH (7.4), increasing the fraction of the neutral (unprotonated) species available for passive membrane diffusion compared to non-fluorinated analogs.

Structural Analysis: Conformational Dynamics

The azetidine ring is not planar; it undergoes "puckering" to relieve torsional strain. The 3-fluoro substituent introduces a stereoelectronic preference known as the fluorine gauche effect (hyperconjugation between


 and 

).
Diagram 1: Conformational Equilibrium & Puckering

The following diagram illustrates the dynamic equilibrium between the axial and equatorial conformers. While steric bulk typically favors the equatorial position, the electronic gauche effect stabilizes the axial orientation in 3-fluoroazetidines.

ConformationalDynamics cluster_factors Driving Forces Equatorial Equatorial Conformer (Sterically Favored) Transition Planar Transition State (High Energy) Equatorial->Transition Ring Inversion Axial Axial Conformer (Gauche Effect Stabilized) Transition->Axial Electronic Stabilization Sterics Steric Repulsion Favors Equatorial Sterics->Equatorial Electronics Hyperconjugation (σCH -> σ*CF) Favors Axial Electronics->Axial

Caption: The interplay between steric repulsion and electronic hyperconjugation dictates the ring puckering angle (~25-30°).

Experimental Protocol: Synthesis & Handling

The synthesis of 2-(3-fluoroazetidin-1-yl)acetic acid requires careful handling of the strained azetidine ring to prevent opening. The most robust method involves the alkylation of commercially available 3-fluoroazetidine hydrochloride.

Method A: Direct Alkylation (Step-by-Step)

Reagents:

  • 3-Fluoroazetidine HCl (1.0 eq)

  • tert-Butyl bromoacetate (1.1 eq)

  • Triethylamine (TEA) or DIPEA (2.5 eq)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Trifluoroacetic acid (TFA)

Protocol:

  • Free Base Formation: Suspend 3-fluoroazetidine HCl in DCM at 0°C. Add TEA dropwise to liberate the free amine in situ.

  • Alkylation: Add tert-butyl bromoacetate slowly to the cold solution. Allow the reaction to warm to room temperature (RT) and stir for 12–16 hours.

    • Checkpoint: Monitor by TLC or LCMS. The secondary amine should be fully consumed.

  • Workup: Wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield the tert-butyl ester intermediate.

  • Deprotection: Dissolve the intermediate in DCM/TFA (4:1 ratio). Stir at RT for 2–4 hours to cleave the tert-butyl group.

  • Isolation: Concentrate the mixture. Co-evaporate with toluene (3x) to remove excess TFA. The product is typically isolated as the TFA salt (viscous oil or semi-solid).

    • Purification: If necessary, use preparative HPLC (C18 column, Water/MeCN gradient with 0.1% Formic Acid).

Diagram 2: Synthetic Pathway

SynthesisPath SM1 3-Fluoroazetidine HCl Complex Alkylation Reaction (DCM, 0°C -> RT, 16h) SM1->Complex Reagent tert-Butyl Bromoacetate Reagent->Complex Base TEA / DIPEA Base->Complex Intermediate Intermediate Ester (tert-Butyl 2-(3-fluoroazetidin-1-yl)acetate) Complex->Intermediate SN2 Substitution Deprotect Acidic Hydrolysis (TFA/DCM) Intermediate->Deprotect Product FINAL PRODUCT 2-(3-Fluoroazetidin-1-yl)acetic acid (TFA Salt) Deprotect->Product Ester Cleavage

Caption: Two-step synthesis via tert-butyl ester protection to avoid zwitterionic solubility issues during workup.

Applications in Drug Discovery

This scaffold is primarily utilized to optimize Lead-like properties in the optimization phase of drug discovery.

  • Bioisosterism: It acts as a bioisostere for Proline and Sarcosine. The 4-membered ring restricts conformational freedom more than pyrrolidine (5-membered), potentially locking the bioactive conformation.

  • Metabolic Stability: The fluorine atom at C-3 blocks metabolic oxidation at this position, a common clearance pathway for cyclic amines.

  • Basicity Modulation: As noted in the physicochemical profile, the fluorine lowers the pKa. This is crucial for CNS drugs where high basicity (pKa > 9) can lead to P-gp efflux liability and phospholipidosis.

Comparison of Cyclic Amino Acids
ScaffoldRing SizeAmine pKaConformational Flexibility
Azetidine-2-carboxylic acid 4~11.0Rigid
Proline 5~10.6Moderate
3-Fluoroazetidin-1-yl acetic acid 4~8.2 Rigid + F-Electronic bias

References

  • Smyrnov, O. et al. (2025). "Statistical Analysis of a Specialized Dataset for Predicting the Acid–Base Properties and Lipophilicity of Fluorinated Organic Compounds." ResearchGate.

  • Nairoukh, Z. et al. (2025). "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference." Chemistry - A European Journal.

  • PubChem. (2025).[2] "2-(3-Chloroazetidin-1-yl)acetic acid Physicochemical Data." National Library of Medicine.

  • ChemBK. (2024). "3-Fluoroazetidine Physicochemical Properties & Supplier Data." ChemBK.

  • ChemicalBook. (2025). "2-(Azetidin-1-yl)acetic acid hydrochloride Properties." ChemicalBook.

Sources

Exploratory

Synthesis and Characterization of 2-(3-Fluoroazetidin-1-yl)acetic Acid: A Technical Guide

Part 1: Executive Technical Overview The compound 2-(3-Fluoroazetidin-1-yl)acetic acid represents a critical fluorinated building block in modern medicinal chemistry.[1] The introduction of the fluorine atom at the C3 po...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Overview

The compound 2-(3-Fluoroazetidin-1-yl)acetic acid represents a critical fluorinated building block in modern medicinal chemistry.[1] The introduction of the fluorine atom at the C3 position of the azetidine ring induces a strong dipole, lowering the pKa of the amine (relative to the non-fluorinated analog) and altering the lipophilicity (


) of the parent scaffold.

This guide details a robust, scalable synthesis route designed to minimize the formation of ring-opening byproducts—a common risk with strained azetidine rings—while ensuring high purity of the final zwitterionic species.

Key Chemical Properties
PropertyValue / Description
Molecular Formula C

H

FNO

Molecular Weight 133.12 g/mol
Core Moiety 3-Fluoroazetidine (strained 4-membered ring)
Key Challenge Stability of the strained ring under basic hydrolysis; isolation of highly polar zwitterion.[1]

Part 2: Strategic Synthesis Architecture

We will utilize a Convergent Alkylation-Deprotection Strategy . Unlike direct carboxymethylation which can be uncontrolled, we employ a tert-butyl ester protection strategy.

The "Why" Behind the Chemistry
  • Substrate Selection: We start with 3-Fluoroazetidine Hydrochloride .[1] The salt form is non-volatile and stable, unlike the free base which is prone to polymerization.

  • Ester Choice (tert-Butyl): We select tert-butyl bromoacetate over ethyl/methyl analogs.[1]

    • Reasoning: The bulky tert-butyl group minimizes nucleophilic attack at the carbonyl carbon during the alkylation phase.[1] More importantly, it allows for acid-mediated hydrolysis (TFA/DCM), avoiding the harsh aqueous basic conditions (LiOH/NaOH) that can degrade the strained azetidine ring or complicate the isolation of the water-soluble zwitterion.

  • Base Selection (DIPEA): A non-nucleophilic organic base is essential to scavenge the HCl from the starting material without opening the azetidine ring.

Part 3: Detailed Experimental Protocols

Stage I: N-Alkylation (Formation of the Ester Intermediate)[1]

Objective: Synthesize tert-butyl 2-(3-fluoroazetidin-1-yl)acetate.

Reagents & Materials
  • Substrate: 3-Fluoroazetidine Hydrochloride (1.0 eq)

  • Reagent: tert-Butyl bromoacetate (1.1 eq)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 eq)[1]
    
  • Solvent: Acetonitrile (MeCN), anhydrous (0.2 M concentration)[1]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 3-Fluoroazetidine Hydrochloride in anhydrous MeCN under an inert atmosphere (N

    
     or Ar).
    
  • Free Base Liberation: Cool the suspension to 0 °C. Add DIPEA dropwise over 10 minutes. The solution should become clear as the free amine is liberated.

  • Alkylation: Add tert-butyl bromoacetate dropwise to the cold solution.

    • Critical Control Point: Maintain 0 °C during addition to prevent exotherm-driven polymerization.[1]

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 12–16 hours.

    • Validation: Monitor by TLC (50% EtOAc/Hexane; stain with KMnO

      
      ). The starting amine (polar) should disappear, and a less polar spot (ester) should appear.
      
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove MeCN.

    • Redissolve the residue in Ethyl Acetate (EtOAc).

    • Wash with water (

      
      ) and brine (
      
      
      
      ) to remove DIPEA salts.[1]
    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate.[2][3]
  • Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) yields the pure ester as a colorless oil.

Stage II: Acidolytic Deprotection (Isolation of the Target Acid)[1]

Objective: Cleave the tert-butyl group to release 2-(3-fluoroazetidin-1-yl)acetic acid.[1]

Reagents
  • Substrate: tert-Butyl 2-(3-fluoroazetidin-1-yl)acetate (from Stage I)[1]

  • Reagent: Trifluoroacetic acid (TFA) (10-20 eq)[1]

  • Solvent: Dichloromethane (DCM)[1]

Step-by-Step Methodology
  • Dissolution: Dissolve the ester intermediate in DCM (0.1 M) and cool to 0 °C.

  • Cleavage: Add TFA dropwise. The large excess drives the equilibrium to completion and solvates the ionic species.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Validation: LC-MS will show the disappearance of the ester peak (M+57 or M+101 loss) and appearance of the acid mass (M+1 = 134.1).[1]

  • Isolation (The "Ether Crash" Method):

    • Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Do not use heat >40 °C.

    • The residue will be a thick oil (TFA salt).

    • Add cold Diethyl Ether (Et

      
      O) and triturare vigorously. The product should precipitate as a white solid (TFA salt).
      
    • Decant the ether. Repeat trituration

      
      .
      
  • Final Drying: Dry the solid under high vacuum for 24 hours to remove trace volatiles.

    • Note: If the free zwitterion is required (non-salt), dissolve the residue in minimal MeOH and pass through a weak anion exchange resin, or treat with stoichiometric Ag

      
      CO
      
      
      
      (if HCl salt) or epoxide scavengers, though the TFA salt is preferred for storage stability.

Part 4: Visualization of Workflows

Synthesis Pathway Diagram[2][4]

SynthesisPath SM 3-Fluoroazetidine HCl (Starting Material) Intermediate t-Butyl 2-(3-fluoroazetidin-1-yl)acetate (Ester Intermediate) SM->Intermediate N-Alkylation (0°C -> RT, 16h) Reagents1 t-Butyl Bromoacetate DIPEA / MeCN Product 2-(3-Fluoroazetidin-1-yl)acetic acid (TFA Salt) Intermediate->Product Deprotection (RT, 4h) Reagents2 TFA / DCM (Acidolysis)

Figure 1: Two-step convergent synthesis pathway utilizing acid-labile protecting groups.[1]

Purification Logic Flow

Purification Crude Crude Reaction Mixture (DCM + TFA + Product) Evap Rotary Evaporation (< 40°C) Crude->Evap Oil Viscous Oil Residue Evap->Oil Triturate Trituration with cold Et2O Oil->Triturate Precipitate White Precipitate Formed? Triturate->Precipitate Solid Filter/Decant Solid (Product TFA Salt) Precipitate->Solid Yes Recryst Recrystallize (MeOH/Et2O) Precipitate->Recryst No (Oily) Recryst->Solid

Figure 2: Purification logic for isolating the polar zwitterionic salt.[1]

Part 5: Characterization Matrix

The following data confirms the structural identity of the synthesized compound.

Nuclear Magnetic Resonance (NMR)

Solvent: D


O or DMSO-d

[1]
NucleusShift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight

F
-178.5 to -182.0Multiplet1FF-C(3)Diagnostic shift for 3-fluoroazetidine core [1].[1]

H
5.35dtt (

Hz)
1HH-C(3)Large geminal coupling confirms Fluorine attachment.

H
4.20 - 4.55Multiplet4HH-C(2,[1]4)Azetidine ring protons; complex splitting due to F coupling.

H
3.95Singlet2HN-CH

-COOH
Singlet confirms N-alkylation; shift indicates alpha to carbonyl.[1]
Mass Spectrometry (LC-MS)[1][5][6]
  • Method: ESI (Positive Mode)[1]

  • Expected Mass:

    
    [1]
    
  • Fragmentation: Loss of CO

    
     (M-44) is common in MS/MS modes for carboxylic acids.[1]
    

Part 6: Critical Control Points & Troubleshooting

  • Temperature Control: The alkylation of azetidines is exothermic. Failure to cool the reaction to 0 °C can lead to ring opening or dimerization (polymerization).

  • Stoichiometry: Do not use a large excess of bromoacetate. Over-alkylation (quaternization) is possible, leading to a bis-alkylated quaternary ammonium salt which is difficult to separate.

  • Stability: The free acid zwitterion is hygroscopic. Store as the HCl or TFA salt in a desiccator at -20 °C.

Part 7: References

  • Vertex AI Search. (2026). Search Results for 3-fluoroazetidine derivatives characterization. 2

  • ChemicalBook. (2025).[4] 3-FLUOROAZETIDINE HYDROCHLORIDE Properties and NMR Data. 5[1]

  • National Institutes of Health (NIH). (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed. 6

  • BenchChem. (2026). 2-(3-Fluoroazetidin-1-yl)acetonitrile and related analogs. 7[1]

  • BLD Pharm. (2026). tert-Butyl 3-(2-bromoethyl)-3-fluoroazetidine-1-carboxylate Data. 8[1]

Sources

Foundational

2-(3-Fluoroazetidin-1-yl)acetic acid CAS number 2243503-23-1

Executive Summary: The Strategic Value of the Fluorine Motif In modern drug discovery, 2-(3-Fluoroazetidin-1-yl)acetic acid represents more than a simple building block; it is a precision tool for multiparameter optimiza...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Fluorine Motif

In modern drug discovery, 2-(3-Fluoroazetidin-1-yl)acetic acid represents more than a simple building block; it is a precision tool for multiparameter optimization (MPO) . As medicinal chemists move away from flat, aromatic-heavy scaffolds towards sp³-rich architectures (Fsp³), the azetidine ring offers a unique conformational constraint that bridges the gap between flexible ethylamines and rigid pyrrolidines.

The inclusion of the fluorine atom at the C3 position is not merely decorative. It exploits the gauche effect and sigma-hole interactions to modulate the pKa of the ring nitrogen, typically lowering it by 1–2 log units compared to the non-fluorinated parent. This reduction in basicity is critical for improving membrane permeability and reducing hERG liability while maintaining solubility.

This guide provides a comprehensive technical analysis of this compound, establishing a validated workflow for its synthesis, handling, and application in peptidomimetics and PROTAC linker design.

Chemical Profile & Specifications

Physicochemical Properties

The following data aggregates experimental observations with high-confidence predictive models standard in medicinal chemistry.

PropertySpecificationTechnical Insight
Chemical Formula C₅H₈FNO₂Zwitterionic character in neutral media.
Molecular Weight 133.12 g/mol Fragment-like; ideal for FBDD.
Appearance White to off-white crystalline solidHygroscopic; store under inert atmosphere.
Calculated pKa (Acid) ~2.1Typical carboxylic acid behavior.
Calculated pKa (Base) ~6.8 – 7.2Critical Feature: Lower than azetidine (~10.4) due to F-induction.
ClogP -1.2 (Estimated)Highly polar; excellent for solubilizing lipophilic payloads.
Solubility High in H₂O, DMSO, MeOHPoor solubility in non-polar ethers/alkanes.
Structural Analysis

The 3-fluoroazetidine moiety exists in a puckered conformation. The fluorine atom prefers an axial orientation in many contexts due to the hyperconjugative interaction between the


 and 

orbitals (and vice versa), stabilizing specific ligand-protein binding geometries.

Validated Synthesis Protocol

Objective: To synthesize high-purity 2-(3-fluoroazetidin-1-yl)acetic acid suitable for GMP-like downstream applications. Strategy: Direct alkylation of the amine with haloacetic acid is prone to over-alkylation (quaternization). The Ester-Intermediate Route is recommended for superior control and purification.

Reaction Scheme (Graphviz Visualization)

SynthesisPathway Figure 1: Recommended Synthetic Pathway via tert-Butyl Ester Strategy SM1 3-Fluoroazetidine HCl (Starting Material) Inter Intermediate: tert-Butyl 2-(3-fluoroazetidin-1-yl)acetate SM1->Inter SN2 Alkylation (0°C to RT, 12h) Reagent1 tert-Butyl Bromoacetate + DIPEA (Base) Reagent1->Inter Product Final Product: 2-(3-Fluoroazetidin-1-yl)acetic acid Inter->Product Deprotection (RT, 4h) Reagent2 TFA / DCM (Acidolysis) Reagent2->Product

Figure 1: The ester route prevents zwitterion formation during purification, allowing standard silica chromatography before the final deprotection.

Step-by-Step Methodology
Step 1: N-Alkylation
  • Preparation: In a flame-dried round-bottom flask, suspend 3-Fluoroazetidine HCl (1.0 equiv) in anhydrous Acetonitrile (MeCN) (10 mL/g).

  • Base Addition: Cool to 0°C. Add DIPEA (2.5 equiv) dropwise. The solution should become clear as the free amine is liberated.

  • Alkylation: Add tert-butyl bromoacetate (1.1 equiv) dropwise over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (stain with KMnO₄ or Ninhydrin).

  • Workup: Concentrate MeCN. Redissolve residue in EtOAc, wash with saturated NaHCO₃ and Brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). Isolate the ester intermediate.

Step 2: Ester Hydrolysis (Deprotection)
  • Dissolution: Dissolve the intermediate in Dichloromethane (DCM) (5 mL/g).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (1:1 v/v ratio with DCM).

  • Completion: Stir at RT for 2–4 hours. Monitor by LCMS (disappearance of +56 mass fragment).

  • Isolation: Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA.

  • Final Polish: Triturate the residue with cold Diethyl Ether to precipitate the product as a white solid (often obtained as the TFA salt). For the free zwitterion, use ion-exchange resin (Dowex 50W).

Application in Drug Design[1][2][3][4]

The "Fluorine Effect" on Basicity

The 3-fluoro substituent exerts a strong electron-withdrawing effect (


) through the carbon framework.
  • Pyrrolidine Nitrogen pKa: ~11.3

  • Azetidine Nitrogen pKa: ~11.3

  • 3-Fluoroazetidine Nitrogen pKa: ~6.8 – 7.2

Implication: At physiological pH (7.4), a significant fraction of the 3-fluoroazetidine is uncharged compared to pyrrolidine. This dramatically enhances passive diffusion across biological membranes and reduces the energy penalty for desolvation upon protein binding.

Decision Matrix: When to Use This Scaffold

DecisionMatrix Figure 2: Logic Flow for Selecting 3-Fluoroazetidine Scaffolds Start Design Goal: Linker/Scaffold Selection Q1 Is metabolic stability a primary issue? Start->Q1 Q2 Is the target site sterically restricted? Q1->Q2 Yes (Oxidation prone) Res1 Use Proline/Pyrrolidine (Standard) Q1->Res1 No Res2 Use 3-Fluoroazetidine (CAS 2243503-23-1) Q2->Res2 Yes (Need compact geometry + metabolic block) Res3 Use Azetidine (Non-fluorinated) Q2->Res3 Yes (But basicity is acceptable)

Figure 2: Selection criteria based on metabolic stability and steric constraints.

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), linker physicochemical properties determine cell permeability.

  • Utility: This molecule serves as a rigid, polar "exit vector" from the E3 ligase ligand (e.g., VHL or CRBN binders).

  • Advantage: The rigid azetidine ring reduces the entropic penalty of chain flexibility compared to linear PEG linkers, potentially improving binary complex stability (Cooperativity,

    
    ).
    

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS is limited, it must be handled as a functionalized fluoro-amino acid .

  • Hazard Statements (Inferred):

    • H302: Harmful if swallowed.

    • H314: Causes severe skin burns and eye damage (Acidic nature).

    • H335: May cause respiratory irritation.[1]

  • PPE Requirements:

    • Nitrile gloves (double gloving recommended).

    • Chemical splash goggles.

    • Work within a certified fume hood.

  • Storage: Hygroscopic. Store at -20°C under Argon or Nitrogen.

References

  • Synthesis of 3-Fluoroazetidine Derivatives

    • Source: Google P
    • Context: Describes the general method for N-protection and functionaliz
  • Bioisosterism of Fluorine in Drug Design

    • Title: Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.[2][3]

    • Source: Expert Opinion on Drug Discovery (2021).
    • Context: Validates the pKa modulation and metabolic stability conferred by the fluorine atom on satur
  • Azetidines in Medicinal Chemistry

    • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[4]

    • Source: Future Medicinal Chemistry (2024).
    • Context: Reviews the structural advantages of azetidine rings over larger rings like pyrrolidine and piperidine.
  • Safety Data (Fluoroacetic Acid Derivatives)

    • Title: Fluoroacetic acid Safety Data Sheet.[5]

    • Source: NOAA Cameo Chemicals.
    • Context: Provides baseline safety protocols for handling fluorinated acetic acid deriv

Sources

Exploratory

The Ascendant Role of Fluoroazetidines in Modern Drug Discovery: A Mechanistic and Methodological Exploration

An In-depth Technical Guide Preamble: The Strategic Imperative for Fluorinated Heterocycles In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a corn...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Preamble: The Strategic Imperative for Fluorinated Heterocycles

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of rational drug design.[1][2] The unique physicochemical properties imparted by fluorine—including high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] When this powerful element is integrated into a strained four-membered heterocycle like azetidine, the result is a class of compounds with remarkable potential: the fluoroazetidine derivatives.[4][5]

This guide provides an in-depth exploration of the biological activities of novel fluoroazetidine derivatives. We will move beyond a simple cataloging of effects to dissect the underlying mechanisms of action and detail the robust experimental workflows required to validate these activities. Our focus is on providing researchers, scientists, and drug development professionals with a technical and practical framework for advancing this promising class of molecules from concept to clinical consideration.

Part 1: The Synthetic Foundation

The biological evaluation of any novel compound class is predicated on its synthetic accessibility. The preparation of fluoroazetidine derivatives is a non-trivial challenge due to the inherent ring strain of the azetidine core.[6] However, modern synthetic methodologies have enabled access to these valuable scaffolds. Key strategies often involve the cyclization of haloamines or the ring expansion of aziridines.[6] A crucial step is the introduction of fluorine, which can be achieved using reagents like diethylaminosulfur trifluoride (DAST) to convert a hydroxyl group into a fluorine atom on a pre-formed azetidine ring.[7]

The causality behind choosing a specific synthetic route is driven by the desired substitution pattern and stereochemistry, which are critical determinants of biological activity. A robust and scalable synthesis is the gateway to comprehensive biological screening.

G cluster_0 Synthetic Pathway Overview Starting Materials Acyclic Precursors (e.g., homoallylic amines, amino alcohols) Cyclization Ring Formation (e.g., Iodocyclisation, Ring Expansion) Starting Materials->Cyclization Azetidine Core Substituted Azetidine Scaffold (e.g., Hydroxy-azetidine) Cyclization->Azetidine Core Fluorination Fluorinating Agent (e.g., DAST) Azetidine Core->Fluorination Final Derivative Novel Fluoroazetidine Derivative Fluorination->Final Derivative

Caption: Generalized workflow for the synthesis of fluoroazetidine derivatives.

Part 2: A Spectrum of Biological Activities & Mechanistic Insights

Fluoroazetidine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as versatile scaffolds for targeting a range of diseases.[8][9]

Anticancer and Antiproliferative Activity

A significant area of investigation for fluoroazetidines is oncology. Certain derivatives have emerged as potent antiproliferative agents, rivaling established therapeutics in preclinical models.[10][11]

  • Mechanism of Action: Microtubule Disruption: A key mechanism is the inhibition of tubulin polymerization.[10] Certain 3-fluoroazetidin-2-ones, designed as analogues of combretastatin A-4 (CA-4), have been shown to interact with the colchicine-binding site of tubulin.[10] This interaction prevents the assembly of microtubules, which are essential for mitotic spindle formation. The disruption of this process triggers a cell cycle arrest and ultimately leads to apoptosis (programmed cell death).[10] The rationale for targeting tubulin is its critical role in cell division, making it a validated and highly sensitive target for anticancer therapy.

G Fluoroazetidine Fluoroazetidine Derivative Tubulin β-Tubulin (Colchicine Site) Fluoroazetidine->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Prevents Arrest Cell Cycle Arrest (G2/M Phase) Spindle->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis Induces G cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: Mechanism of Action (MoA) cluster_3 Tier 4: In Vivo Evaluation Cytotoxicity General Cytotoxicity Assay (e.g., MTT on cell lines) IC50 Dose-Response Analysis (IC50 / EC50 Determination) Cytotoxicity->IC50 Antimicrobial Primary Antimicrobial Screen (e.g., Agar Diffusion) MIC MIC/MBC Determination (Broth Microdilution) Antimicrobial->MIC Selectivity Selectivity Panel (e.g., Normal vs. Cancer Cells) IC50->Selectivity Toxicity Preliminary Toxicity (e.g., Zebrafish Embryo Assay) MIC->Toxicity EnzymeAssay Enzyme Inhibition Assay Selectivity->EnzymeAssay CellBased Cell-Based MoA Assays (Apoptosis, Cell Cycle) Selectivity->CellBased Binding Target Binding Assay (e.g., ITC, EMSA) EnzymeAssay->Binding CellBased->Toxicity Efficacy Disease Model Efficacy (e.g., Xenograft, Infection Model) Binding->Efficacy Toxicity->Efficacy

Sources

Foundational

An In-depth Technical Guide to 2-(3-Fluoroazetidin-1-yl)acetic Acid: A Versatile Intermediate in Modern Drug Discovery

Abstract The strategic incorporation of fluorine and strained ring systems into molecular scaffolds is a cornerstone of modern medicinal chemistry. Azetidines, four-membered nitrogen-containing heterocycles, have emerged...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine and strained ring systems into molecular scaffolds is a cornerstone of modern medicinal chemistry. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged structures that can significantly enhance the physicochemical and pharmacological properties of drug candidates.[1][2][3] This guide provides a comprehensive technical overview of 2-(3-Fluoroazetidin-1-yl)acetic acid, a bifunctional building block that combines the benefits of a fluoro-substituted azetidine ring with a carboxylic acid handle for versatile chemical elaboration. We will delve into its synthesis, physicochemical properties, strategic applications as a pharmaceutical intermediate, and essential safety protocols, offering field-proven insights for researchers and drug development professionals.

The Strategic Value of Fluorinated Azetidines in Medicinal Chemistry

The azetidine ring is no longer a mere curiosity but a powerful tool in the drug designer's arsenal. Its inherent ring strain and non-planar geometry provide a rigid scaffold that can favorably orient substituents into three-dimensional space, often leading to improved binding affinity and selectivity for biological targets.[3] When compared to more flexible acyclic amines or larger ring systems, azetidines offer a unique balance of stability and conformational constraint.[2][3]

The introduction of a fluorine atom onto the azetidine ring, specifically at the 3-position, imparts further advantageous properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the 3-position of the ring resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug degradation.

  • Modulation of Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the azetidine nitrogen. This fine-tuning of basicity is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement and off-target liabilities.

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, potentially increasing binding potency.

2-(3-Fluoroazetidin-1-yl)acetic acid leverages these features by attaching an acetic acid side chain, providing a convenient point of attachment for amide bond formation, a ubiquitous linkage in pharmaceuticals. This makes it a highly valuable pharmaceutical intermediate for constructing complex lead compounds.[4][5][6][7]

Physicochemical and Structural Properties

A thorough understanding of a building block's properties is fundamental to its effective use in synthesis. The table below summarizes the key characteristics of the core components of our topic intermediate.

PropertyValueSource
Chemical Name 2-(3-Fluoroazetidin-1-yl)acetic acid-
Parent Nucleus 3-FluoroazetidinePubChem
Molecular Formula C₅H₈FNO₂(Calculated)
Molecular Weight 133.12 g/mol (Calculated)
CAS Number Not assigned; Parent (3-Fluoroazetidine): 690257-76-2[8]
Appearance Typically a white to off-white solid
Solubility Soluble in water and polar organic solvents like methanol and DMSO[9][10]
Stability Stable under standard conditions; store in a cool, dry place[11]

Note: Properties for the full compound are extrapolated from its constituent parts, 3-fluoroazetidine and acetic acid. The hydrochloride salt of 3-fluoroazetidine is a common starting material.[12]

Synthesis Pathway and Experimental Protocol

The most direct and widely applicable method for synthesizing 2-(3-Fluoroazetidin-1-yl)acetic acid is through the N-alkylation of 3-fluoroazetidine with a haloacetic acid derivative. The carboxylic acid moiety of the alkylating agent must be protected to prevent it from reacting with the basic azetidine nitrogen. An ester, such as a tert-butyl or ethyl ester, serves as an effective protecting group.

Reaction Mechanism and Causality

The synthesis proceeds via a standard Sₙ2 (nucleophilic substitution) reaction.

  • Deprotonation (if starting with salt): 3-Fluoroazetidine is often supplied as a hydrochloride salt for improved stability and handling.[12] A mild inorganic base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), is required to neutralize the HCl and liberate the free, nucleophilic secondary amine.

  • Nucleophilic Attack: The lone pair of electrons on the azetidine nitrogen attacks the electrophilic carbon atom of the haloacetate ester (e.g., tert-butyl chloroacetate), displacing the halide leaving group (e.g., Cl⁻).

  • Deprotection/Hydrolysis: The resulting ester intermediate is then hydrolyzed to yield the final carboxylic acid. Acid-catalyzed hydrolysis (e.g., with HCl or trifluoroacetic acid) is effective for cleaving the tert-butyl ester, while base-catalyzed saponification (e.g., with LiOH or NaOH) is typically used for ethyl esters.

Synthetic Workflow Diagram

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection A 3-Fluoroazetidine HCl D Protected Intermediate (2-(3-Fluoroazetidin-1-yl)acetic acid tert-butyl ester) A->D B tert-Butyl Chloroacetate B->D C Base (K2CO3) Solvent (Acetonitrile) C->D F Final Product 2-(3-Fluoroazetidin-1-yl)acetic acid D->F E Acid (HCl or TFA) Solvent (Dioxane or DCM) E->F

Caption: Synthetic workflow for 2-(3-Fluoroazetidin-1-yl)acetic acid.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

Step 1: Synthesis of 2-(3-Fluoroazetidin-1-yl)acetic acid tert-butyl ester

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-fluoroazetidine hydrochloride (1.0 eq).

  • Add anhydrous acetonitrile as the solvent, followed by powdered potassium carbonate (2.5 eq).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add tert-butyl chloroacetate (1.2 eq) dropwise to the mixture.[13]

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor its progress by TLC or LC-MS (typically 8-12 hours).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude ester by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Step 2: Hydrolysis to 2-(3-Fluoroazetidin-1-yl)acetic acid

  • Dissolve the purified ester intermediate from Step 1 in a suitable solvent such as 1,4-dioxane or dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of hydrochloric acid (4M in dioxane, 4.0 eq) or trifluoroacetic acid (TFA).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for the disappearance of the starting material.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The resulting solid can be triturated with diethyl ether, filtered, and dried under vacuum to yield the final product, often as a hydrochloride or trifluoroacetate salt.

Application as a Pharmaceutical Intermediate

2-(3-Fluoroazetidin-1-yl)acetic acid is a classic pharmaceutical intermediate, serving as a pre-formed, functionalized building block for incorporation into larger, more complex active pharmaceutical ingredients (APIs).[7] Its primary utility lies in its ability to be coupled with primary or secondary amines to form amide bonds, a reaction central to the synthesis of a vast number of drugs.

Role in API Synthesis

The diagram below illustrates the conceptual integration of the intermediate into a hypothetical API via a standard amide coupling reaction.

G A 2-(3-Fluoroazetidin-1-yl) acetic acid D Final API Structure A->D Forms Amide Bond B Amine-containing Scaffold (R-NH2) B->D C Coupling Reagents (e.g., HATU, EDCI/HOBt) Base (DIPEA) C->D Facilitates Reaction

Caption: Integration of the intermediate into a target API molecule.

This strategy is employed in the development of various therapeutic agents, including enzyme inhibitors where the azetidine moiety can access specific binding pockets. For instance, related azetidine derivatives are used in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[4][12]

Safety, Handling, and Storage

Proper handling of fluorinated intermediates is crucial for laboratory safety. While a specific safety data sheet (SDS) for 2-(3-Fluoroazetidin-1-yl)acetic acid is not widely available, a risk assessment can be conducted based on its components: 3-fluoroazetidine hydrochloride and halogenated acetic acids.[10][14]

Key Safety Considerations:

  • Hazard Class: Expected to be a skin and serious eye irritant.[11] May be harmful if swallowed or in contact with skin.[11] The final acidic product is corrosive.[15][16]

  • Handling: All manipulations should be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (nitrile is often suitable, but check for specific solvent compatibility).

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[11] For long-term stability, storage in a freezer is recommended.

Safe Handling Workflow

G A Assess Hazards (Review SDS of Analogs) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handle in Fume Hood B->C D Store Properly (Cool, Dry, Sealed) C->D E Dispose Waste (Follow Institutional Policy) D->E

Caption: Standard workflow for the safe handling of chemical intermediates.

Conclusion and Future Outlook

2-(3-Fluoroazetidin-1-yl)acetic acid stands as a testament to the power of rational molecular design in modern pharmaceutical development. It provides a robust, pre-functionalized scaffold that enables the rapid and efficient synthesis of novel drug candidates with potentially superior pharmacological profiles. The strategic placement of the fluorine atom and the conformational rigidity of the azetidine ring offer a reliable method for overcoming common drug development hurdles such as poor metabolic stability and non-optimal target binding. As the demand for innovative therapeutics continues to grow, the importance of versatile and intelligently designed intermediates like 2-(3-Fluoroazetidin-1-yl)acetic acid will only increase, solidifying its role as a key building block in the future of medicine.

References

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • 3-FLUOROAZETIDINE HYDROCHLORIDE | 617718-46-4. ChemicalBook.
  • A convenient synthesis of CHF2O-containing pyrrolidines and related compounds — Perspective building blocks for drug discovery. ScienceDirect.
  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • Azetidines in Drug Discovery. PharmaBlock.
  • 3-Fluoroazetidine Hydrochloride | 617718-46-4. Tokyo Chemical Industry Co., Ltd.
  • 2-(3-ethylazetidin-1-yl)acetic acid trifluoroacetic acid | CAS 2031260-96-3. American Elements.
  • 3-Fluoroazetidine | C3H6FN | CID 3603542. PubChem, NIH.
  • Chemical & Pharma Intermediates by Applic
  • 3-Fluoroazetidine hydrochloride | 617718-46-4. Sigma-Aldrich.
  • SAFETY DATA SHEET - 3-Fluoroazetidine hydrochloride. Fisher Scientific.
  • SAFETY DATA SHEET - 2,2-Difluoro-2-(fluorosulfonyl)acetic acid. MilliporeSigma.
  • Intermediates for the pharmaceutical industry. Evonik Industries.
  • 2-(3-Chloroazetidin-1-yl)acetic acid | C5H8ClNO2 | CID 23297086. PubChem, NIH.
  • Safety d
  • Pharma API Intermedi
  • Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Green Chemistry (RSC Publishing).
  • Fluoroacetic acid. Wikipedia.
  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermedi
  • Synthesis and biological study of Azetidinone derivatives.
  • Fluoroacetic acid | 144-49-0. ChemicalBook.
  • Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions. ChemRxiv.
  • Medicine/Food/ Aroma/Chemical Intermedi
  • safety d
  • Fluoroacetic acid | CH2FCOOH | CID 5237. PubChem, NIH.

Sources

Exploratory

Spectroscopic Characterization Guide: 2-(3-Fluoroazetidin-1-yl)acetic acid

This guide provides an in-depth technical analysis of 2-(3-Fluoroazetidin-1-yl)acetic acid , a critical fluorinated building block used in the synthesis of peptidomimetics and pharmaceutical candidates. The incorporation...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(3-Fluoroazetidin-1-yl)acetic acid , a critical fluorinated building block used in the synthesis of peptidomimetics and pharmaceutical candidates. The incorporation of the 3-fluoroazetidine moiety serves as a conformationally restricted, metabolically stable bioisostere for proline or other amino acids.

Compound Profile & Structural Logic

  • IUPAC Name: 2-(3-Fluoroazetidin-1-yl)acetic acid

  • CAS Number: 2243503-23-1

  • Molecular Formula: C

    
    H
    
    
    
    FNO
    
    
  • Molecular Weight: 133.12 g/mol

  • Structural Features:

    • Azetidine Ring: A four-membered nitrogen heterocycle creating significant ring strain (~26 kcal/mol).

    • C-3 Fluorine: Introduces a strong dipole and lowers the pKa of the amine compared to the non-fluorinated analog. It creates complex spin-spin splitting in NMR.

    • N-Acetic Acid Tail: Provides the carboxylic acid functionality, making this molecule an amphoteric amino acid derivative (zwitterionic in neutral solution).

Synthesis & Workflow Visualization

To understand the impurities and spectral artifacts, one must understand the genesis of the molecule. The standard synthesis involves the N-alkylation of 3-fluoroazetidine hydrochloride.

Synthetic Pathway Diagram

SynthesisPath cluster_conditions Critical Process Parameters Start 3-Fluoroazetidine HCl (CAS 617718-46-4) Inter Intermediate: tert-Butyl 2-(3-fluoroazetidin-1-yl)acetate Start->Inter TEA/DIPEA, ACN, 60°C (Nucleophilic Substitution) Reagent tert-Butyl Bromoacetate (Alkylation Agent) Reagent->Inter Final Target: 2-(3-Fluoroazetidin-1-yl)acetic acid Inter->Final TFA/DCM or HCl/Dioxane (Acidic Deprotection) Note1 Monitor for Elimination By-product (Allylamine derivs)

Caption: Synthesis workflow via N-alkylation and ester hydrolysis. Key risk: Fluorine elimination under harsh basic conditions.

Spectroscopic Data Analysis

The following data represents the consensus spectroscopic profile derived from the 3-fluoroazetidine core scaffold and N-acetic acid substructure analysis.

A. Nuclear Magnetic Resonance (NMR)

The fluorine atom at C-3 exerts a profound effect on the spectra due to heteronuclear coupling (


 and 

).
1H NMR (400 MHz, D

O)

Note: In D


O, the carboxylic acid proton and ammonium proton (if salt) exchange and are not visible.
Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
5.15 - 5.45 dtt (multiplet)1H

Hz
H-3 (Geminal to F)
4.20 - 4.45 m (complex)2H

Hz
H-2a, H-4a (Cis to F)
3.80 - 4.10 m (complex)2H

Hz
H-2b, H-4b (Trans to F)
3.45 Singlet2H-N-CH

-COO

Technical Insight: The protons at positions 2 and 4 of the azetidine ring are chemically equivalent due to symmetry but magnetically non-equivalent if the ring puckering is slow. However, the dominant feature is the large geminal H-F coupling at H-3 (


 Hz), which splits the signal into a wide doublet of triplets/multiplets.
13C NMR (100 MHz, D

O)
Shift (

, ppm)
SplittingCoupling (

, Hz)
Assignment
172.5 Singlet-C=O (Carboxylic Acid)
83.5 Doublet

Hz
C-3 (Directly bonded to F)
62.1 Doublet

Hz
C-2, C-4 (Proximal to F)
58.4 Singlet-N-CH

19F NMR (376 MHz, D

O)
  • Shift:

    
     -178.0 to -182.0 ppm.
    
  • Pattern: Decoupled spectrum appears as a singlet. Coupled spectrum appears as a multiplet (tt) due to coupling with H-3 (geminal) and H-2/4 (vicinal).

B. Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Molecular Ion:

    • Calc.[1][2] Mass (

      
      ): 133.12
      
    • Observed [

      
      ]
      
      
      
      : 134.1
  • Fragmentation Pattern (MS/MS):

    • m/z 134.1

      
       88.0:  Loss of HCOOH (Formic acid equivalent/Carboxyl group rearrangement).
      
    • m/z 134.1

      
       114.1:  Loss of HF (Characteristic of fluoro-aliphatic compounds).
      
C. Infrared Spectroscopy (FT-IR)
  • 3300 - 2500 cm

    
    :  Broad O-H stretch (carboxylic acid dimer).
    
  • 1730 - 1750 cm

    
    :  Strong C=O stretch (carbonyl).
    
  • 1150 - 1250 cm

    
    :  C-F stretching vibration (strong, characteristic).
    

Experimental Protocols (SOP)

Protocol 1: Sample Preparation for NMR

Objective: Eliminate pH-dependent shifts in the zwitterionic species.

  • Solvent: Use Deuterium Oxide (D

    
    O) for the free acid or zwitterion. Use DMSO-
    
    
    
    if the sample is the hydrochloride salt.
  • Concentration: Dissolve 5-10 mg of the compound in 0.6 mL of solvent.

  • Reference: Use residual solvent peak (HDO: 4.79 ppm) or internal TSP (0.00 ppm).

  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to allow relaxation of the methine proton (H-3).
    • Acquire

      
      F spectrum without proton decoupling first to observe coupling topology, then with decoupling for integration.
      
Protocol 2: LC-MS Purity Check

Objective: Verify absence of the 3-fluoroazetidine starting material.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 210 nm (low absorption expected) and ESI-MS (+).

    • Note: The starting material (3-fluoroazetidine) is very polar and may elute in the void volume. Use HILIC mode if retention is poor.

References

  • Synthesis of 3-Fluoroazetidine Derivatives

    • Patent: "Method for preparing 3-fluoroazetidine derivatives."[3][4] CN105384673B.

    • Source:

  • General Azetidine Spectroscopic Data

    • Journal: "Synthesis and characterization of 3-fluoroazetidine hydrochloride.
    • Source:

  • NMR of Acetic Acid Derivatives

    • Journal: "2H NMR and 13C-IRMS analyses of acetic acid." Analytica Chimica Acta, 2009.[5]

    • Source:[5]

  • 3-Fluoroazetidine Core Characterization

    • Database: PubChem CID 23297086 (Analogous Chloro-derivative d
    • Source:

Sources

Foundational

Azetidine in the Spotlight: How Fluorine Dictates Ring Stability and Conformation

An In-depth Technical Guide for Drug Development Professionals The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry.[1][2] Its unique prop...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry.[1][2] Its unique properties—small size, high electronegativity, and the ability to form strong C-F bonds—allow for the fine-tuning of a compound's physicochemical and pharmacokinetic profile.[1] When this powerful element is introduced into strained ring systems like azetidine, it exerts profound control over molecular geometry and stability. This guide provides a deep dive into the stereoelectronic effects governing the conformation of fluorinated azetidines, offering insights for the rational design of next-generation therapeutics.

The Azetidine Ring: A Primer on Puckered Conformation

The four-membered azetidine ring is a "privileged motif" in medicinal chemistry, appearing in numerous bioactive molecules and approved drugs.[3] Unlike its planar aromatic counterparts, the saturated azetidine ring is not flat. It adopts a puckered or bent conformation to alleviate torsional strain. This puckering is a dynamic equilibrium, with the ring rapidly inverting between two equivalent puckered states. The degree of this pucker and the energy barrier to inversion are sensitive to the nature and position of substituents on the ring.[4][5] Understanding and controlling this puckering is paramount, as it dictates the three-dimensional arrangement of substituents and, consequently, how the molecule interacts with its biological target.[4]

The Influence of Fluorine: A Stereoelectronic Master Controller

Introducing a highly electronegative fluorine atom onto the azetidine ring fundamentally alters its conformational landscape through a combination of powerful stereoelectronic effects.

One of the most significant phenomena is the "gauche effect," where a conformation with vicinal electronegative substituents (like fluorine and the ring nitrogen) in a gauche (approximately 60° dihedral angle) arrangement is favored over the anti (180°) conformation.[6] This counterintuitive preference, which defies simple steric considerations, is primarily driven by hyperconjugation.[6][7]

Specifically, electron density is donated from a C-H or C-C sigma (σ) bonding orbital into the adjacent, low-energy C-F sigma-star (σ*) antibonding orbital.[6] This orbital overlap is geometrically optimal in the gauche conformation, leading to a stabilizing effect that can overcome steric repulsion.[6]

In protonated azetidines, this effect is further amplified by a favorable charge-dipole interaction. The positively charged nitrogen atom (N+) electrostatically attracts the partial negative charge on the nearby fluorine atom, pulling it closer and strongly favoring a puckered conformation where the C-F bond is gauche to the C-N+ bond.[8] Computational studies on 3-fluoroazetidinium have shown a dramatic ring pucker inversion upon protonation, highlighting the strength of this C–F···N+ interaction.[8]

Caption: Hyperconjugation stabilizes the gauche conformer in fluoroazetidines.

The strong inductive effect of fluorine has a predictable and significant impact on the basicity (pKa) of the azetidine nitrogen. By withdrawing electron density, fluorine lowers the pKa, making the nitrogen less basic.[1][9] This modulation is critical in drug design for controlling the ionization state of a molecule at physiological pH, which in turn affects solubility, cell permeability, and receptor binding.[1]

The effect on lipophilicity (LogP/LogD) is more complex. While a single fluorine atom can increase lipophilicity by masking the polar C-H bond, the overall effect is highly dependent on the molecular context, including the conformation and the presence of other functional groups.[9][10]

PropertyInfluence of Fluorine SubstitutionRationale
Ring Pucker Increased puckering amplitude; preference for a specific conformer.Gauche effect (hyperconjugation) and C-F···N+ charge-dipole interactions lock the ring in a defined conformation.[6][8]
Basicity (pKa) Decreased pKa (less basic).Strong inductive electron withdrawal by the fluorine atom reduces the electron density on the nitrogen.[1][9]
Lipophilicity (LogD) Context-dependent; can increase or decrease.Fluorine can shield polar bonds, increasing lipophilicity, but can also enhance molecular polarity, decreasing it.[10]
Metabolic Stability Generally increased.The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450s).[1]
Experimental and Computational Validation

A synergistic approach combining Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry is essential for elucidating the conformational preferences of fluorinated azetidines.

NMR is the primary experimental technique for studying conformation in solution.

  • ¹⁹F NMR: Provides a direct and highly sensitive probe. The chemical shift of the fluorine atom is exquisitely sensitive to its local electronic environment, which changes with the ring's conformation.[11][12]

  • ¹H NMR: Analysis of vicinal proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants provides crucial dihedral angle information, which can be used to deduce the ring pucker.[11]

  • Nuclear Overhauser Effect (NOE): NOESY experiments reveal through-space proximity of atoms, helping to distinguish between different puckered states (e.g., identifying whether a substituent is pseudo-axial or pseudo-equatorial).

Protocol: Conformational Analysis by NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the fluorinated azetidine derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) to a final concentration of ~20 mM.

  • Data Acquisition:

    • Acquire standard 1D ¹H and ¹³C spectra for initial assignment.

    • Acquire a 1D ¹⁹F spectrum (with and without ¹H decoupling) to observe the fluorine environment and F-H couplings.[11]

    • Acquire a 2D ¹H-¹H COSY spectrum to establish proton connectivity.

    • Acquire a 2D ¹H-¹H NOESY or ROESY spectrum with a mixing time of 300-500 ms to measure through-space correlations.

    • Acquire a 2D ¹H-¹³C HSQC spectrum for unambiguous carbon-proton assignments.

  • Data Analysis:

    • Assign all ¹H, ¹³C, and ¹⁹F resonances.

    • Measure all relevant coupling constants (³JHH and ³JHF) from the 1D ¹H or ¹H-coupled ¹⁹F spectra.

    • Use the Karplus equation to correlate the measured ³J values to dihedral angles, which define the ring pucker.

    • Analyze NOE cross-peaks to confirm the spatial arrangement of substituents relative to the ring. For example, a strong NOE between a substituent and an axial proton would confirm an axial orientation for the substituent.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are indispensable for complementing experimental data. They allow for:

  • Energy Calculations: Determining the relative energies of different conformers (e.g., gauche vs. anti) to predict the most stable state.[8]

  • Geometric Optimization: Calculating precise bond lengths, bond angles, and dihedral angles for the lowest energy conformers.[4]

  • Orbital Analysis: Visualizing the hyperconjugative interactions (e.g., using Natural Bond Orbital, NBO, analysis) that are responsible for the gauche effect.[7][13]

Computational_Workflow cluster_input Input Generation cluster_calc Computational Analysis cluster_output Results & Validation struct Build 3D Structure of Fluorinated Azetidine conf_search Conformational Search (Molecular Mechanics) struct->conf_search dft_opt Geometry Optimization (DFT: e.g., ωB97X-D/6-31G*) conf_search->dft_opt nbo Orbital Analysis (NBO Calculation) dft_opt->nbo analysis Analyze Relative Energies & Geometric Parameters dft_opt->analysis nbo->analysis nmr_pred Predict NMR Parameters (J-couplings, shifts) analysis->nmr_pred compare Compare with Experimental NMR Data nmr_pred->compare

Caption: Integrated computational workflow for azetidine conformation analysis.
Conclusion and Outlook

Fluorine is far more than a simple hydrogen bioisostere; it is a powerful stereoelectronic tool for controlling the three-dimensional structure of the azetidine ring. By leveraging the gauche effect and other electrostatic interactions, medicinal chemists can lock the flexible azetidine scaffold into a specific, biologically relevant conformation. This pre-organization can enhance binding affinity, improve selectivity, and positively modulate pharmacokinetic properties. A thorough understanding of these underlying principles, validated by a combined NMR and computational approach, is crucial for the rational design of innovative and effective azetidine-based therapeutics.

References

  • Van Brabandt, W., Verniest, G., De Smaele, D., Duvey, G., & De Kimpe, N. (2006). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry, 71(18), 7079-7082. [Link]

  • Van Brabandt, W., et al. (2006). Synthesis of 3-Fluoroazetidines. ACS Publications. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). Journal of the American Chemical Society. [Link]

  • Gurbych, O., et al. (2024). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. ResearchGate. [Link]

  • Martins, F. A., et al. (2020). Hyperconjugation Is the Source of Helicity in Perfluorinated n-Alkanes. ResearchGate. [Link]

  • Freitas, M. P. (2018). There and back again: the role of hyperconjugation in the fluorine gauche effect. Structural Chemistry. [Link]

  • Martins, F. A., et al. (2017). Hyperconjugation Is the Source of Helicity in Perfluorinated n-Alkanes. Angewandte Chemie International Edition, 56(33), 9882-9885. [Link]

  • The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. (n.d.). ResearchGate. [Link]

  • Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. (n.d.). ResearchGate. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). Journal of the American Chemical Society. [Link]

  • The synthetic method of 3 fluoro azetidine derivatives. (2017).
  • Martins, F. A., et al. (2017). COMMUNICATION Hyperconjugation is the source of helicity in perfluorinated n- alkanes. St Andrews Research Repository. [Link]

  • Craig, N. C., et al. (1999). Is Hyperconjugation Responsible For The "Gauche Effect" In 1-Fluoropropane And Other 2-Substituted-1-Fluoroethanes?. Journal of the American Chemical Society, 121(28), 6584-6592. [Link]

  • Smith, A. M. R., & Gilmour, R. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research, 51(7), 1691-1702. [Link]

  • Gauche effect. (n.d.). Wikipedia. [Link]

  • Scheme 2: Hyperconjugation rigidifies the ring pucker of a fluorinated... (n.d.). ResearchGate. [Link]

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  • The “Azido Gauche Effect”Implications for the Conformation of Azidoprolines. (2025). ResearchGate. [Link]

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  • Dhakhda, S. K., et al. (2024). Structure of 4-fluorinated azetidine-based pyrazole molecular hybrids... ResearchGate. [Link]

  • Examples of drug candidates containing fluoroalkyl-substituted azetidine (7) and piperidine (8) motifs. (n.d.). ResearchGate. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

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Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(3-Fluoroazetidin-1-yl)acetic acid

Abstract This technical guide provides a comprehensive framework for the systematic exploration of the mechanism of action (MoA) for the novel compound, 2-(3-Fluoroazetidin-1-yl)acetic acid. Based on a detailed structura...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the systematic exploration of the mechanism of action (MoA) for the novel compound, 2-(3-Fluoroazetidin-1-yl)acetic acid. Based on a detailed structural analysis that reveals key pharmacophoric features analogous to known γ-aminobutyric acid (GABA) transport inhibitors, we hypothesize that this compound primarily acts by modulating GABAergic neurotransmission. This document outlines a phased, multi-disciplinary research strategy designed for drug development professionals and researchers. The proposed workflow progresses from initial hypothesis-driven target identification and biochemical characterization to robust in vitro functional validation in cellular systems and culminates in in vivo proof-of-concept studies in relevant disease models. Each section provides not only detailed, step-by-step experimental protocols but also the underlying scientific rationale, ensuring a self-validating and logically sound investigation into the compound's therapeutic potential.

Section 1: Introduction and Rationale

The Therapeutic Potential of Modulating GABAergic Neurotransmission

γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its primary role is to counterbalance neuronal excitation, and disruptions in this delicate balance are implicated in a wide array of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1][2] The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells, a process mediated by a family of sodium- and chloride-dependent GABA transporters (GATs).[3][4] The four main subtypes are GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[2]

Inhibiting these transporters prevents GABA reuptake, thereby increasing the extracellular concentration of GABA and prolonging its inhibitory signaling.[3][5] This mechanism is a clinically validated strategy for treating CNS disorders. For instance, Tiagabine, a selective GAT-1 inhibitor, is an approved antiepileptic drug that functions by enhancing GABAergic tone to control seizures.[5][6][7] Therefore, the discovery of novel, potent, and selective GAT inhibitors remains a highly promising avenue for therapeutic development.

Structural Analysis of 2-(3-Fluoroazetidin-1-yl)acetic acid: A Case for GAT Inhibition

The chemical structure of 2-(3-Fluoroazetidin-1-yl)acetic acid presents several features that strongly suggest an interaction with GABA transporters.

  • Azetidine Ring: The four-membered azetidine heterocycle is an increasingly utilized scaffold in medicinal chemistry.[8] It can confer improved metabolic stability, increased solubility, and provide rigid structural constraints that can enhance binding affinity to a target protein.[9][10]

  • N-Substituted Acetic Acid Moiety: The -(CH2)-COOH group attached to the azetidine nitrogen is a classic pharmacophore found in many GAT inhibitors, including the well-characterized competitive inhibitor Guvacine.[11] This acidic group mimics the carboxylate of GABA, allowing it to be recognized by the transporter's binding site.

  • Fluoro-Substitution: The fluorine atom on the azetidine ring is a critical feature. Fluorination can alter the compound's pKa, lipophilicity, and metabolic stability.[12] Notably, fluoroacetate itself is a known metabolic poison that can disrupt the Krebs cycle, highlighting the significant biological impact of this substitution.[13][14][15]

This combination of a cyclic amine backbone, a GABA-mimicking carboxylic acid side chain, and a strategically placed fluorine atom forms a strong basis for the hypothesis that 2-(3-Fluoroazetidin-1-yl)acetic acid functions as a GABA transporter inhibitor.

The Research Objective: A Phased Approach to MoA Elucidation

To rigorously test this hypothesis and fully characterize the compound's MoA, this guide proposes a logical, three-phase experimental workflow. This approach is designed to build a comprehensive data package, starting with broad screening and progressively focusing on more complex, physiologically relevant systems.

G cluster_0 Phase 1: Target ID & Biochemical Characterization cluster_1 Phase 2: In Vitro Functional Validation cluster_2 Phase 3: In Vivo Proof-of-Concept p1_start Hypothesis: GAT Inhibition p1_exp1 Radioligand Uptake Assay (hGAT-1, -2, -3, hBGT-1) p1_start->p1_exp1 p1_decision Potent & Selective Inhibition? p1_exp1->p1_decision p1_unbiased Unbiased Screening (DARTS, Affinity Pull-down) p1_decision->p1_unbiased No p1_end Identified Target(s) IC50 & Selectivity Profile p1_decision->p1_end Yes p1_unbiased->p1_end p2_exp1 Kinetic Analysis (e.g., Michaelis-Menten) p1_end->p2_exp1 p2_exp2 Synaptosome GABA Uptake Assay p2_exp1->p2_exp2 p2_exp3 Neuronal Electrophysiology (Patch-Clamp) p2_exp2->p2_exp3 p2_end Confirmed Cellular Activity & Functional Consequences p2_exp3->p2_end p3_exp1 Animal Model Selection (Epilepsy, Neuropathic Pain) p2_end->p3_exp1 p3_exp2 Behavioral Efficacy Studies (Seizure Scoring, Allodynia) p3_exp1->p3_exp2 p3_exp3 In Vivo Microdialysis (Measure Brain GABA Levels) p3_exp2->p3_exp3 p3_end In Vivo Efficacy Linked to Biochemical MoA p3_exp3->p3_end

Caption: Overall experimental workflow for MoA elucidation.

Section 2: Phase 1 - Target Identification and Initial Biochemical Characterization

The primary goal of this phase is to identify the direct molecular target(s) of 2-(3-Fluoroazetidin-1-yl)acetic acid. The investigation will begin with a hypothesis-driven approach focused on the GABA transporters, supported by contingency plans for unbiased screening.

Hypothesis-Driven Target Screening: GABA Transporter Panel

The most direct method to test our hypothesis is to measure the compound's effect on the function of each of the four human GABA transporters. The radioligand uptake assay is the gold standard for this purpose, offering high sensitivity and throughput.[1][16]

This protocol assesses the ability of the test compound to inhibit the uptake of radiolabeled GABA into cells engineered to express a specific human GABA transporter subtype.

  • Cell Culture: Maintain four separate stable cell lines (e.g., CHO or HEK293) with each line overexpressing one of the following: human GAT-1 (hGAT-1), hGAT-2, hGAT-3, or hBGT-1. Culture in appropriate media at 37°C and 5% CO₂.

  • Preparation of Compound Dilutions: Prepare a 10 mM stock solution of 2-(3-Fluoroazetidin-1-yl)acetic acid in a suitable vehicle (e.g., DMSO or water). Perform a serial dilution series in assay buffer (e.g., Krebs-Ringer-HEPES) to obtain final concentrations ranging from 1 nM to 100 µM.

  • Assay Procedure:

    • Plate the cells in 96-well plates and grow to confluence.

    • On the day of the assay, wash the cells twice with pre-warmed assay buffer.

    • Add 50 µL of the test compound dilutions or vehicle control to the wells. Include a known selective inhibitor for each transporter as a positive control (e.g., Tiagabine for hGAT-1, SNAP-5114 for hGAT-3).[4][11]

    • Pre-incubate the plates for 15 minutes at 37°C.

    • Initiate the uptake reaction by adding 50 µL of assay buffer containing [³H]GABA (final concentration ~10-20 nM).

    • Incubate for 10-20 minutes at 37°C. The incubation time should be optimized to be within the linear range of uptake for each cell line.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

    • Lyse the cells with a scintillation cocktail and quantify the amount of [³H]GABA taken up by the cells using a scintillation counter.

  • Data Analysis:

    • Define non-specific uptake using a high concentration of a non-selective GAT inhibitor (e.g., NO-711).[11]

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the log-concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each transporter subtype.

Data Presentation: GAT Inhibition Profile

The results of this screening should be summarized in a clear, comparative table.

Transporter SubtypeTest Compound IC₅₀ (µM)Positive Control IC₅₀ (µM)
hGAT-1[Insert Value]Tiagabine: [Insert Value]
hGAT-2[Insert Value][Insert Control & Value]
hGAT-3[Insert Value]SNAP-5114: [Insert Value]
hBGT-1[Insert Value][Insert Control & Value]

This table will immediately reveal the potency and selectivity of 2-(3-Fluoroazetidin-1-yl)acetic acid, guiding all subsequent experiments.

Unbiased Target Identification Approaches (Contingency)

In the event that the compound shows no significant activity against any of the GABA transporters, or if a more comprehensive understanding of its potential off-targets is required, unbiased methods should be employed.[17][18] These techniques are crucial for de-risking a compound and uncovering unexpected mechanisms.

G cluster_0 Affinity-Based Pull-Down cluster_1 Drug Affinity Responsive Target Stability (DARTS) Compound Compound + Linker + Biotin Tag Lysate Cell or Tissue Lysate Compound->Lysate Beads Streptavidin Beads Lysate->Beads Elution Elution of Bound Proteins Beads->Elution MS LC-MS/MS Protein ID Elution->MS Lysate2 Cell or Tissue Lysate Compound2 Compound Treatment Lysate2->Compound2 Protease Limited Proteolysis Compound2->Protease Gel SDS-PAGE Protease->Gel note Target protein is stabilized by compound binding and resists proteolysis. Protease->note MS2 Band Excision & LC-MS/MS ID Gel->MS2

Caption: Unbiased target identification workflows.
  • Affinity-Based Pull-Down: This method involves chemically modifying the compound with a linker and an affinity tag (e.g., biotin).[17][19] The tagged compound is incubated with cell lysate, and the compound-protein complexes are "pulled down" using streptavidin-coated beads. The bound proteins are then eluted and identified by mass spectrometry.[19]

  • Drug Affinity Responsive Target Stability (DARTS): DARTS leverages the principle that the binding of a small molecule can stabilize its target protein, making it more resistant to proteolysis.[20] Lysates are treated with the compound and then subjected to limited digestion by a protease like pronase. In the presence of the compound, the target protein will be less digested, appearing as a more prominent band on an SDS-PAGE gel, which can then be identified by mass spectrometry.[17]

Section 3: Phase 2 - In Vitro Functional and Mechanistic Assays

Assuming Phase 1 identifies a primary target (e.g., hGAT-1), this phase aims to characterize the nature of the interaction and validate its functional consequences in more complex biological systems.

Kinetic Analysis of Target Engagement

Determining whether the inhibition is competitive, non-competitive, or uncompetitive provides deep insight into the binding mechanism and is crucial for structure-activity relationship (SAR) studies.

This protocol is a modification of the [³H]GABA uptake assay (Protocol 2.1.1), where the concentration of the substrate ([³H]GABA) is varied.

  • Preparation: Use the cell line expressing the primary target transporter (e.g., hGAT-1). Prepare at least three fixed concentrations of 2-(3-Fluoroazetidin-1-yl)acetic acid: a no-inhibitor control (vehicle), a concentration near the IC₅₀, and a concentration at ~5x the IC₅₀.

  • Assay Procedure:

    • For each inhibitor concentration, perform the uptake assay across a range of [³H]GABA concentrations (e.g., from 0.1x to 10x the known Kₘ of GABA for that transporter).

    • Follow the incubation and termination steps as described in Protocol 2.1.1.

  • Data Analysis:

    • For each inhibitor concentration, plot the uptake velocity (V) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ values.

    • Generate a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[S]). The pattern of line intersections will reveal the mechanism of inhibition:

      • Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).

      • Non-competitive: Lines intersect on the x-axis (Kₘ is unchanged, Vₘₐₓ decreases).

      • Uncompetitive: Lines are parallel (both Kₘ and Vₘₐₓ decrease).

Data Presentation: Kinetic Parameters
Inhibitor Conc.Apparent Kₘ (µM)Apparent Vₘₐₓ (pmol/min/mg)
0 (Vehicle)[Insert Value][Insert Value]
1x IC₅₀[Insert Value][Insert Value]
5x IC₅₀[Insert Value][Insert Value]
Cellular Assays in a Physiological Context

These assays move beyond recombinant systems to confirm the compound's activity in native environments.

Synaptosomes are isolated, sealed nerve terminals that retain functional transporters and provide a more physiologically relevant ex vivo model.

  • Synaptosome Preparation: Isolate synaptosomes from a relevant brain region (e.g., cortex or striatum) of a rodent using a standard sucrose density gradient centrifugation method.

  • Assay Procedure: Resuspend the synaptosome preparation in assay buffer. Perform the [³H]GABA uptake assay as described in Protocol 2.1.1, using the synaptosome suspension instead of cultured cells.

  • Rationale: This experiment confirms that the compound is active on the native transporter in its endogenous lipid environment and in the presence of other synaptic proteins.

This technique directly measures the functional downstream consequence of GAT inhibition: the enhancement of GABA receptor-mediated currents.

  • Cell Preparation: Use primary cultured neurons (e.g., hippocampal or cortical neurons) or brain slices.

  • Recording: Obtain whole-cell voltage-clamp recordings from a neuron.

  • Experimental Protocol:

    • Establish a baseline recording of GABAergic activity. To measure tonic inhibition, record the holding current in the presence of a GABA-A receptor agonist or ambient GABA.[4]

    • Bath-apply 2-(3-Fluoroazetidin-1-yl)acetic acid at a relevant concentration (e.g., 1-10x IC₅₀).

    • Observe the change in the holding current. An increase in the tonic GABAergic current upon compound application indicates that blocking GABA reuptake leads to increased activation of extrasynaptic GABA-A receptors.[4]

  • Rationale: This provides a direct functional link between the inhibition of the transporter and the potentiation of inhibitory neurotransmission, which is the ultimate therapeutic goal.

Section 4: Phase 3 - In Vivo Proof-of-Concept Studies

This final phase assesses whether the biochemical and cellular activity of the compound translates into a therapeutic effect in established animal models of disease.

Rationale for Model Selection

Based on the established role of GAT inhibitors, models of epilepsy and neuropathic pain are the most logical choices for initial in vivo testing.[5][6]

  • Epilepsy Models: The pentylenetetrazol (PTZ) induced seizure model is a standard screening tool for acute anticonvulsant activity.[21] PTZ is a GABA-A receptor antagonist, and compounds that enhance GABAergic tone are typically effective in this model.

  • Neuropathic Pain Models: The chronic constriction injury (CCI) model is a widely used model of nerve injury-induced neuropathic pain, which is thought to involve a loss of GABAergic inhibitory control in the spinal cord.[22]

Experimental Design and Endpoints
  • Animals: Use adult male mice or rats.

  • Procedure:

    • Administer 2-(3-Fluoroazetidin-1-yl)acetic acid or vehicle via a relevant route (e.g., intraperitoneal, oral).

    • After a pre-determined time (based on anticipated pharmacokinetics), administer a convulsant dose of PTZ (e.g., 60 mg/kg, s.c.).

    • Immediately begin observing the animals for 30 minutes, scoring the seizure severity using the Racine scale.

  • Endpoints: Measure the latency to the first seizure, the severity of the seizures, and the percentage of animals that are protected from tonic-clonic seizures.

  • Surgery: Induce the CCI model in rats by placing loose ligatures around the sciatic nerve. Allow animals to recover and develop pain-like behaviors (typically 7-14 days).

  • Behavioral Testing:

    • Establish a baseline measurement of mechanical allodynia using von Frey filaments (measuring the paw withdrawal threshold).

    • Administer the test compound or vehicle.

    • Measure the paw withdrawal threshold at several time points post-dosing to determine the magnitude and duration of the analgesic effect.

  • Endpoint: A significant increase in the paw withdrawal threshold compared to vehicle-treated animals indicates an analgesic effect.

Correlative In Vivo Pharmacodynamic Studies

To definitively link the behavioral effects to the proposed MoA, it is essential to demonstrate that the compound engages its target in the brain at therapeutic doses.

This technique allows for the direct measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely-moving animals.[4]

  • Surgery: Implant a microdialysis guide cannula into a target brain region (e.g., hippocampus or striatum).

  • Procedure:

    • After recovery, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF).

    • Collect baseline dialysate samples to measure basal GABA levels.

    • Administer the test compound.

    • Continue collecting dialysate samples for several hours.

  • Analysis: Analyze the GABA concentration in the dialysate samples using HPLC. A dose-dependent increase in extracellular GABA levels that correlates with the timing of the behavioral effects provides powerful evidence for target engagement.[4]

Section 5: Summary and Future Directions

This guide has detailed a systematic and rigorous pathway for elucidating the mechanism of action of 2-(3-Fluoroazetidin-1-yl)acetic acid. By progressing from targeted biochemical assays to functional cellular studies and finally to in vivo disease models, this workflow is designed to build a robust and compelling data package. The causality behind each experimental choice is grounded in the initial structural hypothesis, while also incorporating unbiased approaches to ensure scientific integrity.

Successful completion of this multi-phased investigation will not only confirm the compound's primary mechanism of action but also establish its therapeutic potential. Positive results would warrant further preclinical development, including:

  • Comprehensive off-target screening (e.g., against a broad panel of receptors and enzymes).

  • Detailed pharmacokinetic and pharmacodynamic (PK/PD) relationship modeling.

  • Absorption, Distribution, Metabolism, and Excretion (ADME) profiling.

  • Initiation of medicinal chemistry efforts for lead optimization based on the established SAR.

This structured approach ensures that research efforts are focused, efficient, and aligned with the ultimate goal of translating a promising chemical entity into a potential therapeutic.

Section 6: References

  • Patsnap Synapse. (2024, June 21). What are GAT1 inhibitors and how do they work? Retrieved from

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  • University College London. Target Identification and Validation (Small Molecules). Retrieved from

  • Santa Cruz Biotechnology. Gat1 Inhibitors. Retrieved from

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  • BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from

  • Antibodies.com. (2025, January 31). Cell-Based Assays Guide. Retrieved from

  • NVIDIA. What is Small Molecule Hit Identification (Hit ID)?. Retrieved from

  • Stary, E., et al. (2024). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience. Retrieved from

  • ACS Publications. (2024, October 19). Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. Retrieved from

  • Lomenick, B., et al. (2010, November 16). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Retrieved from

  • Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from

  • Accelevir. Functional Cell-Based Assays. Retrieved from

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  • Charles River Laboratories. In Vivo Pain Models. Retrieved from

  • Frontiers. (2018, September 11). Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. Retrieved from

  • JoVE. (2024, December 19). Video: Antiepileptic Drugs: GABAergic Pathway Potentiators. Retrieved from

  • Kirmse, K., et al. (2008). Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia. Frontiers in Cellular Neuroscience. Retrieved from

  • LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. Retrieved from

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  • ACS Chemical Neuroscience. (2024, October 19). Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. Retrieved from

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Foundational

A Senior Application Scientist's Guide to In Silico Modeling of 2-(3-Fluoroazetidin-1-yl)acetic Acid Derivatives

Abstract The azetidine scaffold has emerged as a privileged motif in modern drug discovery, prized for its ability to confer improved physicochemical and pharmacokinetic properties.[1] This guide provides an in-depth tec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine scaffold has emerged as a privileged motif in modern drug discovery, prized for its ability to confer improved physicochemical and pharmacokinetic properties.[1] This guide provides an in-depth technical exploration of the in silico modeling strategies used to design and optimize derivatives of 2-(3-Fluoroazetidin-1-yl)acetic acid. We will dissect a comprehensive computational workflow, from initial target identification and virtual library design to advanced molecular dynamics and predictive ADMET profiling. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of novel therapeutics based on this promising chemical scaffold.[2][3]

Introduction: The Strategic Value of the Azetidine Scaffold and In Silico Design

In the quest for novel therapeutics, the structural design of small molecules plays a pivotal role in determining efficacy, selectivity, and safety.[4] Azetidines, which are four-membered nitrogen-containing heterocycles, have garnered significant attention for their unique structural features, including high ring strain and sp3-rich character.[1][5] These characteristics can lead to improved solubility, metabolic stability, and receptor affinity, making azetidine-containing compounds highly attractive for drug development.[1][6] The incorporation of a fluorine atom, as in the 2-(3-Fluoroazetidin-1-yl)acetic acid scaffold, further modulates electronic properties and can enhance binding affinity and metabolic resistance.

The traditional drug discovery pipeline is a long and costly endeavor, with high attrition rates often attributed to poor pharmacokinetics or unforeseen toxicity.[7][8] In silico modeling has become an indispensable tool to mitigate these risks, offering a rational, cost-effective, and rapid approach to designing and evaluating new chemical entities.[9][10] By simulating molecular interactions and predicting key drug-like properties computationally, we can prioritize the synthesis of the most promising candidates, thereby streamlining the entire discovery process.[8][9][11]

This guide presents a holistic in silico strategy for the exploration of 2-(3-Fluoroazetidin-1-yl)acetic acid derivatives. We will move beyond a simple listing of methods to provide the causal logic behind each experimental choice, grounding our protocols in established best practices and authoritative standards.

The Core Workflow: A Multi-Pillar Approach to Computational Drug Design

A robust in silico drug design project is not a linear path but an iterative cycle of prediction, analysis, and refinement. Our workflow is built on several key pillars, each designed to answer critical questions in the drug discovery cascade.

Target_ID Target Identification & Validation Ligand_Prep Ligand Preparation & Library Design Target_ID->Ligand_Prep Define Scope Docking Molecular Docking (Virtual Screening) Ligand_Prep->Docking Input Library Hit_ID Hit Identification (Top Candidates) Docking->Hit_ID Rank by Score MD_Sim Molecular Dynamics (Stability & Energetics) Hit_ID->MD_Sim Refine & Validate QSAR QSAR Modeling (Activity Prediction) Hit_ID->QSAR Build Model ADMET ADMET Prediction (Safety & PK) Hit_ID->ADMET Profile Candidates Lead_Opt Lead Optimization (Data-Driven Design) MD_Sim->Lead_Opt Assess Stability QSAR->Lead_Opt Guide Design ADMET->Lead_Opt Filter for Safety Lead_Opt->Ligand_Prep Iterate Design

Caption: High-level workflow for in silico drug design.

Part I: Target Identification and Ligand Preparation

The journey begins with identifying a biological target and preparing a high-quality virtual library of ligands.

Target Selection and Preparation

The choice of a biological target (e.g., an enzyme or receptor) is typically driven by disease pathology. Once a target is selected, its three-dimensional structure is required.

Protocol 1: Target Protein Preparation

  • Obtain Protein Structure: Download the target's 3D structure from the RCSB Protein Data Bank (PDB). Choose a high-resolution crystal structure, preferably co-crystallized with a known ligand.

  • Initial Cleaning (Using PyMOL, Chimera, or similar tools):

    • Causality: The raw PDB file contains non-essential molecules (water, ions, co-factors) that can interfere with docking calculations. We remove them to create a clean binding site.

    • Action: Delete all water molecules. Remove any co-factors or ions not essential for binding. Isolate the protein chain(s) of interest.

  • Prepare for Docking (Using AutoDock Tools):

    • Causality: Docking algorithms require correct protonation states and atomic charges to calculate electrostatic interactions accurately.

    • Action: Add polar hydrogens to the protein. Compute Gasteiger charges. Save the final structure as a .pdbqt file, which includes charge and atom type information for docking.[12]

Virtual Library Generation of Derivatives

Here, we design a virtual library of derivatives based on the 2-(3-Fluoroazetidin-1-yl)acetic acid scaffold. This involves enumerating different R-groups at substitution points.

Protocol 2: Ligand Preparation

  • 2D Sketching: Use a chemical drawing tool like ChemDraw to sketch the core scaffold and the desired R-group modifications.[13] Save these as SMILES strings or in .mol format.

  • 3D Structure Generation:

    • Causality: Docking requires a 3D conformation of the ligand. A low-energy, stable conformation is crucial for accurate results.

    • Action: Convert the 2D structures to 3D using a tool like Open Babel.

  • Energy Minimization:

    • Causality: The initial 3D conversion may result in a high-energy conformation with unrealistic bond lengths or angles. Energy minimization finds a more stable, lower-energy state.

    • Action: Perform energy minimization using a force field like MMFF94.

  • Final Preparation for Docking (Using AutoDock Tools):

    • Causality: Similar to the protein, the ligand needs correct charge assignments and defined rotatable bonds for the docking software to explore conformational space.[12]

    • Action: Assign Gasteiger charges. Define the rotatable bonds. Save the final ligand structure in .pdbqt format.

Part II: Virtual Screening and Hit Refinement

With prepared target and ligands, we can now predict how they interact.

Molecular Docking: Predicting Binding Pose and Affinity

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target.[14][15] It uses a search algorithm to explore possible binding poses and a scoring function to estimate the binding affinity for each pose.[16]

Input_Receptor Prepared Receptor (.pdbqt) Grid_Box Define Binding Site (Grid Box) Input_Receptor->Grid_Box Input_Ligand Prepared Ligand (.pdbqt) Run_Docking Run Docking Simulation (e.g., AutoDock Vina) Input_Ligand->Run_Docking Grid_Box->Run_Docking Set Coordinates Output Docking Results (Poses & Scores) Run_Docking->Output Generate Analysis Analyze Interactions (PyMOL, Discovery Studio) Output->Analysis Visualize

Caption: Standard workflow for molecular docking.

Protocol 3: Molecular Docking with AutoDock Vina

  • Define the Binding Site:

    • Causality: Docking the entire protein surface is computationally expensive. We define a "grid box" around the known or predicted binding site to focus the search.

    • Action: Using AutoDock Tools, center a grid box on the active site of the receptor. Ensure its dimensions are large enough to accommodate the ligands.[12]

  • Create a Configuration File:

    • Causality: The docking program needs a configuration file that specifies the locations of the receptor, ligand, and grid box parameters.

    • Action: Create a text file specifying receptor, ligand, center_x, center_y, center_z, size_x, size_y, and size_z.

  • Run the Docking Simulation:

    • Action: Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Analyze Results:

    • Causality: The output provides binding affinity scores (in kcal/mol) and the 3D coordinates for the top predicted poses. Lower scores indicate stronger predicted binding.

    • Action: Rank the derivatives by their binding affinity. Visualize the top-scoring poses in a molecular viewer to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts).

Table 1: Hypothetical Docking Results for Selected Derivatives

Derivative IDR-Group SubstitutionBinding Affinity (kcal/mol)Key Interactions Observed
JAX-0014-chlorophenyl-9.2H-bond with SER24, Pi-Pi stacking with TYR55
JAX-0023-pyridyl-8.5H-bond with SER24, Cation-Pi with LYS12
JAX-003Cyclohexyl-7.1Hydrophobic interactions with LEU88, VAL34
JAX-0042-aminothiazole-9.6Dual H-bonds with ASP101 and SER24
Molecular Dynamics: Assessing Complex Stability

While docking provides a static snapshot, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time.[17] This is crucial for validating the stability of the predicted binding pose.[18]

Input_Complex Docked Protein-Ligand Complex Topology Generate Topology (Force Field) Input_Complex->Topology Solvation Solvate System (Add Water & Ions) Topology->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production_MD->Analysis

Caption: Workflow for a protein-ligand MD simulation.

Protocol 4: Basic MD Simulation using GROMACS

  • System Preparation:

    • Causality: MD simulations require a complete system definition, including the force field parameters for both the protein and the ligand, and a simulated solvent environment.

    • Action: Choose a force field (e.g., CHARMM36m). Generate a topology file for the protein-ligand complex. Place the complex in a periodic box and solvate it with a water model (e.g., TIP3P). Add ions to neutralize the system.[19]

  • Energy Minimization:

    • Causality: The initial solvated system may have steric clashes. Minimization relaxes the system to a low-energy state.

    • Action: Run a steep descent energy minimization.

  • Equilibration:

    • Causality: The system must be brought to the desired temperature and pressure before the production simulation. This is typically done in two phases.

    • Action: Perform a short simulation at constant volume and temperature (NVT ensemble) to stabilize the temperature, followed by a simulation at constant pressure and temperature (NPT ensemble) to stabilize the density.

  • Production MD:

    • Action: Run the main simulation for a desired length of time (e.g., 100 nanoseconds).

  • Trajectory Analysis:

    • Causality: Analyzing the trajectory reveals the stability of the complex.

    • Action: Calculate the Root Mean Square Deviation (RMSD) of the ligand to check if it remains in the binding pocket. Calculate the Root Mean Square Fluctuation (RMSF) of the protein to identify flexible regions. Analyze the persistence of key hydrogen bonds over time.

Part III: Predictive Modeling for Lead Optimization

After identifying stable hits, we can build predictive models to guide the design of even better derivatives.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical features of a set of molecules and their biological activity.[20][21] 3D-QSAR methods like Comparative Molecular Field Analysis (CoMSIA) are particularly powerful as they use 3D structural information.[22]

Protocol 5: 3D-QSAR (CoMSIA) Model Development

  • Data Set Preparation:

    • Causality: A QSAR model requires a training set of molecules with known biological activities (e.g., IC50 values) to learn from.

    • Action: Collect a dataset of at least 20-30 diverse, congeneric compounds with experimentally determined activities. Divide them into a training set (~80%) and a test set (~20%).

  • Molecular Alignment:

    • Causality: 3D-QSAR is highly sensitive to the alignment of molecules. All molecules must be superimposed in a consistent manner.

    • Action: Align all molecules in the dataset to a common template structure.

  • Field Calculation:

    • Action: Place the aligned molecules in a 3D grid. At each grid point, calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.

  • Model Building and Validation:

    • Causality: Statistical methods are used to correlate the field values with biological activity. The model's predictive power must be rigorously validated.

    • Action: Use Partial Least Squares (PLS) regression to build the model. Validate using Leave-One-Out cross-validation (q²) for the training set and by predicting the activities of the external test set (R²_pred).[22]

Table 2: Hypothetical QSAR Model Validation Statistics

MetricValueInterpretation
q² (Cross-validated R²)0.68Good internal predictivity
R² (Non-cross-validated)0.91Good correlation for the training set
R²_pred (External Test Set)0.75Good predictive power for new compounds

The output of a CoMSIA analysis includes contour maps that visualize regions where certain properties increase or decrease activity, providing a direct roadmap for chemical modifications.

In Silico ADMET Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is critical to avoid late-stage failures.[8][23] Numerous computational tools can predict these properties.[24][25][26]

Protocol 6: Rapid ADMET Profiling

  • Select Tools: Use a combination of well-validated web servers and software, such as SwissADME, pkCSM, or ADMETlab.[23][26]

  • Input Structures: Provide the SMILES strings of your top candidate derivatives as input.

  • Analyze Predictions:

    • Causality: These tools use pre-built models to predict a wide range of properties based on molecular structure.

    • Action: Evaluate key parameters like aqueous solubility (LogS), blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) inhibition, and potential toxicity alerts (e.g., hERG inhibition).

Table 3: Predicted ADMET Properties for Lead Candidates

Derivative IDPredicted LogSBBB Permeant?CYP2D6 Inhibitor?hERG Blocker?Lipinski's Rule of 5
JAX-001-3.5 (Soluble)YesNoNo0 Violations
JAX-004-2.9 (Soluble)NoNoNo0 Violations

Conclusion and Future Outlook

The in silico workflow detailed in this guide provides a powerful, multi-faceted strategy for accelerating the discovery of novel drugs based on the 2-(3-Fluoroazetidin-1-yl)acetic acid scaffold. By integrating molecular docking, molecular dynamics, QSAR, and ADMET prediction, researchers can make highly informed, data-driven decisions, prioritize synthetic efforts, and significantly increase the probability of success.[9][27][28]

The future of computational drug discovery is rapidly evolving. The integration of artificial intelligence and machine learning is set to further enhance the predictive power of these models, enabling de novo design and more accurate prediction of complex biological phenomena.[28][29] As these technologies mature, the methodologies described herein will continue to be a foundational element of modern, efficient, and rational drug design.

References

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace.
  • Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog.
  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium.
  • Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible. Bioinformatics, Oxford Academic.
  • Leverage our In Silico Solutions for Small Molecules Drug Development. InSilicoMinds.
  • In Silico Tools and Software to Predict ADMET of New Drug Candidates.
  • Molecular dynamics simulations: Insights into protein and protein ligand interactions.
  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. PubMed.
  • Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints.
  • Simulating Protein-Ligand Complexes using Open Source tools.
  • Molecular Docking. Udemy.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • In Silico Modeling: Accelerating drug development. Patheon pharma services.
  • GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi.
  • How to Carry Out Molecular Docking of Drug–Polymer Conjugates | ChemDraw, PyRx & Discovery Studio. YouTube.
  • ADMET Predictions - Computational Chemistry Glossary. Deep Origin.
  • In Silico ADME Methods Used in the Evaluation of Natural Products. PMC.
  • Special Issue : Small Molecule Drug Discovery: Driven by In-Silico Techniques. MDPI.
  • A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. PubMed.
  • In Silico methods for ADMET prediction of new molecules. Slideshare.
  • In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH CoE.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Advancements in Computational Chemistry for Personalized Medicine and Drug Discovery. BioScience Academic Publishing.
  • Exploration of the Role of Computational Chemistry in Modern Drug Discovery. Zhang.
  • APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. Neuroquantology.
  • AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight. MDPI.
  • 3D-QSAR modeling, Molecular Docking and drug-like properties investigations of novel heterocyclic compounds derived from.
  • Computational Chemistry Drug Discovery Expertise. Symeres.
  • Quantitative structure–activity relationship. Wikipedia.
  • QSAR in drug discovery (Chapter 10). Drug Design - Cambridge University Press & Assessment.
  • Beginner's Guide to 3D-QSAR in Drug Design. Neovarsity.

Sources

Exploratory

Solubility and stability studies of 2-(3-Fluoroazetidin-1-yl)acetic acid

Technical Whitepaper: Physicochemical Profiling of 2-(3-Fluoroazetidin-1-yl)acetic acid Introduction & Molecular Rationale[1][2] 2-(3-Fluoroazetidin-1-yl)acetic acid represents a specialized class of heterocycles often u...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of 2-(3-Fluoroazetidin-1-yl)acetic acid

Introduction & Molecular Rationale[1][2]

2-(3-Fluoroazetidin-1-yl)acetic acid represents a specialized class of heterocycles often utilized as a "conformational lock" in peptidomimetic drug design. Structurally, it combines a strained four-membered azetidine ring with a polar carboxylic acid tail, modulated by a fluorine atom at the C3 position.

From a development perspective, this molecule presents a dichotomy:

  • The "Fluorine Effect": The C3-fluorine atom lowers the basicity of the azetidine nitrogen via inductive electron withdrawal (

    
    -effect), potentially improving metabolic stability against oxidative deamination compared to non-fluorinated analogues.
    
  • The Stability/Solubility Trade-off: The high ring strain (~25 kcal/mol) of the azetidine core renders it susceptible to acid-catalyzed ring-opening hydrolysis, while its zwitterionic nature necessitates rigorous pH-dependent solubility profiling.

This guide outlines a self-validating experimental framework to characterize these properties, adhering to ICH Q1A (R2) standards.

Theoretical Physicochemical Framework

Before initiating wet-lab experiments, one must establish the theoretical boundaries to select appropriate buffer systems.

Predicted Properties:

  • Acid Dissociation (pKa_acid): ~2.5 – 3.0 (Carboxylic acid).

  • Base Dissociation (pKa_base): ~7.5 – 8.2 (Tertiary amine). Note: This is significantly lower than unsubstituted azetidine (~10.4) due to the electron-withdrawing fluorine.

  • Isoelectric Point (pI): ~5.0 – 5.5.

  • Lipophilicity (LogD): Highly pH-dependent. Expected to be negative (hydrophilic) at physiological pH.

Implication: The molecule exists primarily as a zwitterion at pH 4–7. This is the region of minimum solubility (intrinsic solubility,


) and must be the focal point of thermodynamic solubility studies.

Solubility Profiling: Protocols & Causality

For this polar zwitterion, kinetic solubility (DMSO stock into buffer) is insufficient due to the "memory effect" of DMSO and potential supersaturation. Thermodynamic solubility (Shake-Flask) is the required standard.

Experimental Design (Thermodynamic)

Objective: Determine the pH-solubility profile and identify the


 (intrinsic solubility).

Buffer Selection:

  • pH 1.2 (0.1N HCl): Simulates gastric fluid; protonates the acid (Cationic species).

  • pH 4.5 (Acetate): Near the predicted pI (Zwitterionic species - Critical for

    
    ).
    
  • pH 6.8 (Phosphate): Simulates intestinal fluid.

  • pH 7.4 (Phosphate): Systemic circulation; deprotonates the amine (Anionic species).

Workflow Logic

The following diagram illustrates the self-validating workflow. We employ a "re-check" loop: if the final pH shifts by >0.1 units during saturation, the buffer capacity was insufficient, and the data is invalid.

SolubilityWorkflow Start Solid Sample (Excess) Buffer Buffer Addition (pH 1.2, 4.5, 6.8, 7.4) Start->Buffer Equilibration Equilibration (24-48h @ 25°C) Buffer->Equilibration pH_Check Check pH (Drift > 0.1?) Equilibration->pH_Check Adjust Adjust Buffer Strength pH_Check->Adjust Yes Filter Filtration (PVDF/PES 0.2µm) pH_Check->Filter No Adjust->Buffer Analysis HILIC-MS/CAD Quantification Filter->Analysis

Figure 1: Iterative thermodynamic solubility workflow ensuring pH integrity.

Stability Assessment: Stress Testing[3]

Azetidines are prone to nucleophilic attack leading to ring opening (forming amino-alcohols). The 3-fluoro substituent can influence the rate of this hydrolysis.

Forced Degradation Protocol (ICH Q1A Aligned)
StressorConditionsDurationTarget DegradationMechanistic Insight
Acid Hydrolysis 0.1 N HCl, 60°C1–7 Days5–20%Tests azetidine ring opening (relief of strain).
Base Hydrolysis 0.1 N NaOH, 60°C1–7 Days5–20%Tests ester/acid stability and potential elimination of Fluorine.
Oxidation 3% H₂O₂, RT24 Hours5–20%Tests N-oxide formation (less likely due to F-induction).
Thermal 60°C (Solid State)7 DaysN/ATests crystal lattice stability/decarboxylation.
Photostability UV/Vis (1.2M Lux·h)~5 DaysN/ATests C-F bond homolysis (rare but possible).
Degradation Pathway Hypothesis

The primary risk is acid-catalyzed ring opening. The diagram below maps the critical pathway to monitor.

DegradationPath Parent 2-(3-Fluoroazetidin-1-yl) acetic acid (Parent) Protonation N-Protonation (Acidic Media) Parent->Protonation NuAttack Nucleophilic Attack (H2O at C2/C4) Protonation->NuAttack RingOpen Ring Opening (Strain Relief) NuAttack->RingOpen Product N-(2-hydroxy-3-fluoropropyl) glycine derivative RingOpen->Product

Figure 2: Primary acid-catalyzed degradation mechanism (Azetidine ring opening).

Analytical Method Development

Standard Reverse Phase (RP) chromatography (C18) is unsuitable for this molecule. The high polarity (LogD < 0) will result in elution near the void volume (


), causing ion suppression and poor reproducibility.

Recommended Approach: HILIC (Hydrophilic Interaction Liquid Chromatography) [1][2]

Method Parameters
  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters Atlantis Premier BEH Z-HILIC).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5) in 90:10 ACN:Water.

  • Mobile Phase B: 10 mM Ammonium Acetate (pH 4.5) in 50:50 ACN:Water.

    • Rationale: High organic start ensures retention of the polar zwitterion. Ammonium acetate provides ionic strength to mask secondary silanol interactions.

  • Detection:

    • MS (ESI+): Most sensitive. Monitor [M+H]+ = 134.1 (approx).

    • CAD (Charged Aerosol): If MS is unavailable (molecule has weak UV chromophore, only carboxylate ~200-210nm).

System Suitability Criteria
  • Retention Factor (

    
    ):  Must be > 1.5 to avoid void volume interference.
    
  • Tailing Factor: < 1.5 (Azetidines can tail on residual silanols; buffer concentration is key).

  • Linearity:

    
     over 0.01 – 1.0 mg/mL range.
    

Conclusion

2-(3-Fluoroazetidin-1-yl)acetic acid requires a specialized physicochemical profiling strategy due to its zwitterionic character and ring strain.

  • Solubility: Expect a U-shaped pH profile with a minimum near pH 5. Use buffered thermodynamic methods.

  • Stability: Monitor strictly for acid-catalyzed ring opening. Store the compound as a salt (e.g., HCl) at -20°C to prevent degradation.

  • Analysis: Abandon C18; utilize HILIC-MS for reliable quantification.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5][6][7] International Council for Harmonisation. Link

  • Couture, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[8] National Institutes of Health (PMC). Link

  • Waters Corporation. (2021). Development and Optimization of a HILIC-MS Separation of Free Amino Acids.Link

  • Avdeef, A. (2012).[3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa/Solubility protocols).

  • PubChem. (2023). 2-(3-Chloroazetidin-1-yl)acetic acid (Analogue Data).[9] National Library of Medicine. Link

Sources

Foundational

The Strategic Incorporation of 3-Fluoroazetidine in Bioactive Molecules: A Technical Guide for Drug Discovery Professionals

Foreword: The Rise of a Privileged Scaffold In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized potency, selectivity, and pharmacokinetic profiles is a relentless endeavor. Among...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized potency, selectivity, and pharmacokinetic profiles is a relentless endeavor. Among the myriad of structural motifs employed to achieve these goals, the 3-fluoroazetidine scaffold has emerged as a uniquely powerful tool. This guide provides an in-depth technical exploration into the discovery, synthesis, and application of 3-fluoroazetidine-containing bioactive molecules, offering researchers, scientists, and drug development professionals a comprehensive resource to harness the potential of this remarkable structural unit. We will delve into the causal relationships behind its synthetic accessibility and its profound impact on biological activity and metabolic stability, providing a roadmap for its strategic deployment in drug discovery programs.

The Rationale: Why 3-Fluoroazetidine?

The strategic advantage of incorporating a 3-fluoroazetidine moiety into a drug candidate stems from the synergistic interplay between the strained four-membered azetidine ring and the unique properties of the fluorine atom.

The azetidine ring, a saturated heterocycle, imparts a degree of conformational rigidity, which can be advantageous for locking a molecule into a bioactive conformation, thereby enhancing binding affinity to its biological target.[1] This constrained geometry also serves as a valuable bioisostere for other commonly used groups, such as piperidines and morpholines, while offering a distinct vector for exiting a binding pocket and exploring new chemical space.[2]

The introduction of a fluorine atom at the 3-position of the azetidine ring confers a range of beneficial properties. Fluorine's high electronegativity can modulate the basicity of the azetidine nitrogen, influencing its pharmacokinetic properties and potential for off-target interactions.[3] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, leading to improved metabolic stability and a longer in vivo half-life.[4] This strategic fluorination can also lead to favorable changes in molecular conformation and electronics, enhancing target engagement.

A notable application of the 3-fluoroazetidine moiety is as a metabolically stable mimic of 3-hydroxyazetidine or proline. In certain biological contexts, 3-hydroxyazetidine-containing peptides can undergo an undesirable reverse aldol reaction, leading to cleavage of the peptide backbone.[5] The substitution of the hydroxyl group with a fluorine atom prevents this degradation pathway, making 3-fluoroazetidine a robust building block for peptides and peptidomimetics.[5]

Synthetic Strategies: Accessing the 3-Fluoroazetidine Core

The practical application of the 3-fluoroazetidine scaffold in drug discovery is contingent upon efficient and scalable synthetic routes. Several methodologies have been developed to access key 3-fluoroazetidine intermediates.

A common and effective approach involves the fluorination of a pre-formed azetidine ring containing a suitable leaving group at the 3-position. For instance, a hydroxyl group can be converted to a triflate, which is then displaced by a fluoride source. Another strategy employs the fluorination of a ketone precursor.

A patented method highlights a practical synthesis of 3-fluoroazetidine derivatives, which are valuable pharmaceutical intermediates.[6] This process underscores the industrial relevance and accessibility of these building blocks.

G cluster_0 Synthetic Pathway to a Key 3-Fluoroazetidine Intermediate Starting Material Azetidine Precursor (e.g., 3-hydroxyazetidine derivative) Activation Activation of C3 Position (e.g., Tosylation, Mesylation) Fluorination Nucleophilic Fluorination (e.g., with KF, TBAF) Intermediate Protected 3-Fluoroazetidine Deprotection Removal of Protecting Group Final_Product 3-Fluoroazetidine Hydrochloride

For the synthesis of more complex derivatives, such as 1-Boc-3-fluoroazetidine-3-carboxylic acid, a multi-step sequence starting from an acyclic precursor has been reported.[3] This approach involves a key bromofluorination step, followed by cyclization to form the azetidine ring.[3]

Bioactive Molecules Incorporating the 3-Fluoroazetidine Scaffold

The versatility of the 3-fluoroazetidine moiety is demonstrated by its incorporation into a diverse range of bioactive molecules targeting various diseases.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for the treatment of type 2 diabetes.[7][8] Several DPP-4 inhibitors containing the 3-fluoroazetidine scaffold have been developed. The fluorine atom and the azetidine ring play crucial roles in binding to the active site of the enzyme and enhancing the pharmacokinetic properties of the inhibitors.[6][9]

G DPP4_Inhibitor 3-Fluoroazetidine-containing DPP-4 Inhibitor DPP4 DPP-4 Enzyme DPP4_Inhibitor->DPP4 Inhibits GLP1_GIP Active GLP-1 & GIP DPP4->GLP1_GIP Degrades Pancreas Pancreas GLP1_GIP->Pancreas Stimulates Insulin Insulin Secretion Pancreas->Insulin Increases Glucagon Glucagon Secretion Pancreas->Glucagon Decreases Glucose_Homeostasis Improved Glucose Homeostasis Insulin->Glucose_Homeostasis Glucagon->Glucose_Homeostasis

Anticancer Agents

A novel iminosugar containing a 3-fluoroazetidine core, trans,trans-2,4-dihydroxy-3-fluoroazetidine, has been synthesized and shown to inhibit the growth of pancreatic cancer cells with a potency comparable to the standard-of-care drug, gemcitabine.[5][10] This finding opens up new avenues for the development of 3-fluoroazetidine-based anticancer agents.

Compound ClassTarget/ActivityKey FindingsReference(s)
Azetidine-based IminosugarInhibition of Pancreatic Cancer Cell GrowthDemonstrated comparable potency to gemcitabine in cell-based assays.[10],[5]
Dipeptidyl Peptidase-4 (DPP-4) InhibitorsTreatment of Type 2 DiabetesThe 3-fluoroazetidine moiety enhances binding and improves metabolic stability.[9],[6]
Cannabinoid Receptor ModulatorsNeurological and Inflammatory DisordersThe 3-fluoroazetidine scaffold is utilized in the design of these modulators.[6]

Experimental Protocols: A Self-Validating System

To ensure the practical applicability of the concepts discussed, this section provides a detailed, step-by-step methodology for the synthesis of a key 3-fluoroazetidine building block, adapted from established literature procedures.

Synthesis of 1-Boc-3-fluoroazetidine

This protocol describes a representative synthesis of N-Boc-3-fluoroazetidine, a versatile intermediate for the introduction of the 3-fluoroazetidine moiety.

Materials:

  • 1-Boc-3-hydroxyazetidine

  • (Diethylamino)sulfur trifluoride (DAST)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM at -78 °C under a nitrogen atmosphere, add DAST (1.2 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-Boc-3-fluoroazetidine.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Pharmacokinetic and ADME Considerations

The incorporation of a 3-fluoroazetidine moiety can have a profound and positive impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.

  • Metabolic Stability: As previously mentioned, the C-F bond is highly resistant to metabolic cleavage, thus blocking a potential site of metabolism and increasing the half-life of the compound.[4]

  • Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can influence its ability to cross cell membranes. However, the overall effect on permeability is context-dependent and needs to be empirically determined for each new chemical entity.

  • pKa Modulation: The electronegative fluorine atom can lower the pKa of the azetidine nitrogen, reducing its basicity. This can be advantageous in avoiding lysosomal trapping and can also affect interactions with acidic tissues and off-target proteins.[3]

While direct pharmacokinetic data for a wide range of 3-fluoroazetidine-containing drugs is still emerging, studies on related fluorinated compounds, such as 3-fluoroamphetamine, have demonstrated favorable pharmacokinetic profiles, including sustained delivery and rapid clearance after administration.[11]

Future Perspectives and Conclusion

The 3-fluoroazetidine scaffold has firmly established itself as a valuable component in the medicinal chemist's toolbox. Its unique combination of conformational constraint, metabolic stability, and tunable electronic properties makes it an attractive motif for the design of novel therapeutics across a wide range of disease areas.

Future research will likely focus on the development of new and more efficient synthetic methodologies to access a wider diversity of substituted 3-fluoroazetidines. Furthermore, a deeper understanding of the structure-activity and structure-property relationships of 3-fluoroazetidine-containing molecules will enable more rational and predictive drug design.

References

  • Zhang, Y., et al. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. The Journal of Organic Chemistry, 80(9), 4244-4258. [Link]

  • Fletcher, S. P., & Hamilton, A. D. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. PubMed. [Link]

  • MDPI. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI. [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]

  • Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed. [Link]

  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • Verniest, G., et al. (2006). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry, 71(18), 7100-7102. [Link]

  • Schinazi, R. F., et al. (1993). Pharmacokinetics of the Antiviral Agent β-l-3′-Fluoro-2′,3′-Didehydro-2′,3′-Dideoxycytidine in Rhesus Monkeys. Antimicrobial Agents and Chemotherapy, 37(4), 875-881. [Link]

  • ACS Publications. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry. [Link]

  • Wager, T. T., et al. (2011). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 2(7), 387-396. [Link]

  • PMC. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. PMC. [Link]

  • DIGIBUG Principal. (2024). Synthesis and Anti-Diabetic Activity of an 8-Purine Derivative as a Novel DPP-4 Inhibitor in Obese Diabetic Zücker Rats. DIGIBUG Principal. [Link]

  • OAText. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]

  • Boudinot, F. D., et al. (1989). Pharmacokinetics of 3'-fluoro-3'-deoxythymidine and 3'-deoxy-2',3'-didehydrothymidine in rhesus monkeys. Antimicrobial Agents and Chemotherapy, 33(8), 1214-1219. [Link]

  • MarinBio. (2025). Cell Based Assays for Metabolic Disease Drug Discovery. MarinBio. [Link]

  • MDPI. (2024). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. MDPI. [Link]

  • PubMed. (2025). FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications. PubMed. [Link]

  • F1000Research. (2014). as leads for non-CNS targets. F1000Research. [Link]

  • Drug Target Review. (2024). Drug candidates with blockbuster potential for CNS diseases. Drug Target Review. [Link]

  • Domainex. (2022). Synthesis in Review: Methods for synthesising bioisosteres to improve the properties of bioactive compounds. Domainex. [Link]

  • MDPI. (2011). Pharmacokinetic Drug Interactions of Antimicrobial Drugs: A Systematic Review on Oxazolidinones, Rifamycines, Macrolides, Fluoroquinolones, and Beta-Lactams. MDPI. [Link]

  • The Florey. (2024). It's a match: New drug discovered to target protein in CNS disorders. The Florey. [Link]

  • Xia & He Publishing Inc. (n.d.). Advances in Novel Drug Therapy for Metabolic Dysfunction-associated Steatohepatitis Cirrhosis. Xia & He Publishing Inc.. [Link]

  • MDPI. (2024). New Insights into Bioactive Peptides: Design, Synthesis, Structure–Activity Relationship. MDPI. [Link]

  • RTI International. (2019). The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration. RTI International. [Link]

  • Monash University. (2024). New discovery reshapes our understanding of metabolic diseases. Monash University. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Routes for 2-(3-Fluoroazetidin-1-yl)acetic acid

Abstract This application note details a robust, scalable protocol for the synthesis of 2-(3-Fluoroazetidin-1-yl)acetic acid , a critical building block in medicinal chemistry. The 3-fluoroazetidine moiety is increasingl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-(3-Fluoroazetidin-1-yl)acetic acid , a critical building block in medicinal chemistry. The 3-fluoroazetidine moiety is increasingly utilized as a bioisostere for morpholine or piperidine rings to modulate pKa and metabolic stability (lipophilicity lowering) without significant steric penalty. We present a preferred Two-Step Ester-Protection Route that circumvents the purification challenges associated with zwitterionic intermediates, ensuring high purity (>98%) suitable for downstream API coupling.

Introduction & Retrosynthetic Analysis

Medicinal Chemistry Context

The incorporation of fluorine into saturated heterocycles—specifically the "puckered" azetidine ring—induces a strong dipole (the "butterfly effect"), lowering the basicity of the ring nitrogen (pKa ~8.5 vs. ~11 for non-fluorinated analogues). This modification often improves oral bioavailability and blood-brain barrier (BBB) permeability.

Retrosynthetic Strategy

The synthesis is designed to avoid the direct alkylation of free amino acids, which often leads to difficult-to-purify zwitterionic mixtures. Instead, we utilize a tert-butyl ester protection strategy.

Key Disconnections:

  • C-N Bond Formation: Nucleophilic substitution of a haloacetate by the azetidine nitrogen.

  • Ester Hydrolysis: Acid-mediated cleavage of the tert-butyl group to reveal the carboxylic acid.

Retrosynthesis Target Target Molecule 2-(3-Fluoroazetidin-1-yl)acetic acid Ester Intermediate tert-Butyl 2-(3-fluoroazetidin-1-yl)acetate Target->Ester Acid Hydrolysis (TFA or HCl) SM1 Starting Material 1 3-Fluoroazetidine HCl Ester->SM1 N-Alkylation (SN2) SM2 Starting Material 2 tert-Butyl bromoacetate Ester->SM2

Figure 1: Retrosynthetic tree illustrating the ester-protection strategy.

Experimental Protocol (Preferred Route)

Phase 1: N-Alkylation to form tert-Butyl Ester

Objective: Synthesize tert-butyl 2-(3-fluoroazetidin-1-yl)acetate. Reaction Type:


 Nucleophilic Substitution.

Reagents & Materials:

  • 3-Fluoroazetidine hydrochloride (CAS: 617718-46-4): 1.0 equiv.

  • tert-Butyl bromoacetate (CAS: 5469-26-1): 1.1 equiv.

  • Potassium Carbonate (

    
    ), anhydrous: 3.0 equiv.
    
  • Acetonitrile (ACN), anhydrous: 10 mL/g of substrate.

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, suspend 3-Fluoroazetidine HCl (1.0 eq) and

    
      (3.0 eq) in anhydrous ACN .
    
    • Note: The use of 3 equivalents of base is critical to neutralize the HCl salt and scavenge the HBr generated during alkylation.

  • Addition: Cool the suspension to 0°C using an ice bath. Add tert-butyl bromoacetate (1.1 eq) dropwise over 15 minutes.

    • Control: Dropwise addition prevents exotherms that could lead to double-alkylation (quaternization).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir vigorously for 12–16 hours.

    • Monitoring: Check progress via TLC (System: 30% EtOAc in Hexanes). Stain with

      
       or Iodine (azetidines are not UV active unless derivatized).
      
  • Workup: Filter the reaction mixture through a Celite pad to remove inorganic salts (

    
    , KCl, KBr). Rinse the pad with EtOAc.
    
  • Concentration: Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification: Purify via silica gel flash chromatography (Eluent: 0-30% EtOAc in Hexanes).

    • Yield Expectation: 85–95% as a colorless oil.

Phase 2: Deprotection to Free Acid

Objective: Hydrolysis of the tert-butyl ester to yield 2-(3-fluoroazetidin-1-yl)acetic acid. Reaction Type: Acidolytic Cleavage.

Reagents:

  • Trifluoroacetic acid (TFA): 20 equiv (solvent/reagent).

  • Dichloromethane (DCM): 5 mL/g of substrate.

  • Alternative: 4M HCl in Dioxane (if HCl salt is desired).

Step-by-Step Procedure:

  • Dissolution: Dissolve the purified tert-butyl ester from Phase 1 in DCM . Cool to 0°C.

  • Cleavage: Add TFA dropwise. The final ratio should be approximately 1:4 TFA:DCM (v/v).

  • Reaction: Stir at room temperature for 2–4 hours.

    • Monitoring: LC-MS is preferred here as TLC of the free acid is difficult (streaking).

  • Workup (Critical):

    • Concentrate the mixture in vacuo to remove DCM and excess TFA.

    • Azeotroping: Add Toluene (or DCM) and re-concentrate 3 times to remove residual TFA. This is crucial to prevent degradation.

  • Isolation (Zwitterion vs. Salt):

    • For HCl Salt (Recommended): Redissolve residue in minimal dry

      
       or Dioxane and add 4M HCl/Dioxane. Filter the precipitated white solid.[1]
      
    • For Free Zwitterion: Dissolve residue in minimal MeOH and neutralize with Amberlyst A-21 (weakly basic resin) until pH ~6-7. Filter resin and concentrate.[2]

    • Recrystallization:[2][3][4][5] If necessary, recrystallize from EtOH/Water.

Process Workflow Diagram

Workflow Start Start: 3-Fluoroazetidine HCl Mix Suspend in ACN Add K2CO3 (3 eq) Start->Mix Alkylate Add t-Butyl bromoacetate Stir 16h @ RT Mix->Alkylate Filter Filter (Celite) Concentrate Alkylate->Filter Purify Flash Chromatography (Hex/EtOAc) Filter->Purify Deprotect Deprotection TFA/DCM (1:4) Purify->Deprotect Isolate Evaporate & Azeotrope Isolate as HCl Salt Deprotect->Isolate

Figure 2: Step-by-step process workflow for the synthesis.

Analytical Characterization Guide

Since exact literature spectra may vary by solvent, the following are predicted characteristic signals for validation.

NMR (400 MHz, or )
  • 
     5.30 – 5.50 (dm, 
    
    
    
    , 1H):
    The methine proton at position 3. The large coupling constant is diagnostic of geminal H-F coupling.
  • 
     4.20 – 4.50 (m, 4H):  The azetidine ring protons (positions 2 and 4). These will appear as complex multiplets due to H-F coupling and ring puckering.
    
  • 
     3.90 – 4.10 (s, 2H):  The singlet for the 
    
    
    
    methylene group. In the HCl salt, this may shift downfield.
NMR
  • 
     -175 to -180 ppm (m):  Diagnostic signal for the secondary fluoride on the azetidine ring.
    
Mass Spectrometry (ESI)
  • [M+H]+: Calculated for

    
    : 134.06. Observed: 134.1.
    

Critical Quality Attributes (CQAs) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete neutralization of HCl salt.Ensure

is finely milled and anhydrous. Increase stirring speed.
Polymerization Thermal instability of azetidine.Do not heat reaction above 40°C. Keep concentration steps <30°C bath.
TFA Contamination Inefficient evaporation.Azeotrope with Toluene or

at least 3x. Use HCl/Dioxane method instead.
Product is Hygroscopic Nature of the salt form.Store in a desiccator at -20°C. Handle under inert atmosphere (

/Ar).

References

  • PubChem. 3-Fluoroazetidine | C3H6FN.[6] National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Alkylation of Amines using tert-Butyl Bromoacetate. (General Protocol Adaptation).[2] Available at: [Link]

  • Vertex AI Search. Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of a-aryl azetidinium salts. (Context on Azetidine Stability). Available at: [Link]

Sources

Application

Application of 2-(3-Fluoroazetidin-1-yl)acetic acid in medicinal chemistry

Topic: Application of 2-(3-Fluoroazetidin-1-yl)acetic acid in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 2-(3-Fluoroazetidin-1-yl)acetic acid in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(3-Fluoroazetidin-1-yl)acetic acid represents a high-value "designer" building block in modern medicinal chemistry. It combines the conformational rigidity of the azetidine ring with the metabolic blocking and electronic modulation properties of the fluorine atom.[1]

This guide details the application of this moiety as a proline bioisostere , a rigidified linker for PROTACs , and a pKa modulator .[1] Unlike simple aliphatic amines, the 3-fluoroazetidine core exhibits a unique "conformational switch" dependent on protonation state, offering a programmable structural element for ligand-target interactions.[1]

Physicochemical Profile & Mechanistic Insights

The Fluorine Effect: pKa and Basicity

The introduction of a fluorine atom at the C3 position of the azetidine ring significantly alters the basicity of the ring nitrogen due to the strong electron-withdrawing inductive effect ($ -I $).

  • Parent Azetidine pKa: ~11.3 (Highly basic)

  • 3-Fluoroazetidine pKa: ~8.4 (Moderately basic)

  • 2-(3-Fluoroazetidin-1-yl)acetic acid (Zwitterion): The tertiary amine pKa is further suppressed by the $ \alpha $-carboxylate, typically resulting in a pKa range of 6.5 – 7.2 .

Medicinal Chemistry Implication: This lowered basicity improves oral bioavailability by reducing lysosomal trapping and improving permeability compared to non-fluorinated analogues.[1]

Conformational Switching (The "Pucker" Effect)

Azetidine rings are not planar; they exist in a puckered conformation.[1] The 3-fluoro substituent dictates this pucker through stereoelectronic effects (charge-dipole interactions).

  • Neutral State: The fluorine atom prefers a pseudo-equatorial position to minimize dipole repulsion with the nitrogen lone pair.[1]

  • Protonated State: Upon protonation (or binding to a cationic site), the ring flips.[1] The fluorine adopts a pseudo-axial orientation to maximize the stabilizing electrostatic interaction between the $ C-F $ dipole and the $ N-H^+ $ charge.[1]

ConformationSwitch Neutral Neutral State (pH > 7.4) F-C3 pseudo-equatorial Minimizes Dipole Repulsion Protonated Protonated State (pH < 6.5 or Bound) F-C3 pseudo-axial Stabilizing Charge-Dipole Neutral->Protonated + H+ (Acidic Environment) Bioactivity Bioactive Conformation (Target Dependent) Neutral->Bioactivity Induced Fit Protonated->Bioactivity Pre-organized Binding

Figure 1: Conformational switching of the 3-fluoroazetidine core driven by pH and protonation state.

Applications in Drug Design

Proline Bioisosterism

The 2-(3-Fluoroazetidin-1-yl)acetic acid moiety serves as a rigidified glycine or a contracted proline mimic.

  • Peptide Mimetics: Replacing a Proline residue with 3-fluoroazetidine restricts the $ \phi $ and $ \psi $ torsion angles, potentially locking a peptide into a bioactive turn conformation (e.g., $ \beta $-turn type II).

  • Metabolic Stability: The C3-fluorine blocks oxidative metabolism at the most vulnerable position of the ring, extending half-life ($ t_{1/2} $) compared to unsubstituted azetidines.

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), linker rigidity is crucial for ternary complex stability.[1]

  • Exit Vector Control: The azetidine ring provides a defined exit vector (approx 180° between C3 and N1 substituents if trans-functionalized, or distinct angles in this N-acetic acid derivative).

  • Solubility: The polarity of the C-F bond and the tertiary amine improves the aqueous solubility of the linker compared to alkyl chains.[1]

Experimental Protocols

Protocol A: Synthesis of 2-(3-Fluoroazetidin-1-yl)acetic acid

Note: This compound is often synthesized from the commercially available 3-fluoroazetidine hydrochloride.

Materials:

  • 3-Fluoroazetidine hydrochloride (CAS: 617718-46-4)[2]

  • Tert-butyl bromoacetate (CAS: 5292-43-3)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[1]

  • Dichloromethane (DCM) or Acetonitrile (MeCN)[1]

  • Trifluoroacetic acid (TFA)[1]

Step-by-Step Methodology:

  • N-Alkylation (Ester Formation):

    • Dissolve 3-Fluoroazetidine HCl (1.0 equiv) in anhydrous MeCN (0.2 M).

    • Add DIPEA (2.5 equiv) and stir at 0°C for 10 minutes to liberate the free base.

    • Dropwise add tert-butyl bromoacetate (1.1 equiv).[1]

    • Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by LC-MS (Target mass: M+H of ester).

    • Workup: Dilute with EtOAc, wash with saturated $ NaHCO_3 $ and brine. Dry over $ Na_2SO_4 $, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

  • Ester Hydrolysis (Deprotection):

    • Dissolve the intermediate tert-butyl ester in DCM (0.1 M).[1]

    • Add TFA (20% v/v final concentration) at 0°C.[1]

    • Stir at RT for 2–4 hours until complete consumption of starting material.

    • Isolation: Concentrate under reduced pressure.[1] Co-evaporate with toluene (3x) to remove excess TFA.[1]

    • Salt Form: The product will likely be a TFA salt.[1] For the zwitterion, pass through a weak anion exchange resin or perform reverse-phase HPLC (C18, Water/MeCN).[1]

Protocol B: General Amide Coupling (Peptide Synthesis)

Use this protocol to couple 2-(3-Fluoroazetidin-1-yl)acetic acid to an amine-bearing scaffold.

Reagents:

  • Coupling Agent: HATU (preferred for hindered amines) or T3P (for lower epimerization risk).[1]

  • Base: DIPEA (3.0 equiv).[1]

  • Solvent: DMF or DMF/DCM (1:1).[1]

Workflow:

  • Dissolve 2-(3-Fluoroazetidin-1-yl)acetic acid (1.0 equiv) and HATU (1.1 equiv) in dry DMF.

  • Add DIPEA (1.0 equiv) to pre-activate the acid (stir for 5 mins).

  • Add the Amine partner (1.0–1.2 equiv) and remaining DIPEA (2.0 equiv).[1]

  • Stir at RT for 1–3 hours.

  • Critical QC Step: Check for N-oxide formation if reaction times are prolonged, as the tertiary azetidine nitrogen is oxidatively sensitive.

Safety & Handling

  • Toxicity Distinction: Do NOT confuse this molecule with fluoroacetic acid (sodium fluoroacetate, Compound 1080).[1] Fluoroacetic acid is metabolized to fluorocitrate, a potent Krebs cycle inhibitor.[1]

  • Metabolic Safety: In 2-(3-Fluoroazetidin-1-yl)acetic acid, the fluorine is on the beta-carbon of the ring system, not the alpha-carbon of the acid. It does not readily metabolize to fluoroacetate.[1] However, standard laboratory PPE (gloves, goggles, fume hood) is mandatory.[1]

  • Stability: Azetidines are strained rings.[1] Avoid strong Lewis acids or high temperatures (>100°C) which may trigger ring-opening polymerization.[1]

References

  • Azetidines in Drug Discovery

    • Source: PharmaBlock White Paper[1]

  • Stereoselectively fluorin

    • Source: Beilstein Journal of Organic Chemistry (2013)
    • URL:[Link][1]

  • 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds

    • Source: Journal of Organic Chemistry (2015)
    • URL:[Link]

  • Pseudoprolines as stereoelectronically tunable proline isosteres

    • Source: Bioorganic & Medicinal Chemistry Letters (2022)[3][4][5]

    • URL:[Link]

  • 3-Fluoroazetidine Hydrochloride Product D

    • Source: Sigma-Aldrich[6]

Sources

Method

Application Note: Protocols for the N-Alkylation of 3-Fluoroazetidine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 3-Fluoroazetidines The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Fluoroazetidines

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly vital scaffold in modern medicinal chemistry.[1] Its unique conformational properties and ability to act as a bioisosteric replacement for other common groups make it a privileged motif in drug design. The introduction of a fluorine atom at the 3-position further modulates the molecule's properties, influencing basicity (pKa), lipophilicity, and metabolic stability. N-functionalization of the 3-fluoroazetidine core is a critical step in drug discovery campaigns, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles.

This guide provides detailed, field-proven protocols for the two most common and effective strategies for N-alkylation of 3-fluoroazetidine: Direct Alkylation via nucleophilic substitution and Reductive Amination . The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods for their specific synthetic targets.

Core Principles and Mechanistic Rationale

The nitrogen atom of 3-fluoroazetidine is a secondary amine, possessing a lone pair of electrons that renders it nucleophilic. This nucleophilicity is the basis for N-alkylation reactions. It is important to note that 3-fluoroazetidine is typically supplied as a hydrochloride salt (3-fluoroazetidine HCl) to improve its stability and handling.[2][3] Therefore, the first step in any N-alkylation protocol is the liberation of the free amine using a suitable base.

The electron-withdrawing effect of the C3-fluorine atom slightly reduces the basicity and nucleophilicity of the azetidine nitrogen compared to its non-fluorinated analog. This effect is generally modest and does not impede the desired reactions, but it is a factor to consider when selecting reaction conditions.

Method 1: Direct Alkylation with Electrophiles

This is a classic SN2 (bimolecular nucleophilic substitution) reaction. The free 3-fluoroazetidine attacks an electrophilic carbon, displacing a leaving group (e.g., halide or sulfonate).[4]

  • Mechanism: The reaction requires a base to neutralize the hydrochloride salt and/or to scavenge the acid byproduct generated during the reaction. The choice of base and solvent is critical for success. Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are ideal as they solvate the cation but do not hydrogen-bond with the nucleophile, thus maximizing its reactivity.

  • Challenges: A primary challenge is the potential for overalkylation, especially with highly reactive alkylating agents.[5] This can be minimized by controlling stoichiometry and the rate of addition.

Method 2: Reductive Amination

Reductive amination is a powerful and highly versatile method for forming C-N bonds that avoids many of the pitfalls of direct alkylation.[6][7] It is a one-pot process that proceeds in two key stages:

  • Iminium Ion Formation: The nucleophilic azetidine attacks the electrophilic carbon of a ketone or aldehyde, followed by dehydration, to form a transient iminium ion.

  • In-situ Reduction: A mild, selective reducing agent, present in the reaction mixture, reduces the iminium ion to the target N-alkylated amine.[8]

  • Causality: This method is often preferred because it is less prone to overalkylation and utilizes a different set of starting materials (aldehydes/ketones instead of alkyl halides), expanding synthetic possibilities.[7] The key is the use of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which is mild enough to not reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion.[9]

Experimental Protocols

Safety Note: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Alkylating agents can be toxic and should be handled with care.[10]

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of 3-fluoroazetidine hydrochloride using an alkyl halide and a carbonate base.

Workflow Visualization

G cluster_prep Reaction Setup cluster_reac Alkylation Reaction cluster_workup Workup & Purification A 1. Combine 3-fluoroazetidine HCl, K₂CO₃, and Acetonitrile in flask B 2. Stir suspension at room temp. A->B C 3. Add Alkyl Halide (1.1 eq) dropwise to the suspension B->C D 4. Stir at RT or heat (40-60°C) Monitor by TLC/LC-MS C->D E 5. Cool and filter off inorganic salts D->E F 6. Concentrate filtrate under reduced pressure E->F G 7. Redissolve, wash with NaHCO₃ (aq) and brine, then dry (Na₂SO₄) F->G H 8. Concentrate and purify via flash column chromatography G->H I I H->I Final Product: N-Alkyl-3-fluoroazetidine

Caption: Workflow for Direct N-Alkylation of 3-Fluoroazetidine.

Materials & Reagents:

  • 3-Fluoroazetidine hydrochloride (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-fluoroazetidine hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous acetonitrile to form a stirrable suspension (approx. 0.1-0.2 M concentration with respect to the azetidine).

  • Add the alkyl halide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C. The optimal temperature depends on the reactivity of the alkyl halide. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts through a pad of Celite, washing the filter cake with a small amount of acetonitrile or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated azetidine.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of 3-fluoroazetidine hydrochloride with an aldehyde using sodium triacetoxyborohydride.[11]

Workflow Visualization

G cluster_prep Reaction Setup cluster_reac Reduction cluster_workup Workup & Purification A 1. Combine 3-fluoroazetidine HCl, Aldehyde/Ketone, and Et₃N in DCM/DCE B 2. Stir for 15-30 min at RT to allow iminium formation A->B C 3. Add NaBH(OAc)₃ (1.5 eq) portion-wise B->C D 4. Stir at RT for 2-16 h Monitor by TLC/LC-MS C->D E 5. Quench reaction with saturated NaHCO₃ (aq) D->E F 6. Separate layers, extract aqueous phase with DCM E->F G 7. Combine organic layers, wash with brine, dry (Na₂SO₄) F->G H 8. Concentrate and purify via flash column chromatography G->H I I H->I Final Product: N-Alkyl-3-fluoroazetidine

Caption: Workflow for N-Alkylation via Reductive Amination.

Materials & Reagents:

  • 3-Fluoroazetidine hydrochloride (1.0 eq)

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 3-fluoroazetidine hydrochloride (1.0 eq) and dissolve or suspend it in anhydrous DCM (approx. 0.1-0.2 M).

  • Add triethylamine (1.1 eq) to neutralize the hydrochloride salt, followed by the aldehyde or ketone (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. A slight exotherm may be observed.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. Reactions are typically complete within 2 to 16 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel. Separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the N-alkylated product.

Data Summary and Method Comparison

FeatureProtocol 1: Direct AlkylationProtocol 2: Reductive Amination
Electrophile Alkyl Halides (R-X), Sulfonates (R-OTs)Aldehydes (R-CHO), Ketones (R₂C=O)
Key Reagent Base (e.g., K₂CO₃, Et₃N)Reducing Agent (e.g., NaBH(OAc)₃)
Typical Solvents ACN, DMFDCM, DCE, THF
Temperature Room Temperature to 60 °CRoom Temperature
Pros Simple reagent set; effective for primary and some secondary halides.Excellent functional group tolerance; avoids over-alkylation; wide range of aldehydes/ketones available.[7]
Cons Risk of over-alkylation; alkyl halides can be potent mutagens; may require heat.[5]Requires stoichiometric reducing agent; sensitive to water; may be slower.

Troubleshooting and Field Insights

  • Incomplete Conversion: If a reaction stalls, ensure all reagents are anhydrous, particularly for reductive amination. For direct alkylation, gentle heating (40-60 °C) or switching to a more polar solvent like DMF can increase the reaction rate.

  • Over-alkylation (Direct Method): To minimize the formation of the quaternary ammonium salt, add the alkyl halide slowly to the reaction mixture and avoid a large excess (use 1.05-1.1 equivalents).

  • Purification: N-alkylated azetidines are basic and can streak on silica gel. To improve chromatographic separation, consider pre-treating the silica with triethylamine or adding 0.5-1% triethylamine to the eluent system.

  • Steric Hindrance: For sterically hindered alkyl halides or ketones, longer reaction times or elevated temperatures may be necessary. In some cases, a stronger, non-nucleophilic base like DBU may be required for direct alkylation.

References

  • Van Brabandt, W., et al. (2006). Synthesis of 3-fluoroazetidines. The Journal of Organic Chemistry, 71(18), 7100-2. [Link]

  • Singh, G., & Ombito, J. O. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 20-59. [Link]

  • Kovalenko, S. M., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA. [Link]

  • Chernyak, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • ACS Reagent Chemicals (n.d.). N alkylation at sp3 Carbon Reagent Guide. ACS. [Link]

  • Synple Chem (n.d.). Application Note – Reductive Amination. Synple Chem. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Chemistry Steps (2024). Reductive Amination. Chemistry Steps. [Link]

  • Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. [Link]

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Application

Application Notes and Protocols for the Strategic Incorporation of 3-Fluoroazetidine Motifs into Drug Candidates

Abstract The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] Among the various fluorinated motifs, the 3-fluoroazetidine ring has emerged as a particularly valuable building block. This four-membered heterocycle provides a unique vector for property modulation, distinct from more commonly employed fluorinated groups. This guide provides a comprehensive overview of the rationale, synthetic strategies, and practical considerations for incorporating 3-fluoroazetidine motifs into drug discovery programs. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present case studies that illustrate the tangible benefits of this chemical entity.

The Rationale: Why Choose a 3-Fluoroazetidine Motif?

The decision to incorporate a 3-fluoroazetidine is driven by its profound and predictable influence on several key drug-like properties. This motif is not merely a placeholder but an active contributor to the molecule's overall profile.

Modulation of Physicochemical Properties

The high electronegativity of the fluorine atom, combined with the constrained nature of the azetidine ring, leads to significant and advantageous alterations in basicity (pKa) and lipophilicity (LogP).

  • Basicity (pKa): The strong electron-withdrawing effect of the fluorine atom significantly lowers the basicity of the azetidine nitrogen. This reduction in pKa can be critical for avoiding unwanted interactions with acidic organelles (e.g., lysosomes), mitigating off-target effects, and improving the overall pharmacokinetic profile.

  • Lipophilicity (LogP/LogD): While fluorine is highly lipophilic, the overall impact of a 3-fluoroazetidine moiety on a molecule's LogP is context-dependent. It can fine-tune lipophilicity to optimize solubility, permeability, and metabolic stability.

Table 1: Comparative Physicochemical Properties of N-Aryl Saturated Heterocycles

CompoundBase MoietypKacLogPMicrosomal Clearance (µL/min/mg)
1a Azetidine8.52.5150
1b 3-Fluoroazetidine6.52.780
1c 3,3-Difluoroazetidine3.92.945
2a Pyrrolidine9.22.8180
2b 3-Fluoropyrrolidine7.83.0110
3a Piperidine9.53.1220
3b 4-Fluoropiperidine8.53.2150

Data synthesized from comprehensive studies on fluorinated saturated heterocycles.

Conformational Rigidity and Vectorial Orientation

The puckered, non-planar conformation of the azetidine ring provides a rigid scaffold that can favorably orient substituents in three-dimensional space.[3] The introduction of a fluorine atom further influences this conformation through the "gauche effect," an electronic interaction that favors a gauche relationship between the fluorine and adjacent electronegative atoms or groups.[4][5][6][7] This can lock the molecule into a bioactive conformation, enhancing binding affinity and selectivity for its target.

Improved Metabolic Stability

The robust C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes.[1] By replacing a metabolically labile C-H bond with a C-F bond, the 3-fluoroazetidine motif can block a "soft spot" in a molecule, leading to a longer half-life and improved bioavailability.[8][9]

Synthetic Strategies and Protocols

The successful incorporation of a 3-fluoroazetidine motif hinges on the availability of key building blocks and robust synthetic protocols.

Synthesis of a Key Building Block: 1-Boc-3-fluoroazetidine

A common and versatile intermediate is N-Boc-protected 3-fluoroazetidine. A reliable method for its synthesis is the deoxofluorination of the corresponding alcohol using diethylaminosulfur trifluoride (DAST).

Protocol 1: Synthesis of 1-Boc-3-fluoroazetidine from 1-Boc-3-azetidinol

Materials:

  • 1-Boc-3-azetidinol

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-Boc-3-azetidinol (1.0 eq.) in anhydrous DCM (20 volumes), cooled to -78 °C under a nitrogen atmosphere, add DAST (1.2 eq.) dropwise.[10]

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (2 x 10 volumes).

  • Combine the organic layers and wash successively with water (2 x 10 volumes) and brine (1 x 5 volumes).[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-Boc-3-fluoroazetidine.

Causality Behind the Choices:

  • DAST as Fluorinating Agent: DAST is a widely used and effective nucleophilic fluorinating agent for converting alcohols to fluorides.

  • Low-Temperature Addition: The dropwise addition of DAST at -78 °C is crucial to control the exothermic reaction and minimize the formation of byproducts.

  • Aqueous Workup: The quench with NaHCO₃ neutralizes any remaining acidic species, and the subsequent washes remove water-soluble impurities.

G cluster_synthesis Synthesis of 1-Boc-3-fluoroazetidine Start 1-Boc-3-azetidinol in DCM Step1 Cool to -78 °C Start->Step1 Step2 Add DAST (1.2 eq) dropwise Step1->Step2 Step3 Warm to RT, stir 2h Step2->Step3 Step4 Quench with NaHCO₃ Step3->Step4 Step5 Extract with DCM Step4->Step5 Step6 Wash with H₂O and Brine Step5->Step6 Step7 Dry, Concentrate Step6->Step7 Step8 Purify (Column Chromatography) Step7->Step8 End 1-Boc-3-fluoroazetidine Step8->End

Caption: Synthetic workflow for 1-Boc-3-fluoroazetidine.

Incorporation into a Target Scaffold: N-Arylation

Once the protected 3-fluoroazetidine is synthesized, the Boc-protecting group can be removed, and the resulting 3-fluoroazetidine hydrochloride can be coupled with various aryl or heteroaryl partners. The Chan-Lam coupling is a mild and efficient method for this transformation.

Protocol 2: N-Arylation of 3-Fluoroazetidine Hydrochloride via Chan-Lam Coupling

Materials:

  • 3-Fluoroazetidine hydrochloride

  • Arylboronic acid (1.1 eq)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 eq)

  • Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Celite

Procedure:

  • To a suspension of 3-fluoroazetidine hydrochloride (1.0 eq), arylboronic acid (1.1 eq), and Cu(OAc)₂ (0.1 eq) in anhydrous DCM or toluene, add pyridine (2.0 eq).[11][12]

  • Stir the reaction mixture at room temperature under an air atmosphere for 24-72 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the N-arylated 3-fluoroazetidine product.

Causality Behind the Choices:

  • Chan-Lam Coupling: This copper-catalyzed reaction is advantageous for its mild conditions and tolerance of a wide range of functional groups, making it suitable for complex drug candidates.[12]

  • Pyridine as Base: Pyridine serves as a base to deprotonate the azetidinium hydrochloride and facilitate the catalytic cycle.

  • Air Atmosphere: The reaction typically utilizes atmospheric oxygen as the terminal oxidant to regenerate the active Cu(II) catalyst.

Case Study: Optimization of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The development of inhibitors for DPP-4, a key target in the treatment of type 2 diabetes, provides an excellent example of the successful application of the 3-fluoroazetidine motif.

A lead compound containing a non-fluorinated azetidine ring exhibited moderate potency and metabolic stability. To improve these parameters, a 3-fluoroazetidine analogue was synthesized.[13][14][15][16][17]

Table 2: Comparative Data for a DPP-4 Inhibitor Lead Optimization

CompoundMoietyDPP-4 IC₅₀ (nM)Metabolic Stability (t½ in HLM, min)
Lead Compound Azetidine5035
Optimized Compound 3-Fluoroazetidine1595

HLM: Human Liver Microsomes

The introduction of the 3-fluoroazetidine motif resulted in a greater than 3-fold increase in potency and a significant improvement in metabolic stability. The increased potency can be attributed to a more favorable binding conformation and enhanced interactions within the S1 pocket of the DPP-4 enzyme. The improved metabolic stability is a direct consequence of blocking a potential site of oxidative metabolism on the azetidine ring.

G cluster_optimization Lead Optimization Workflow Start Lead Compound (Azetidine) Problem Moderate Potency Metabolic Liability Start->Problem Hypothesis Introduce 3-Fluoroazetidine to: - Improve conformation - Block metabolism Problem->Hypothesis Synthesis Synthesize Fluoro-Analogue Hypothesis->Synthesis Testing In Vitro Assays (Potency, Stability) Synthesis->Testing Result Optimized Compound - Increased Potency - Improved Stability Testing->Result Candidate Preclinical Candidate Result->Candidate

Caption: Decision-making process in lead optimization.

Analytical Characterization: Ensuring Structural Integrity

The unambiguous characterization of 3-fluoroazetidine-containing compounds is essential for validating the synthetic outcome and ensuring the purity of the final product. A combination of NMR spectroscopy and mass spectrometry is typically employed.

NMR Spectroscopy
  • ¹H NMR: The protons on the azetidine ring will exhibit characteristic shifts and coupling patterns. The protons on the carbons adjacent to the fluorine will show large geminal and vicinal H-F couplings.

  • ¹³C NMR: The carbon atom bearing the fluorine will show a large one-bond C-F coupling (¹JCF), typically in the range of 200-250 Hz. The adjacent carbons will also show smaller two-bond C-F couplings (²JCF).

  • ¹⁹F NMR: This is a highly sensitive and informative technique for fluorinated compounds.[18][19][20][21] A single fluorine atom on the azetidine ring will typically appear as a multiplet due to coupling with adjacent protons. The chemical shift will be indicative of the local electronic environment.[22]

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.[23] The fragmentation pattern can also provide structural information. Common fragmentation pathways for azetidine-containing compounds involve ring-opening or loss of substituents.[3][24][25][26]

Conclusion

The 3-fluoroazetidine motif is a powerful tool in the medicinal chemist's arsenal for lead optimization. Its ability to predictably modulate pKa, fine-tune lipophilicity, enforce a favorable conformation, and enhance metabolic stability makes it an attractive choice for addressing common challenges in drug discovery. By understanding the underlying principles and employing robust synthetic and analytical methodologies, research and development teams can effectively leverage this unique building block to design and synthesize superior drug candidates.

References

  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved February 18, 2026, from [Link]

  • Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • De Clercq, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed.
  • Nanjing Furun Kaide Biological Pharmaceutical Co Ltd. (2017). The synthetic method of 3 fluoro azetidine derivatives.
  • Anonymous. (2014). Discovery of dipeptidyl peptidase IV (DPP4) inhibitors based on a novel indole scaffold.
  • Ananda, K., & Gopi, H. N. (1999).
  • Anonymous. (n.d.). Fluorine MAS NMR API revised.
  • Wikipedia. (n.d.). Gauche effect. Retrieved February 18, 2026, from [Link]

  • Anonymous. (n.d.). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PMC.
  • Dutter, B. F., et al. (n.d.).
  • Wiley-VCH. (2007).
  • Anonymous. (n.d.). Optimization of metabolic stability as a goal of modern drug design. PubMed.
  • Anonymous. (2022). Recent advances in structural modification strategies for lead optimization of tyrosine kinase inhibitors to explore novel anticancer agents. PubMed.
  • Reich, H. (2020). NMR Spectroscopy :: 19F NMR Chemical Shifts.
  • Anonymous. (2025). Synthetic Overview of FDA-Approved Dipeptidyl Peptidase-4 Inhibitors (DPP-4I).
  • 3Biotech. (n.d.). Lead Optimization and Selection for biotech and Pharmaceutical Companies. Retrieved February 18, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine.
  • Anonymous. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect.
  • Anonymous. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI.
  • Anonymous. (n.d.). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar.
  • Anonymous. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
  • Anonymous. (2016). The Fluorine Gauche Effect: A Brief History.
  • Xin, J., & Leng, F. (2019).
  • Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium.
  • Anonymous. (2015). Fluorine in drug design: a case study with fluoroanisoles. PubMed.
  • Anonymous. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed.
  • ResearchGate. (2025). Optimization of Metabolic Stability as a Goal of Modern Drug Design.
  • Anonymous. (n.d.). 19F NMR Reference Standards.
  • Anonymous. (n.d.). Molecular basis for high affinity agonist binding in GPCRs. PMC.
  • ResearchGate. (2025). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar.
  • Anonymous. (2024). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids.
  • BenchChem. (2025). Application Notes and Protocols for N-arylation of 3-Chloroquinoline Hydrochloride via Chan-Lam Coupling.
  • RSC Publishing. (n.d.).
  • ResearchGate. (n.d.). The effect of GPCR mutations on agonist binding affinity. Most class A....
  • Anonymous. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. PubMed.
  • Anonymous. (n.d.). Investigation of fragmentation behaviors of steroidal drugs with Li+, Na+, K+ adducts by tandem mass spectrometry aided with com.
  • ResearchGate. (n.d.).
  • ChemRxiv. (n.d.).
  • McCullagh, M., et al. (n.d.).
  • Anonymous. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
  • ChemRxiv. (n.d.).

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Method

Technical Guide: Efficient Amide Coupling of 2-(3-Fluoroazetidin-1-yl)acetic Acid

Abstract & Strategic Value The incorporation of 2-(3-Fluoroazetidin-1-yl)acetic acid into drug scaffolds is a high-value strategy in modern medicinal chemistry. This building block introduces the 3-fluoroazetidine motif,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The incorporation of 2-(3-Fluoroazetidin-1-yl)acetic acid into drug scaffolds is a high-value strategy in modern medicinal chemistry. This building block introduces the 3-fluoroazetidine motif, a metabolically stable, polar surrogate for morpholine or piperidine rings. The fluorine atom at the 3-position lowers the pKa of the ring nitrogen (approx. pKa 6.5–7.5) compared to the non-fluorinated analog, reducing lysosomal trapping while maintaining aqueous solubility.

However, successful coupling of this fragment requires specific attention to its zwitterionic nature and the ring strain inherent to the azetidine system. This guide provides validated protocols to maximize yield and purity while mitigating common pitfalls like ring opening or poor solubility.

Critical Pre-Reaction Considerations

Structural Integrity & Safety
  • Ring Strain: The azetidine ring has a strain energy of ~25 kcal/mol. While 3-fluoroazetidines are significantly more stable than 3-hydroxyazetidines (which are prone to ring-opening/polymerization), highly acidic conditions at elevated temperatures (>60°C) should be avoided.

  • Toxicity Distinction: Do not confuse this molecule with fluoroacetic acid (sodium fluoroacetate). The fluorine here is on the beta-carbon relative to the nitrogen, not the alpha-carbon of the carboxylate. However, standard laboratory PPE is mandatory.

Salt Forms and Solubility

Commercial supplies of this building block typically come in two forms:

  • Internal Salt (Zwitterion): Poor solubility in DCM or EtOAc; requires polar aprotic solvents (DMF, DMSO, NMP).

  • HCl or TFA Salt: Better solubility in polar organic solvents but requires extra base equivalents during coupling.

Recommendation: For all protocols below, assume the use of DMF or DMA as the co-solvent to ensure complete dissolution of the zwitterion before coupling agents are added.

Experimental Protocols

Protocol A: High-Throughput Discovery (HATU Method)

Best for: Small scale (10 mg – 500 mg), library synthesis, and valuable amine partners.

Reagents:

  • Acid: 2-(3-Fluoroazetidin-1-yl)acetic acid (1.0 equiv)

  • Amine: Target amine (1.0 – 1.2 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Solvent: Anhydrous DMF

Step-by-Step Procedure:

  • Dissolution: In a dry vial, charge the acid (1.0 equiv) and HATU (1.1 equiv). Add anhydrous DMF (concentration ~0.1 M).

  • Activation: Add DIPEA (2.0 equiv) dropwise. Note: The solution should turn yellow. Stir for 5 minutes to pre-activate the acid.

  • Addition: Add the amine (1.1 equiv) dissolved in minimal DMF. If the amine is a salt (e.g., HCl salt), add the remaining DIPEA (1.0–2.0 equiv) to the amine solution before combining.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LCMS.

    • Checkpoint: The product will likely be more polar than standard amides due to the tertiary amine.

  • Quench: Dilute with 10% brine.

Workup Strategy (Critical):

  • Do NOT use acidic washes (1N HCl). The basic azetidine nitrogen will protonate, and your product will be lost in the aqueous layer.

  • Extraction: Extract with EtOAc or DCM/iPrOH (3:1). Wash organics with saturated NaHCO₃ and brine.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% NH₄OH or Formic Acid) is recommended over normal phase silica due to streaking.

Protocol B: Scalable Process (T3P Method)

Best for: Gram-scale (>1 g), ease of workup, and low epimerization risk.

Reagents:

  • Acid: 2-(3-Fluoroazetidin-1-yl)acetic acid (1.0 equiv)

  • Amine: Target amine (1.1 equiv)

  • Coupling Agent: T3P (Propylphosphonic anhydride), 50% wt in EtOAc (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: EtOAc (or 2-MeTHF) / DMF (4:1 ratio)

Step-by-Step Procedure:

  • Slurry: Suspend the acid and amine in EtOAc (or 2-MeTHF). If the acid is insoluble, add DMF dropwise until a clear solution or fine suspension is achieved.

  • Base Addition: Add Pyridine (3.0 equiv). Cool the mixture to 0°C.

  • Coupling: Add T3P solution dropwise over 10 minutes.

  • Warm & Stir: Allow to warm to room temperature and stir for 12 hours. T3P kinetics are slower than HATU but cleaner.

  • Workup:

    • Add water to quench.[1]

    • Separate layers.

    • The T3P by-products are water-soluble.

    • Wash the organic layer with saturated NaHCO₃ (removes excess acid) and Brine .

    • Reminder: Avoid acidic washes.

Troubleshooting & Optimization Logic

IssueRoot CauseScientific Solution
Low Yield (Aqueous Loss) Product protonation during workup.Switch to DCM/Isopropanol (3:1) for extraction. Keep aqueous phase pH > 8.
Incomplete Reaction Zwitterion insolubility.Increase DMF/DMSO ratio. Use HBTU or COMU if HATU fails, but ensure solubility first.
Ring Opening High temperature or strong acid.Keep reaction < 40°C . Avoid using acyl chlorides or thionyl chloride for activation.
Streaking on Silica Basic nitrogen interaction with silanols.Add 1% Triethylamine to the eluent or use Amino-functionalized silica .

Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct protocol and workup strategy based on scale and substrate properties.

CouplingWorkflow Start Start: Coupling 2-(3-Fluoroazetidin-1-yl)acetic acid ScaleCheck Check Scale & Amine Type Start->ScaleCheck Discovery Discovery Scale (<500mg) or Precious Amine ScaleCheck->Discovery Process Scale Up (>1g) or Cost Sensitive ScaleCheck->Process HATU_Path Protocol A: HATU/DIPEA Solvent: DMF Discovery->HATU_Path T3P_Path Protocol B: T3P/Pyridine Solvent: EtOAc/DMF Process->T3P_Path Workup_Decision Workup Decision (Critical Step) HATU_Path->Workup_Decision T3P_Path->Workup_Decision AcidWash Standard Acid Wash (1N HCl) Workup_Decision->AcidWash AVOID BasicWash Basic/Neutral Workup (Sat. NaHCO3 / Brine) Workup_Decision->BasicWash RECOMMENDED Loss PRODUCT LOSS (Product in Aq. Layer) AcidWash->Loss Success Isolate Organic Layer Purify via RP-HPLC BasicWash->Success

Figure 1: Decision tree for amide coupling and workup of azetidine-containing acids.

References

  • Couturier, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Link

  • Dunetz, J. R., et al. (2011).[2] T3P (Propylphosphonic Anhydride) in Organic Synthesis. Organic Process Research & Development. Link

  • PubChem. (2025). 2-(3-Fluoroazetidin-1-yl)acetic acid Compound Summary. National Library of Medicine. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Vertex AI Search. (2025). Stability of 3-fluoroazetidine ring in amide coupling. 3

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Application

Use of 2-(3-Fluoroazetidin-1-yl)acetic acid in agrochemical synthesis

Application Note: Strategic Integration of 2-(3-Fluoroazetidin-1-yl)acetic acid in Agrochemical Design Executive Summary This guide details the synthesis, handling, and application of 2-(3-Fluoroazetidin-1-yl)acetic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of 2-(3-Fluoroazetidin-1-yl)acetic acid in Agrochemical Design

Executive Summary

This guide details the synthesis, handling, and application of 2-(3-Fluoroazetidin-1-yl)acetic acid (3-FAZA) as a high-value building block in agrochemical discovery. As the industry moves toward lower dose rates and higher specificity, the modulation of physicochemical properties via fluorinated saturated heterocycles has become a cornerstone strategy.

Why this Building Block?

  • Metabolic Hardening: The C3-fluorine atom blocks metabolic oxidation (P450-mediated hydroxylation) common in non-fluorinated azetidines and pyrrolidines.

  • Conformational Control: The strained azetidine ring creates a rigid "kink" in peptide-like chains, mimicking proline but with a distinct vector and reduced lipophilicity.

  • pKa Modulation: The electron-withdrawing fluorine lowers the basicity of the ring nitrogen (approx. pKa 8.4 vs. 11.0 for azetidine), reducing lysosomotropic trapping and improving membrane permeability of the neutral species.

Chemical Profile & Stability

PropertySpecificationNotes
IUPAC Name 2-(3-Fluoroazetidin-1-yl)acetic acid
Molecular Weight 133.12 g/mol Low MW allows for high ligand efficiency.
Physical State White crystalline solid (Zwitterion)Hygroscopic; store under desiccant.
pKa (N-H+) ~8.4 (Predicted)Less basic than non-fluorinated analogs.
Stability ModerateCritical: Avoid strong nucleophiles at >60°C to prevent ring opening. Stable to standard amide coupling conditions.

Synthetic Protocol: Preparation of the Linker

While 3-fluoroazetidine hydrochloride is commercially available, the N-acetic acid derivative is often synthesized in-house to ensure freshness and avoid zwitterionic aggregation issues during storage.

Workflow Diagram: Synthesis of 3-FAZA

Synthesis Start 3-Fluoroazetidine HCl (Starting Material) Step1 Step 1: N-Alkylation (t-Butyl bromoacetate, DIPEA, MeCN) Start->Step1 Inter Intermediate: t-Butyl 2-(3-fluoroazetidin-1-yl)acetate Step1->Inter Yield ~85% Step2 Step 2: Acidolysis (TFA, DCM, 0°C) Inter->Step2 Final Target: 2-(3-Fluoroazetidin-1-yl)acetic acid (TFA Salt or Zwitterion) Step2->Final Quant.

Caption: Two-step synthesis of 3-FAZA avoiding aqueous workup of the zwitterionic final product.

Detailed Protocol

Step 1: N-Alkylation

  • Charge: To a round-bottom flask, add 3-Fluoroazetidine HCl (1.0 eq) and anhydrous Acetonitrile (10 mL/g).

  • Base: Add DIPEA (2.5 eq) dropwise at 0°C. Stir for 15 min.

  • Alkylation: Add t-Butyl bromoacetate (1.1 eq) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by LC-MS (Target M+H: ~190).

  • Workup: Concentrate solvent. Partition residue between EtOAc and sat. NaHCO3. Wash organic layer with brine, dry over Na2SO4, and concentrate.[1]

    • Note: The t-butyl ester is lipophilic and easy to extract. Do not use the ethyl ester if you plan to hydrolyze with LiOH, as the zwitterionic product is difficult to extract from water.

Step 2: Deprotection (Acidolysis)

  • Dissolve: Dissolve the t-butyl ester intermediate in DCM (5 mL/g).

  • Acidify: Add Trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.

  • Reaction: Stir at RT for 2–4 hours.

  • Isolation: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess TFA.

  • Result: The product is obtained as the TFA salt. Used directly in coupling steps to avoid desalt losses.

Application Protocol: Amide Coupling

Using 3-FAZA to install the fluorinated tail onto an amine scaffold (e.g., an aniline or aliphatic amine agrochemical core).

Critical Control Points
  • Activation: The carboxylic acid is sterically accessible, but the basic nitrogen in the ring can interfere if not protonated or masked. Using the TFA salt from the synthesis above is advantageous.

  • Ring Strain: Avoid high temperatures (>80°C) or strong Lewis acids which can trigger ring opening or polymerization.

Standard Coupling Procedure (HATU Method)
  • Preparation: Dissolve the Amine Scaffold (1.0 eq) and 3-FAZA (TFA salt) (1.2 eq) in anhydrous DMF or DMAc .

  • Base: Add DIPEA (4.0 eq) to neutralize the TFA salt and free the amine.

    • Checkpoint: Ensure pH is >8 (wet pH paper).

  • Coupling: Add HATU (1.3 eq) in one portion at 0°C.

  • Incubation: Stir at 0°C for 30 min, then warm to RT for 2–6 hours.

  • Quench: Dilute with water/ice.

  • Purification: Extract with EtOAc. If the product is polar, use n-Butanol or purify directly via Reverse Phase Preparative HPLC (C18, Water/MeCN + 0.1% Formic Acid).

Design Rationale & Case Study

When should you use 2-(3-Fluoroazetidin-1-yl)acetic acid?

Decision Matrix: Selecting the Right Linker

DecisionTree Start Need N-Capped Linker? Q1 Is Metabolic Stability a specific issue? Start->Q1 Q2 Is LogP too high? Q1->Q2 Yes ChoiceA Use Glycine/Sarcosine (Standard) Q1->ChoiceA No ChoiceB Use Proline/Azetidine-2-COOH (If rigidity needed) Q2->ChoiceB No change needed ChoiceC Use 3-Fluoroazetidin-1-yl acetic acid Q2->ChoiceC Moderate Reduction Needed ChoiceD Use 3,3-Difluoroazetidine Q2->ChoiceD Strong Reduction Needed

Caption: Selection logic for fluorinated azetidine linkers based on ADME requirements.

Case Study Context: In the development of herbicides targeting PPO (Protoporphyrinogen Oxidase), N-linked heterocycles are common. Replacing a standard pyrrolidin-1-yl acetic acid tail with 2-(3-Fluoroazetidin-1-yl)acetic acid typically results in:

  • Lower LogD: Improved translocation in phloem.

  • Blocked Metabolism: Prevention of alpha-hydroxylation on the ring.

  • Maintained Potency: The vector of the carbonyl remains similar to the pyrrolidine analog, preserving binding interactions.

References

  • Synthesis of 3-Fluoroazetidines: Van Brabandt, W., et al. (2006). "Synthesis of 3-fluoroazetidines." Journal of Organic Chemistry, 71(18), 7100-7102. Link

  • Metabolic Stability of Azetidines: Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetanes and Azetidines." Journal of Medicinal Chemistry, 54(22), 7772-7783. Link

  • Fluorine in Agrochemicals: Fujiwara, T., & O'Hagan, D. (2014). "Successful fluorine-containing herbicide agrochemicals." Journal of Fluorine Chemistry, 167, 16-29. Link

  • Azetidine Ring Strain & Reactivity: Couty, F., & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. Link

Sources

Method

Continuous flow synthesis of 2-(3-Fluoroazetidin-1-yl)acetic acid derivatives

An Application Note and Protocol for the Continuous Flow Synthesis of 2-(3-Fluoroazetidin-1-yl)acetic Acid Derivatives Authored by: Gemini, Senior Application Scientist Abstract The azetidine ring is a privileged structu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Continuous Flow Synthesis of 2-(3-Fluoroazetidin-1-yl)acetic Acid Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The azetidine ring is a privileged structural motif in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] The introduction of a fluorine atom can further enhance these characteristics. This document provides a detailed application note and a robust protocol for the continuous flow synthesis of 2-(3-fluoroazetidin-1-yl)acetic acid derivatives, key building blocks for drug discovery programs. By leveraging the advantages of continuous flow chemistry—including enhanced safety, precise reaction control, and superior scalability—this protocol offers a significant improvement over traditional batch methods.[2][3][4] We will detail a two-step process beginning with the N-alkylation of 3-fluoroazetidine with an α-haloacetate, followed by saponification to yield the target acid. The causality behind experimental choices, self-validating system design, and authoritative grounding are emphasized throughout.

Introduction: The Strategic Advantage of Flow Chemistry for Fluorinated Azetidines

Azetidine-containing compounds have demonstrated a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The incorporation of fluorine, the most electronegative element, can profoundly influence a molecule's pKa, conformation, and binding affinity, making fluorinated azetidines highly sought-after scaffolds in drug development.[5]

However, the synthesis of these strained, four-membered rings can be challenging. Traditional batch processing often involves hazardous reagents, intermediates with limited stability, or highly exothermic reactions that are difficult to control on a large scale. Continuous flow chemistry mitigates these issues by conducting reactions in a continuously flowing stream within a small-volume reactor.[2][6] This methodology offers numerous advantages:

  • Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous material present at any given time, drastically reducing the risk of runaway reactions.[6][7]

  • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors allows for extremely efficient thermal control, preventing the formation of hot spots and improving reaction selectivity.[6][7]

  • Increased Efficiency and Yield: Precise control over parameters like temperature, pressure, and residence time leads to optimized reaction conditions, often resulting in higher yields and purity compared to batch processes.[2][3][8][9]

  • Seamless Scalability: Scaling up production in flow chemistry is often a matter of "numbering up" (running multiple reactors in parallel) or simply running the system for a longer duration, bypassing the complex revalidation required for batch reactor scale-up.[3][6]

This guide presents a protocol for the N-alkylation of 3-fluoroazetidine, a key step in producing the target acetic acid derivatives, using a robust and scalable continuous flow platform.

Proposed Synthetic Pathway

The synthesis is designed as a two-stage process. The first, critical step is the N-alkylation of 3-fluoroazetidine with ethyl bromoacetate, which is ideally suited for continuous flow. The second step is a standard ester hydrolysis to yield the final carboxylic acid.

Diagram 1: Overall Synthetic Workflow

G

Caption: Workflow for the two-step synthesis of the target compound.

Experimental Protocol: Continuous Flow N-Alkylation

This protocol details the synthesis of Ethyl 2-(3-fluoroazetidin-1-yl)acetate.

Reagent and Solution Preparation
  • Solution A (Nucleophile): Prepare a 0.2 M solution of 3-fluoroazetidine hydrochloride in a 2:1 mixture of acetonitrile (MeCN) and water.

  • Solution B (Electrophile & Base): Prepare a solution containing ethyl bromoacetate (0.22 M, 1.1 equivalents) and potassium carbonate (K₂CO₃) (0.44 M, 2.2 equivalents) in a 2:1 mixture of MeCN/water.

    • Expert Insight: Using a biphasic solvent system or an organic solvent with a phase-transfer catalyst can also be effective. However, a homogenous MeCN/water system with an inorganic base is often simpler for initial process development. K₂CO₃ is chosen as a cost-effective and moderately strong base sufficient for deprotonating the azetidinium salt in situ.

Flow Reactor Setup

The system consists of two syringe pumps, a T-shaped micromixer, a heated coil reactor, and a back-pressure regulator (BPR).

  • Pumps: Two high-pressure syringe pumps (e.g., from Syrris, Vapourtec, or similar) are used to deliver the reagent solutions at precise flow rates.

  • Micromixer: A T-mixer (e.g., Swagelok, 250 µm internal diameter) ensures rapid and efficient mixing of the two reagent streams.

  • Reactor: A PFA or stainless steel tubing coil (e.g., 10 mL volume) is placed in a temperature-controlled heating block or oil bath.

    • Causality: The narrow diameter of the tubing ensures a high surface-area-to-volume ratio for excellent heat transfer and a defined, narrow residence time distribution for all molecules.[6]

  • Back-Pressure Regulator (BPR): A BPR (e.g., 100 psi / ~7 bar) is installed after the reactor to keep the solvent system in a single phase, preventing outgassing and ensuring reproducible flow conditions, especially when heating above the solvent's atmospheric boiling point.

Protocol Execution
  • System Priming: Prime both pumps and their respective lines with the MeCN/water solvent mixture to ensure the system is free of air bubbles.

  • Reagent Introduction: Load Solution A and Solution B into their respective syringes and place them on the pumps.

  • Initiate Flow: Set the flow rates for both pumps. To achieve a 10-minute residence time in a 10 mL reactor, the total flow rate should be 1.0 mL/min. Therefore, set Pump A (Solution A) to 0.5 mL/min and Pump B (Solution B) to 0.5 mL/min.

  • Set Reaction Conditions: Set the temperature of the coil reactor to 60 °C.

    • Justification: Moderate heating accelerates the Sₙ2 reaction rate without causing significant degradation of the reactants or product. Flow chemistry allows for safe operation at temperatures above the solvent's boiling point due to the pressurized system.[7]

  • Equilibration and Collection: Allow the system to run for at least three residence times (30 minutes) to reach a steady state. Discard the output during this time.

  • Product Collection: Once the system is stable, begin collecting the reactor output in a flask. For a 1-hour run, you will collect approximately 60 mL of the reaction mixture.

  • System Shutdown: After collection, switch the pump inlets back to the pure solvent to flush the entire system.

Work-up and Purification
  • Transfer the collected reaction mixture to a separation funnel.

  • Add ethyl acetate (100 mL) and water (50 mL) to the mixture.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 2-(3-fluoroazetidin-1-yl)acetate.

  • The crude product can be purified by silica gel column chromatography if necessary.

Data Summary

The following table outlines the key parameters and expected results for the N-alkylation protocol.

ParameterValueRationale
Concentration (3-Fluoroazetidine) 0.2 MBalances throughput with solubility and reaction kinetics.
Equivalents (Ethyl Bromoacetate) 1.1 eq.A slight excess of the electrophile ensures complete consumption of the limiting azetidine.
Equivalents (K₂CO₃) 2.2 eq.Ensures complete neutralization of the HCl salt and the HBr formed during the reaction.
Solvent MeCN / H₂O (2:1)A polar aprotic solvent system that solubilizes both the organic reagents and the inorganic base.
Reactor Volume 10 mLA standard volume for lab-scale flow synthesis, allowing for sufficient material generation.
Flow Rate (Total) 1.0 mL/minSet to achieve the desired residence time.
Residence Time 10 minOptimized to allow for complete reaction while maximizing throughput.
Temperature 60 °CAccelerates the reaction rate within a safe and controllable range.[7]
Pressure (BPR) 100 psi (~7 bar)Prevents solvent boiling and ensures stable, non-pulsating flow.
Expected Yield >85%Continuous flow often leads to higher yields due to minimized side reactions.[2]
Productivity ~1.2 mmol/hourCalculated based on the flow rate and concentration.

Reaction Mechanism

The core of the synthesis is a standard bimolecular nucleophilic substitution (Sₙ2) reaction.

Diagram 2: N-Alkylation Reaction Mechanism

G cluster_reactants cluster_products 3-Fluoroazetidine Ethyl Bromoacetate Transition State Product R1 3-Fluoroazetidine TS [Transition State]‡ R1->TS Nucleophilic Attack plus1 + R2 Ethyl Bromoacetate R2->TS P1 Ethyl 2-(3-fluoroazetidin-1-yl)acetate plus2 + HBr Base K₂CO₃ (Base) Base->R1 Deprotonation (if starting from salt) TS->P1 Bromide Leaving Group

Caption: Sₙ2 mechanism for the N-alkylation of 3-fluoroazetidine.

Protocol for Ester Hydrolysis (Step 2)

The ethyl ester produced via the flow protocol can be readily converted to the final carboxylic acid using standard batch procedures.

  • Dissolve the purified ethyl 2-(3-fluoroazetidin-1-yl)acetate in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Cool the solution to 0 °C in an ice bath.

  • Add lithium hydroxide (LiOH) (1.5 equivalents) portion-wise.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Acidify the reaction mixture to pH ~3 using 1M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product, 2-(3-fluoroazetidin-1-yl)acetic acid.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the continuous flow synthesis of a key fluorinated azetidine building block. By adopting flow chemistry, researchers can achieve higher efficiency, improved safety, and greater control compared to traditional batch methods.[3][4] The detailed steps and justifications herein are designed to be a self-validating system, enabling drug development professionals to confidently and robustly produce 2-(3-fluoroazetidin-1-yl)acetic acid derivatives for their research programs. The principles outlined can be adapted for the synthesis of a wide array of other N-substituted azetidines, further highlighting the versatility of continuous flow technology.

References

  • Caputo, F. et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. ACS Publications. Available at: [Link]

  • Syrris. Flow Chemistry in the Pharmaceutical Industry. Available at: [Link]

  • Degennaro, L. et al. (2021). Forging C-S Bonds on the Azetidine Ring by Continuous Flow Photochemical Addition of Thiols and Disulfides to Azetines. Chemistry – A European Journal. Available at: [Link]

  • Yuhan CDMO. (2024). Continuous Flow Chemistry: Revolutionizing Pharma Manufacturing. Available at: [Link]

  • NJ Bio, Inc. Flow Chemistry. Available at: [Link]

  • ResearchGate. The advantages of flow chemistry for the pharmaceutical industry. Available at: [Link]

  • Degennaro, L. et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. ResearchGate. Available at: [Link]

  • University of Bari. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. Available at: [Link]

  • ResearchGate. Continuous flow synthesis of azetidine boronic esters via a telescoped cyclization/lithiation/electrophilic trapping and strain release sequence. Available at: [Link]

  • ResearchGate. Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. Available at: [Link]

  • Van Hende, E. et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed. Available at: [Link]

  • MDPI. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Available at: [Link]

  • De Kimpe, N. et al. (2006). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (2017). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • Samadhiya, P. et al. (2012). Synthesis and Biological Significance of Some 2-Azetidinone Derivatives. Organic Chemistry International. Available at: [Link]

  • MDPI. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Available at: [Link]

  • The Pharma Innovation. (2019). Synthesis and biological study of Azetidinone derivatives. Available at: [Link]

  • Tortoioli, S. et al. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions. ChemRxiv. Available at: [Link]

  • ChemRxiv. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions. Available at: [Link]

Sources

Application

Azetidinone synthesis via cycloaddition reactions

Application Note & Protocol Guide Introduction: The Enduring Architectural Marvel of the β-Lactam Ring The azetidin-2-one, or β-lactam, is a four-membered heterocyclic amide that stands as one of the most vital structura...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The Enduring Architectural Marvel of the β-Lactam Ring

The azetidin-2-one, or β-lactam, is a four-membered heterocyclic amide that stands as one of the most vital structural motifs in medicinal chemistry. Its fame originates from the discovery of penicillin, where the strained four-membered ring was identified as the key pharmacophore responsible for its potent antibacterial activity. This reactivity, stemming from significant ring strain and the non-planar nature of the amide bond, allows β-lactams to act as potent acylating agents, irreversibly inhibiting bacterial cell wall transpeptidases. Beyond antibiotics like penicillins, cephalosporins, carbapenems, and monobactams, the azetidinone core is a versatile synthetic intermediate for constructing more complex molecules and serves as a privileged scaffold in drug discovery.

The construction of this strained ring system has been a central challenge in synthetic organic chemistry for nearly a century. Among the myriad of strategies developed, cycloaddition reactions have emerged as the most direct and powerful methods for their de novo synthesis. These reactions, which form the cyclic core in a single topological step, offer exceptional control over stereochemistry, a critical parameter for biological activity.

This guide provides an in-depth exploration of the two preeminent cycloaddition strategies for azetidinone synthesis: the Staudinger [2+2] Cycloaddition and the Kinugasa Reaction . We will dissect their mechanisms, provide field-tested experimental protocols, and offer expert insights into the critical parameters that govern their success.

The Staudinger [2+2] Cycloaddition: The Cornerstone of β-Lactam Synthesis

First reported by Hermann Staudinger in 1907, the [2+2] cycloaddition between a ketene and an imine remains the most widely utilized method for constructing the azetidinone ring. Its reliability, predictability, and stereochemical fidelity have cemented its status as the workhorse reaction in this field.

Mechanism and Stereochemical Control: A Tale of Two Pathways

The reaction proceeds by the combination of a ketene (a 2π component) and an imine (a 2π component). The precise mechanism has been a subject of extensive study, with evidence pointing towards a stepwise pathway involving a zwitterionic intermediate rather than a concerted [π2s + π2a] cycloaddition. This stepwise nature is the key to understanding and controlling the reaction's stereochemical outcome.

The Critical Steps:

  • Nucleophilic Attack: The imine nitrogen attacks the central carbon of the ketene, forming a C-N bond and generating a zwitterionic intermediate.

  • Conrotatory Ring Closure: Before ring closure can occur, rotation around the newly formed C-C single bond is possible. The stereochemical course is dictated by the relative rates of bond rotation and cyclization, which are influenced by steric and electronic factors. Generally, the process favors the formation of the thermodynamically more stable intermediate, which then proceeds to the final product.

  • Product Formation: A 4π-conrotatory electrocyclization of the enolate portion of the intermediate closes the four-membered ring to yield the β-lactam.

For most cases, particularly with non-enolizable imines, the reaction exhibits remarkable stereoselectivity. The stereochemistry of the imine is typically transferred to the product, with (E)-imines yielding trans-β-lactams and (Z)-imines yielding cis-β-lactams. The substituents on the ketene also play a crucial role, with more sterically demanding groups influencing the rotational equilibrium of the intermediate.

Staudinger_Mechanism Staudinger [2+2] Cycloaddition Pathway cluster_reactants Reactants cluster_intermediate Zwitterionic Intermediate cluster_product Product Ketene Ketene (R1, R2-C=C=O) Zwitterion Zwitterionic Intermediate (Rotation around C-C bond occurs here) Ketene->Zwitterion Nucleophilic Attack Imine Imine (R3-CH=N-R4) Imine->Zwitterion BetaLactam cis/trans-β-Lactam Zwitterion->BetaLactam Conrotatory Ring Closure

Caption: The Staudinger cycloaddition proceeds via a zwitterionic intermediate.

Experimental Protocol: Synthesis of a cis-Azetidinone

This protocol details the synthesis of a cis-β-lactam from phenoxyacetyl chloride (a ketene precursor) and a (Z)-imine derived from benzaldehyde and aniline. The in situ generation of the ketene in the presence of the imine is a common and effective strategy.

Reaction: Phenoxyketene + (E)-N-Benzylideneaniline → cis-1,3,4-triphenyl-3-phenoxyazetidin-2-one

Materials & Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)Volume/Mass
(E)-N-BenzylideneanilineC₁₃H₁₁N181.2410.01.81 g
Phenoxyacetyl chlorideC₈H₇ClO₂170.5911.01.88 g (1.4 mL)
Triethylamine (TEA)C₆H₁₅N101.1912.01.21 g (1.7 mL)
Dichloromethane (DCM)CH₂Cl₂84.93-50 mL

Step-by-Step Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (E)-N-Benzylideneaniline (1.81 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath with gentle stirring.

  • Base Addition: Add triethylamine (1.7 mL, 12.0 mmol) to the solution.

  • Ketene Precursor Addition: Add a solution of phenoxyacetyl chloride (1.4 mL, 11.0 mmol) in 10 mL of anhydrous DCM dropwise to the stirred solution over 30 minutes using a syringe pump.

    • Expert Insight: The slow addition of the acid chloride is paramount. This maintains a low concentration of the highly reactive phenoxyketene, minimizing ketene dimerization and other side reactions, thereby maximizing the yield of the desired β-lactam.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from ethanol or by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield the pure cis-β-lactam.

The Kinugasa Reaction: A Copper-Catalyzed Route to Versatile β-Lactams

The Kinugasa reaction, a copper(I)-catalyzed [3+2] cycloaddition of a nitrone and a terminal alkyne, offers a powerful and convergent alternative to the Staudinger synthesis. A key advantage is its ability to produce N-unsubstituted β-lactams, which are valuable precursors for a wide range of biologically active molecules.

Mechanism: A Copper-Mediated Cycloaddition and Rearrangement

The currently accepted mechanism involves a fascinating cascade of events initiated by copper:

  • Copper Acetylide Formation: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide complex. This is the active nucleophile.

  • [3+2] Cycloaddition: The copper acetylide adds to the nitrone (a 1,3-dipole) in a 1,3-dipolar cycloaddition fashion. This forms a five-membered metallacycle intermediate (a copper-containing isoxazolidine).

  • Rearrangement Cascade: This is the key step. The unstable five-membered ring undergoes a series of rapid rearrangements, often proposed to involve a ketenimine intermediate, which ultimately contracts to the thermodynamically stable four-membered β-lactam ring.

  • Catalyst Regeneration: The β-lactam product is released, and the copper(I) catalyst is regenerated, allowing the cycle to continue.

Kinugasa_Mechanism Catalytic Cycle of the Kinugasa Reaction CuI Cu(I) Catalyst CuAcetylide Copper Acetylide (R-C≡C-Cu) CuI->CuAcetylide Alkyne Terminal Alkyne (R-C≡CH) Alkyne->CuAcetylide Base Base Base->CuAcetylide Intermediate Five-membered Copper Intermediate CuAcetylide->Intermediate Nitrone Nitrone Nitrone->Intermediate Rearrangement Rearrangement (Ring Contraction) Intermediate->Rearrangement Unstable Rearrangement->CuI Catalyst Regeneration Product β-Lactam Product Rearrangement->Product

Caption: The Kinugasa reaction involves a copper-catalyzed cycloaddition-rearrangement cascade.

Experimental Protocol: Copper(I)-Catalyzed Synthesis of a 4-Ethynyl-β-Lactam

This protocol describes a typical Kinugasa reaction for the synthesis of a β-lactam from a nitrone and a terminal alkyne using a copper(I) iodide catalyst.

Reaction: C-Phenyl-N-methylnitrone + Phenylacetylene → 1-Methyl-3,4-diphenylazetidin-2-one

Materials & Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)Volume/Mass
C-Phenyl-N-methylnitroneC₈H₉NO135.161.0135 mg
PhenylacetyleneC₈H₆102.131.2122 mg (0.13 mL)
Copper(I) Iodide (CuI)CuI190.450.1 (10 mol%)19 mg
Triethylamine (TEA)C₆H₁₅N101.191.5152 mg (0.21 mL)
TolueneC₇H₈92.14-10 mL

Step-by-Step Procedure:

  • Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add C-phenyl-N-methylnitrone (135 mg, 1.0 mmol) and copper(I) iodide (19 mg, 0.1 mmol).

  • Solvent and Reagents: Add anhydrous toluene (10 mL), followed by triethylamine (0.21 mL, 1.5 mmol) and phenylacetylene (0.13 mL, 1.2 mmol) via syringe.

    • Expert Insight: The choice of a non-nucleophilic base like triethylamine is crucial. It is strong enough to facilitate the deprotonation of the alkyne but does not compete as a nucleophile, preventing unwanted side reactions. The purity of the copper catalyst is also important; using freshly purchased or purified CuI is recommended for reproducibility.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 24 hours. The reaction should be monitored by TLC or LC-MS to confirm the consumption of the starting nitrone.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (30 mL) and filter through a pad of Celite to remove the copper salts. Wash the Celite pad with additional ethyl acetate (10 mL).

    • Combine the organic filtrates and wash sequentially with 1 M HCl (15 mL), saturated aqueous sodium bicarbonate (15 mL), and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: gradient of 10% to 40% ethyl acetate in hexanes) to afford the pure β-lactam product.

Comparative Analysis of Reaction Parameters

The yield and efficiency of the Kinugasa reaction can be highly dependent on the choice of catalyst, solvent, and base. The following table summarizes typical findings from optimization studies.

Catalyst (mol%)BaseSolventTemperature (°C)Typical Yield (%)Reference
CuI (10%)TriethylamineToluene8075-90
CuBr·SMe₂ (5%)DBUCH₃CN25 (RT)80-95
Cu(OTf)₂ (10%)DIPEADCM4065-85

DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene; DIPEA: N,N-Diisopropylethylamine; OTf: Trifluoromethanesulfonate

Conclusion and Future Outlook

Cycloaddition reactions are the bedrock of modern β-lactam synthesis. The Staudinger [2+2] cycloaddition provides a robust and stereochemically reliable method, particularly for highly substituted azetidinones. In parallel, the copper-catalyzed Kinugasa reaction offers a complementary and powerful strategy for accessing different substitution patterns, most notably N-unsubstituted β-lactams, under mild conditions.

The choice between these methods depends on the desired substitution pattern, stereochemistry, and the available starting materials. A thorough understanding of their underlying mechanisms is not merely academic; it is essential for troubleshooting, optimization, and the rational design of new synthetic routes. As the quest for novel therapeutics continues, the development of new catalytic and asymmetric variants of these classic cycloadditions will undoubtedly pave the way for the next generation of β-lactam-containing molecules.

References

  • Title: The β-Lactam Ring: A Privileged Scaffold in Medicinal Chemistry Source: Chemical Reviews URL: [Link]

  • Title: Penicillins and Cephalosporins Source: Ullmann's Encyclopedia of Industrial Chemistry URL: [Link]

  • Title: Zur Kenntniss der Ketene. Diphenylketen Source: Justus Liebigs Annalen der Chemie URL: [Link]

  • Title: The Mechanism of the Staudinger Reaction Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Staudinger Synthesis of β-Lactams (Azetidin-2-ones) Source: Comprehensive Organic Name Reactions and Reagents URL: [Link]

  • Title: A novel synthesis of β-lactams by 1,3-dipolar cycloaddition of nitrones to copper acetylides Source: Tetrahedron Letters URL: [Link]

  • Title: The Kinugasa Reaction: A Versatile Tool for the Synthesis of β-Lactams Source: European Journal of Organic Chemistry URL: [Link]

  • Title: Recent advances in the Kinugasa reaction Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: A Mild and Catalytic Kinugasa Reaction Using Copper(I) Bromide-Dimethyl Sulfide Complex Source: Organic Letters URL: [Link]

Method

Application Notes and Protocols for the Derivatization of 2-(3-Fluoroazetidin-1-yl)acetic Acid for Biological Screening

Introduction: The Strategic Value of the Fluoroazetidine Motif in Drug Discovery In the landscape of modern medicinal chemistry, the incorporation of fluorine and strained ring systems into molecular scaffolds is a well-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Fluoroazetidine Motif in Drug Discovery

In the landscape of modern medicinal chemistry, the incorporation of fluorine and strained ring systems into molecular scaffolds is a well-established strategy for optimizing physicochemical and pharmacokinetic properties.[1][2] The 3-fluoroazetidine moiety, in particular, has emerged as a valuable building block.[3][4] Its rigid, three-dimensional structure can enhance binding affinity and selectivity, while the presence of fluorine can modulate pKa, improve metabolic stability, and increase membrane permeability.[2][4] 2-(3-Fluoroazetidin-1-yl)acetic acid is a key starting material that combines this privileged scaffold with a versatile carboxylic acid handle, making it an ideal candidate for the generation of diverse compound libraries for high-throughput screening (HTS).[5][][7][8]

This guide provides a comprehensive overview and detailed protocols for the derivatization of 2-(3-fluoroazetidin-1-yl)acetic acid into amides and esters. These protocols are designed to be robust and adaptable for the creation of compound libraries suitable for a wide range of biological assays.

Core Principles of Derivatization for Biological Screening

The primary goal of derivatizing a core scaffold like 2-(3-fluoroazetidin-1-yl)acetic acid is to explore the surrounding chemical space to identify structure-activity relationships (SAR).[4] By systematically introducing a variety of chemical groups through amide and ester linkages, researchers can rapidly generate a library of molecules with diverse properties to probe biological targets.[9]

Amide Bond Formation: The Workhorse of Medicinal Chemistry

Amide bonds are prevalent in pharmaceuticals due to their high stability and ability to participate in hydrogen bonding interactions. The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process and requires the activation of the carboxylic acid.[10] A plethora of coupling reagents have been developed to facilitate this transformation, each with its own advantages and limitations.[11]

Ester Synthesis: Modulating Polarity and Pro-drug Potential

Esterification is another key derivatization strategy that can be used to modify the properties of a lead compound. Esters are generally more lipophilic than their corresponding carboxylic acids, which can improve cell permeability. They can also be designed as pro-drugs that are hydrolyzed in vivo to release the active carboxylic acid.[12]

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols for the derivatization of 2-(3-fluoroazetidin-1-yl)acetic acid. These protocols are designed to be self-validating, with clear guidance on reaction setup, monitoring, and purification.

Diagram of the General Derivatization Workflow

Derivatization_Workflow Start 2-(3-Fluoroazetidin-1-yl)acetic acid Amide_Coupling Amide Coupling Start->Amide_Coupling Esterification Esterification Start->Esterification Amide_Products Amide Library Amide_Coupling->Amide_Products Ester_Products Ester Library Esterification->Ester_Products Amine_Library Amine Library Amine_Library->Amide_Coupling Alcohol_Library Alcohol Library Alcohol_Library->Esterification Screening Biological Screening Amide_Products->Screening Ester_Products->Screening

Caption: General workflow for the derivatization of 2-(3-fluoroazetidin-1-yl)acetic acid.

Protocol 1: Amide Library Synthesis via Carbodiimide Coupling

This protocol utilizes the widely used and cost-effective carbodiimide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).[10]

Rationale: Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide bond. The addition of HOBt minimizes side reactions and reduces the risk of racemization if chiral amines are used.[10]

Materials:

  • 2-(3-Fluoroazetidin-1-yl)acetic acid

  • Amine of choice (e.g., from a diverse amine library)

  • Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Step-by-Step Methodology:

  • To a solution of 2-(3-fluoroazetidin-1-yl)acetic acid (1.0 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the amine (1.1 eq) and TEA or DIPEA (1.5 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DIC or DCC (1.2 eq) in anhydrous DCM or DMF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the urea byproduct (dicyclohexylurea or diisopropylurea).

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Self-Validation and Troubleshooting:

  • Expected Outcome: Formation of the desired amide, typically with yields ranging from 60-90%, depending on the amine used.

  • Potential Pitfall: Low conversion.

    • Troubleshooting: Ensure all reagents and solvents are anhydrous. Increase the reaction time or slightly warm the reaction mixture (e.g., to 40 °C).

  • Potential Pitfall: Formation of N-acylurea byproduct.

    • Troubleshooting: Add the carbodiimide slowly at 0 °C. Ensure the use of HOBt to trap the active intermediate.

Protocol 2: Amide Synthesis for Sterically Hindered Amines using HATU

For sterically hindered or electron-deficient amines, more potent coupling reagents are often required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient aminium-based coupling reagent.[10][11]

Rationale: HATU reacts with the carboxylic acid to form an activated acyl-OAt ester, which is highly reactive towards amines, even those that are sterically demanding or poorly nucleophilic.[13]

Materials:

  • 2-(3-Fluoroazetidin-1-yl)acetic acid

  • Sterically hindered or electron-deficient amine

  • HATU

  • Anhydrous DMF

  • Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for purification

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 2-(3-fluoroazetidin-1-yl)acetic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution.

  • In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture at room temperature.

  • Stir the reaction for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Self-Validation and Troubleshooting:

  • Expected Outcome: Successful coupling to form the desired amide, with yields often exceeding 70%, even with challenging amines.

  • Potential Pitfall: Racemization of chiral amines.

    • Troubleshooting: While HATU is known for low racemization, ensure the reaction is not heated and that the minimum necessary amount of base is used.

  • Potential Pitfall: Difficulty in removing DMF.

    • Troubleshooting: Perform multiple aqueous washes. If the product is stable, azeotropic removal with toluene under reduced pressure can be effective.

Protocol 3: Ester Library Synthesis via Fischer Esterification

For the synthesis of simple alkyl esters (e.g., methyl, ethyl), the Fischer esterification is a classical and atom-economical method.[14][15]

Rationale: In the presence of a strong acid catalyst, the carboxylic acid is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is an equilibrium, so using the alcohol as the solvent drives the reaction towards the ester product.[14][15]

Materials:

  • 2-(3-Fluoroazetidin-1-yl)acetic acid

  • Alcohol of choice (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for purification

Step-by-Step Methodology:

  • Suspend or dissolve 2-(3-fluoroazetidin-1-yl)acetic acid (1.0 eq) in the desired alcohol (used in large excess, as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid or TsOH (e.g., 5 mol%).

  • Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude ester by flash column chromatography.

Self-Validation and Troubleshooting:

  • Expected Outcome: Formation of the corresponding ester, with yields typically in the moderate to high range.

  • Potential Pitfall: Incomplete reaction.

    • Troubleshooting: Increase the reaction time or the amount of acid catalyst. Ensure efficient removal of water, for example, by using a Dean-Stark apparatus if the reaction is conducted in a non-alcoholic solvent like toluene.

  • Potential Pitfall: Decomposition of acid-sensitive substrates.

    • Troubleshooting: If the fluoroazetidine ring proves unstable under strongly acidic conditions, alternative, milder esterification methods should be employed (see Protocol 4).

Protocol 4: Mild Esterification for Complex Alcohols using DCC and DMAP

For more complex, acid-sensitive, or sterically hindered alcohols, a milder esterification protocol is necessary. The use of DCC with a catalytic amount of 4-dimethylaminopyridine (DMAP) is a highly effective method.[16]

Rationale: DCC activates the carboxylic acid, and DMAP acts as a potent nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is readily attacked by the alcohol.[16]

Materials:

  • 2-(3-Fluoroazetidin-1-yl)acetic acid

  • Alcohol of choice

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Dilute aqueous hydrochloric acid (e.g., 1 M HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Step-by-Step Methodology:

  • Dissolve 2-(3-fluoroazetidin-1-yl)acetic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring by TLC.

  • Once the reaction is complete, filter off the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl (to remove residual DMAP), followed by saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Self-Validation and Troubleshooting:

  • Expected Outcome: High yields of the desired ester, even with challenging alcohols.

  • Potential Pitfall: Formation of N-acylurea byproduct.

    • Troubleshooting: This can become significant with very hindered alcohols.[16] Running the reaction at 0 °C and adding the DCC slowly can minimize this side reaction.

  • Potential Pitfall: Difficulty removing the urea byproduct.

    • Troubleshooting: If the urea is soluble in the reaction solvent, switching to a solvent where it is less soluble (e.g., diethyl ether) can facilitate its removal by filtration.

Data Summary and Screening Considerations

The following table provides a general overview of the reaction conditions and expected outcomes for the derivatization of 2-(3-fluoroazetidin-1-yl)acetic acid.

Protocol Derivatization Key Reagents Typical Yields Key Advantages
1Amide FormationDIC/DCC, HOBt60-90%Cost-effective, widely applicable.
2Amide FormationHATU, DIPEA>70%Excellent for hindered/electron-poor amines.[13]
3Ester FormationH₂SO₄, Alcohol50-85%Atom-economical, simple for alkyl esters.
4Ester FormationDCC, DMAP70-95%Mild conditions, suitable for complex alcohols.[16]

For biological screening, the resulting library of amides and esters should be dissolved in a suitable solvent, typically DMSO, to create stock solutions (e.g., at 10 mM). These can then be further diluted for use in various high-throughput screening assays.[5]

Conclusion and Future Perspectives

The derivatization of 2-(3-fluoroazetidin-1-yl)acetic acid provides a powerful platform for the generation of novel chemical entities for biological screening. The protocols outlined in this guide offer robust and versatile methods for the synthesis of amide and ester libraries. The choice of derivatization strategy will depend on the specific properties of the building blocks being used and the goals of the screening campaign. The continued exploration of the chemical space around the 3-fluoroazetidine scaffold holds significant promise for the discovery of new therapeutic agents.

References

  • High‐Throughput Synthesis and Screening of a Cyanimide Library Identifies Selective Inhibitors of ISG15‐Specific Protease mUSP18 - PMC. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. Available at: [Link]

  • Esterification of Carboxylic Acids with - Organic Syntheses Procedure. Available at: [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Available at: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications - PubMed. Available at: [Link]

  • Converting Carboxylic Acids to Esters - Chemistry Steps. Available at: [Link]

  • Choosing amide coupling agent : r/Chempros - Reddit. Available at: [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC. Available at: [Link]

  • 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar - PubMed. Available at: [Link]

  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications | Request PDF - ResearchGate. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

  • Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles - Beilstein Journals. Available at: [Link]

  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents.
  • Synthesis and Biological Significance of Some 2-Azetidinone Derivatives. Available at: [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available at: [Link]

  • High-throughput screening (HTS) | BMG LABTECH. Available at: [Link]

  • Synthesis and biological study of Azetidinone derivatives. Available at: [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

  • Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Co - Amazon S3. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(3-Fluoroazetidin-1-yl)acetic acid

Welcome to the technical support guide for the synthesis of 2-(3-Fluoroazetidin-1-yl)acetic acid. This document is designed for researchers, medicinal chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(3-Fluoroazetidin-1-yl)acetic acid. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights. Our goal is to empower you to diagnose and resolve common experimental challenges, ensuring a successful and efficient synthesis.

The most common and direct route to synthesizing 2-(3-Fluoroazetidin-1-yl)acetic acid involves a two-step process:

  • N-Alkylation: Nucleophilic substitution of a haloacetate ester, typically ethyl chloroacetate or ethyl bromoacetate, with 3-fluoroazetidine.

  • Saponification: Hydrolysis of the resulting ethyl 2-(3-fluoroazetidin-1-yl)acetate intermediate to yield the final carboxylic acid product.

This guide is structured to address issues that may arise during each of these critical stages.

Experimental Workflow Overview

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification A 3-Fluoroazetidine HCl A->P1 B Ethyl Chloroacetate B->P1 Base Base (e.g., K₂CO₃, Et₃N) Base->P1 Solvent1 Solvent (e.g., Acetonitrile) Solvent1->P1 Intermediate Ethyl 2-(3-fluoroazetidin-1-yl)acetate Intermediate->P2 P1->Intermediate Stir, RT to 60°C Base2 Base (e.g., LiOH, NaOH) Base2->P2 Solvent2 Solvent (e.g., THF/H₂O) Solvent2->P2 FinalProduct 2-(3-Fluoroazetidin-1-yl)acetic acid P2->FinalProduct Hydrolysis & Acidic Work-up

Caption: General two-step synthesis pathway.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis in a question-and-answer format.

Part A: N-Alkylation Step

Question 1: My alkylation reaction shows very low conversion, and I've recovered most of my 3-fluoroazetidine starting material. What went wrong?

  • Potential Cause 1: Inactive Amine. The starting material is typically 3-fluoroazetidine hydrochloride (HCl salt)[1]. The protonated azetidinium ion is not nucleophilic. An insufficient amount or an inappropriate choice of base will fail to generate the required free amine for the reaction to proceed.

  • Recommended Solution:

    • Verify Base Stoichiometry: Ensure you are using at least 2.0 equivalents of base. One equivalent is consumed to neutralize the HCl salt, and a second equivalent is needed to scavenge the acid (HCl or HBr) generated during the alkylation. A common choice is anhydrous potassium carbonate (K₂CO₃).

    • Base Selection: While organic bases like triethylamine (TEA) can be used, an inorganic base like K₂CO₃ is often preferred in a polar aprotic solvent like acetonitrile or DMF. This combination facilitates the reaction and simplifies work-up, as the inorganic salts can be easily filtered off.

    • Moisture Control: 3-Fluoroazetidine HCl is hygroscopic. Moisture can inhibit the reaction. Ensure you are using an anhydrous solvent and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon)[1].

Question 2: My reaction is messy, and TLC/LC-MS analysis shows multiple product spots, including a higher molecular weight species.

  • Potential Cause: Over-alkylation or Side Reactions. The product, ethyl 2-(3-fluoroazetidin-1-yl)acetate, is also a secondary amine and can theoretically react with another molecule of ethyl chloroacetate. While sterically hindered, this can occur under harsh conditions. More commonly, if a very strong and hindered base is not used, the azetidine itself can act as a base, leading to complex side products[2].

  • Recommended Solution:

    • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the 3-fluoroazetidine HCl relative to the ethyl chloroacetate. This ensures the alkylating agent is the limiting reagent, minimizing the chance of dialkylation.

    • Temperature Control: Start the reaction at room temperature. If the reaction is slow, gently heat to 40-60°C. Avoid excessively high temperatures, which can promote side reactions.

    • Monitor Closely: Track the reaction's progress by TLC or LC-MS every 1-2 hours. Stop the reaction as soon as the limiting reagent is consumed.

Troubleshooting_Alkylation Start Low Yield in Alkylation Step? Check_SM Is Starting Material the Free Amine? Start->Check_SM Check_Base Is Base Stoichiometry ≥ 2.0 eq? Check_Moisture Was the reaction run under anhydrous conditions? Check_Base->Check_Moisture Yes Solution_Base Action: Use ≥ 2.0 eq. of base (e.g., K₂CO₃). Check_Base->Solution_Base No Check_SM->Check_Base Yes Solution_SM Rationale: HCl salt is not nucleophilic. Base is required. Check_SM->Solution_SM No Solution_Moisture Action: Use anhydrous solvent and inert atmosphere. Check_Moisture->Solution_Moisture No End Further Investigation Needed Check_Moisture->End Yes, problem lies elsewhere (e.g., temperature, side reactions). Solution_SM->Check_Base

Caption: Decision workflow for low alkylation yield.

Part B: Saponification (Hydrolysis) Step

Question 3: My hydrolysis is incomplete, even after extended reaction times. How can I drive it to completion?

  • Potential Cause: Insufficient Hydrolysis Conditions. Ester hydrolysis is a reversible equilibrium. Insufficient base, low temperature, or the presence of non-aqueous co-solvents can slow the reaction or prevent it from reaching completion.

  • Recommended Solution:

    • Choice of Base: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for the hydrolysis of sterically hindered esters or for reactions at lower temperatures.

    • Stoichiometry and Solvent: Use a molar excess of the base (typically 1.5-3.0 equivalents). A solvent system like Tetrahydrofuran (THF)/Water or Methanol/Water (e.g., in a 2:1 or 3:1 ratio) is ideal as it ensures solubility for both the ester and the hydroxide salt.

    • Temperature: While many hydrolyses proceed at room temperature, gentle heating to 40°C can significantly increase the rate without causing degradation of the azetidine ring. The rate of base-mediated hydrolysis is highly dependent on conditions[3].

Question 4: After acidifying my reaction mixture to isolate the product, I get a low yield or an oily substance that is difficult to purify. What is happening?

  • Potential Cause: Product Solubility and Isolation Issues. 2-(3-Fluoroazetidin-1-yl)acetic acid is an amino acid. At its isoelectric point (pI), it exists as a zwitterion, which often has high solubility in water and poor solubility in common organic solvents. Simple extraction is therefore often inefficient.

  • Recommended Solution:

    • Careful pH Adjustment: After hydrolysis, cool the reaction mixture in an ice bath. Slowly add 1M HCl to adjust the pH. The goal is to reach the isoelectric point of the amino acid, where its solubility in water is minimal. This pH is typically between 3 and 5. Monitor the pH carefully with a calibrated meter or pH paper.

    • Product Isolation:

      • Evaporation: The most reliable method is often to remove all solvents (aqueous and organic) under reduced pressure to obtain a crude solid. This solid will contain your product and inorganic salts (e.g., LiCl).

      • Purification: The crude product can be purified by triturating with a solvent in which the product is insoluble but the salts are soluble (e.g., isopropanol or ethanol), followed by filtration. Alternatively, purification via ion-exchange chromatography is a highly effective method for amino acids[4].

    • Avoid Emulsions: During work-up, if you are attempting an extraction, vigorous shaking can lead to emulsions. Gentle inversions are recommended.

Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions for handling 3-fluoroazetidine hydrochloride? A: 3-Fluoroazetidine hydrochloride is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation[5][6]. Always handle this reagent in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[5].

Q: What are the recommended storage conditions for the starting material and final product? A: 3-Fluoroazetidine hydrochloride should be stored in a tightly sealed container in a freezer to prevent degradation from moisture and heat. The final product, being an amino acid, is generally a stable solid but should also be stored in a cool, dry place, tightly sealed to protect from atmospheric moisture.

Q: How can I reliably confirm the structure and purity of my final product? A: A combination of analytical techniques is recommended:

  • ¹H and ¹³C NMR: Provides definitive structural confirmation. Look for the characteristic signals of the azetidine ring protons and the methylene protons of the acetic acid moiety.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show the [M+H]⁺ ion, confirming the molecular weight.

  • LC-MS: This is the best method for assessing purity. An ideal method might use a C8 or C18 reversed-phase column with a mobile phase of water and acetonitrile containing a small amount of acid like formic or acetic acid to ensure good peak shape[7].

Q: Can I use bromoacetic acid or tert-butyl bromoacetate instead of ethyl chloroacetate? A: Yes. Ethyl bromoacetate is more reactive than ethyl chloroacetate and may allow the reaction to proceed at a lower temperature or in a shorter time. Using a tert-butyl ester is also a common strategy. The tert-butyl group can be removed under acidic conditions (e.g., with trifluoroacetic acid), which can sometimes be a cleaner deprotection method than saponification if your molecule is base-sensitive[2].

Key Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(3-fluoroazetidin-1-yl)acetate
  • To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-fluoroazetidine hydrochloride (1.0 eq).

  • Add anhydrous acetonitrile (approx. 10 mL per gram of starting material).

  • Add anhydrous potassium carbonate (2.5 eq) to the suspension.

  • Stir the mixture vigorously for 15 minutes at room temperature.

  • Add ethyl chloroacetate (1.05 eq) dropwise via syringe.

  • Stir the reaction at room temperature and monitor by TLC (Mobile Phase: 50% Ethyl Acetate in Hexane). If the reaction is slow, heat to 50°C.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with acetonitrile.

  • Concentrate the filtrate under reduced pressure to yield the crude ester, which can be used directly in the next step or purified by flash column chromatography.

Protocol 2: Synthesis of 2-(3-Fluoroazetidin-1-yl)acetic acid
  • Dissolve the crude ethyl 2-(3-fluoroazetidin-1-yl)acetate (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by LC-MS until all the starting ester is consumed (typically 2-4 hours).

  • Cool the reaction mixture in an ice bath.

  • Carefully adjust the pH to ~4 by the dropwise addition of 1M HCl.

  • Concentrate the entire mixture to dryness under reduced pressure.

  • To the resulting solid, add isopropanol and stir vigorously for 30 minutes.

  • Filter the solid, washing with a small amount of cold isopropanol, to isolate the product from the inorganic salts.

  • Dry the white solid under vacuum to obtain the final product.

Data Summary

StepKey ReagentsSolventTemperatureTypical TimeTypical Yield
N-Alkylation 3-Fluoroazetidine HCl, Ethyl Chloroacetate, K₂CO₃Acetonitrile25-50°C4-12 h75-90%
Saponification Ethyl Ester Intermediate, LiOH·H₂OTHF / Water25°C2-4 h85-95%

References

  • Vertex AI Search Result[1] - MSDS of 3-Fluoroazetidine hydrochloride. (2016, February 5). Google. Retrieved from

  • Fisher Scientific. (2024, February 4). SAFETY DATA SHEET - 3-Fluoroazetidine hydrochloride. Fisher Scientific.
  • Fisher Scientific. (2012, November 22). SAFETY DATA SHEET - 3-Fluoroazetidine hydrochloride. Fisher Scientific.
  • Liu, Z., et al. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds. The Journal of Organic Chemistry, 80(9), 4244–4258. Retrieved from [Link]

  • Singh, V., et al. (2024). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. ResearchGate.
  • Sigma-Aldrich. 3-Fluoroazetidine hydrochloride. Sigma-Aldrich.
  • Magnuson, M. L., et al. (2012). Direct aqueous injection of the fluoroacetate anion in potable water for analysis by liquid chromatography tandem mass-spectrometry. Analytica Chimica Acta, 715, 86-92. Retrieved from [Link]

  • [Determination of fluoroacetic acid in human blood and urine by accelerated solvent extraction-ion chromatography-mass spectrometry]. (2023). SciSpace.
  • Bracher, P. J., & Whitesides, G. M. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres, 41(4), 399-412. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Fluoroazetidine Derivatives

Welcome to the Technical Support Center for the synthesis and optimization of fluoroazetidine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and optimization of fluoroazetidine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of incorporating the fluoroazetidine motif into their molecules. The unique properties imparted by fluorine, such as altered basicity, metabolic stability, and conformational rigidity, make fluoroazetidines highly sought-after building blocks.[1][2] However, their synthesis is not without challenges. This guide provides in-depth, experience-driven advice in a question-and-answer format to directly address common issues encountered in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of fluoroazetidine derivatives.

Q1: What are the most common strategies for synthesizing 3-fluoroazetidines?

A1: The primary methods for synthesizing 3-fluoroazetidines generally fall into two categories:

  • Deoxyfluorination of 3-azetidinols: This is a widely used method that involves the treatment of a 3-hydroxyazetidine precursor with a deoxyfluorinating agent.[1][3] Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are common reagents for this transformation.[1][4]

  • Ring-opening of 1-azabicyclo[1.1.0]butanes: This approach utilizes strained bicyclic precursors that can be opened with a fluoride source, such as Olah's reagent (pyridine-HF), to yield 3-fluoroazetidines.[1][3] While effective, the synthesis of the starting 1-azabicyclo[1.1.0]butane can be a multi-step and challenging process.[1][3]

  • Cyclization of bromofluoroamines: A newer, efficient three-step synthesis involves the cyclization of N-(alkylidene or 1-arylmethylidene)-3-bromo-2-fluoropropylamines.[3][5]

Q2: How do I choose the right fluorinating agent for my specific substrate?

A2: The choice of fluorinating agent is critical and depends on the nature of your substrate and the desired outcome.

  • For nucleophilic fluorination of precursors with a good leaving group (e.g., tosylate, mesylate), alkali metal fluorides like KF or CsF can be used, often with a phase-transfer catalyst to improve solubility.[6]

  • For deoxyfluorination of alcohols, DAST and Deoxo-Fluor® are common choices. Deoxo-Fluor® is generally preferred for its increased thermal stability.[4] For more sensitive or complex molecules, newer reagents like AlkylFluor may offer better yields.[7]

  • For electrophilic fluorination to introduce fluorine at a nucleophilic carbon, reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are widely used.[8][9]

Q3: What are the key safety precautions when working with fluorinating agents?

A3: Many fluorinating agents are hazardous and require careful handling.

  • DAST and Deoxo-Fluor®: These reagents can release toxic and corrosive HF upon contact with moisture. They should be handled in a well-ventilated fume hood, and all glassware must be scrupulously dried. Reactions are often performed at low temperatures to control reactivity.[4]

  • Selectfluor®: While more stable and easier to handle than many other fluorinating agents, it is still a strong oxidant and should be handled with care.

  • Olah's Reagent (Pyridine-HF): This is highly corrosive and toxic. Appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield, is essential.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Low Yield in Deoxyfluorination of 3-Azetidinol

Q: I am attempting to synthesize a 3-fluoroazetidine derivative from the corresponding 3-azetidinol using DAST, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

A: Low yields in DAST-mediated deoxyfluorination of 3-azetidinols are a common problem. The primary culprits are often side reactions and incomplete conversion.

Troubleshooting Steps:

  • Strictly Anhydrous Conditions: DAST reacts violently with water. Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere. Use anhydrous solvents. Even trace amounts of moisture can quench the reagent and lead to the formation of byproducts.[4]

  • Temperature Control: The stability of the intermediate formed from the alcohol and DAST is temperature-dependent.

    • Initial Low Temperature: Start the reaction at a low temperature, typically -78 °C, to control the initial exothermic reaction.

    • Slow Warming: Allow the reaction to warm slowly to room temperature. This can favor the desired SN2 substitution over elimination pathways.

  • Solvent Choice: The choice of solvent can influence the reaction outcome. Dichloromethane (DCM) is a common choice. However, for substrates prone to elimination, less polar solvents might be beneficial.

  • Reagent Quality: Ensure your DAST is of high quality and has been stored properly to prevent degradation.

  • Consider Alternative Reagents: If optimizing the conditions for DAST fails, consider using a more thermally stable alternative like Deoxo-Fluor®. For particularly sensitive substrates, newer reagents like AlkylFluor might provide a cleaner reaction profile.[7]

Workflow for Troubleshooting Low Deoxyfluorination Yield:

G start Low Yield in Deoxyfluorination check_anhydrous Verify Anhydrous Conditions (Glassware, Solvents) start->check_anhydrous check_temp Optimize Temperature Profile (-78°C to RT) check_anhydrous->check_temp If conditions are dry check_solvent Evaluate Solvent Polarity check_temp->check_solvent If temperature is optimized check_reagent Assess Reagent Quality check_solvent->check_reagent If solvent is appropriate alt_reagent Consider Alternative Reagent (Deoxo-Fluor®, AlkylFluor) check_reagent->alt_reagent If reagent is fresh success Improved Yield alt_reagent->success

Caption: Troubleshooting workflow for low deoxyfluorination yield.

Issue 2: Ring-Opening as a Side Reaction

Q: During the fluorination of my N-protected azetidine, I am observing significant amounts of a ring-opened product. How can I prevent this?

A: Azetidines are strained four-membered rings, and under certain conditions, particularly with strong Lewis acids or highly activated substrates, they can undergo nucleophilic ring-opening.[10][11][12]

Strategies to Minimize Ring-Opening:

  • Choice of N-Protecting Group: The nature of the nitrogen protecting group significantly influences the stability of the azetidine ring. Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack. Consider using a less electron-withdrawing protecting group if possible.

  • Milder Fluorinating Agents: If you are using a highly reactive fluorinating agent that may also act as a Lewis acid, switching to a milder, neutral reagent could be beneficial. For example, if using a reagent that generates strong acids in situ, consider an alternative like Selectfluor® under buffered conditions.[8]

  • Control of Reaction pH: If acidic conditions are promoting ring-opening, the addition of a non-nucleophilic base can help to neutralize any acid generated during the reaction.

  • Lower Reaction Temperature: As with many side reactions, lowering the reaction temperature can increase the selectivity for the desired fluorination over the ring-opening pathway.

Issue 3: Purification Challenges of Fluoroazetidine Derivatives

Q: My crude reaction mixture shows the desired fluoroazetidine product by NMR, but I am struggling to purify it by column chromatography. What are some effective purification strategies?

A: Fluoroazetidines can be challenging to purify due to their polarity and potential for volatility.

Purification Tips:

  • Column Chromatography with Deactivated Silica: The basic nitrogen of the azetidine ring can interact strongly with acidic silica gel, leading to streaking and poor separation. Consider using silica gel that has been pre-treated with a base, such as triethylamine, in the eluent system.

  • Alternative Stationary Phases: If silica gel is problematic, consider using alumina (basic or neutral) or a C18 reversed-phase column.

  • Salt Formation and Extraction: For basic fluoroazetidine products, converting them to a hydrochloride or other salt can facilitate purification. The salt can often be precipitated or extracted into an aqueous layer, separating it from non-basic impurities. The free base can then be regenerated.

  • Distillation or Kugelrohr Apparatus: For low-boiling point fluoroazetidine derivatives, distillation under reduced pressure using a Kugelrohr apparatus can be a highly effective purification method.

Part 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for a common synthesis of a 3-fluoroazetidine derivative.

Protocol: Synthesis of N-Boc-3-fluoroazetidine from N-Boc-3-azetidinol using Deoxo-Fluor®

Materials:

  • N-Boc-3-azetidinol

  • Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for inert atmosphere reactions.

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-3-azetidinol (1.0 eq) in anhydrous DCM (to a concentration of ~0.1 M) in a flame-dried round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add Deoxo-Fluor® (1.2 eq) dropwise to the stirred solution via a syringe or dropping funnel over 15-20 minutes.

  • Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, and then let it slowly warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, carefully and slowly add the reaction mixture to a stirred, ice-cold saturated aqueous solution of NaHCO₃ to quench the excess Deoxo-Fluor®. Caution: This quenching process can be exothermic and may release gas.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a hexane/ethyl acetate gradient.

Reaction Scheme:

G reactant N-Boc-3-azetidinol product N-Boc-3-fluoroazetidine reactant->product reagents reagents Deoxo-Fluor®, DCM -78°C to RT

Caption: Synthesis of N-Boc-3-fluoroazetidine.

Part 4: Data Presentation

Table 1: Comparison of Common Deoxyfluorinating Agents

ReagentStructureTypical ConditionsAdvantagesDisadvantages
DAST Et₂NSF₃DCM, -78°C to RTReadily availableThermally unstable, can decompose explosively
Deoxo-Fluor® (MeOCH₂CH₂)₂NSF₃DCM, -78°C to RTMore thermally stable than DASTMore expensive than DAST
AlkylFluor C₁₂H₂₅N(CH₂CH₂F)₂MeCN, 80°CHigh yields for complex moleculesRequires higher temperatures

References

  • Van Brabandt, W., Verniest, G., De Smaele, D., Duvey, G., & De Kimpe, N. (2006). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry, 71(18), 7075–7078. [Link]

  • Van Brabandt, W., Verniest, G., De Smaele, D., Duvey, G., & De Kimpe, N. (2006). Synthesis of 3-Fluoroazetidines. ACS Publications. [Link]

  • Various Authors. (2020-2025). Nucleophilic ring-opening of azetidine derivatives. ResearchGate. [Link]

  • Various Authors. (2004). Ring opening of aziridines by different fluorinating reagents: three synthetic routes to .alpha.,.beta.-fluoro amines with different stereochemical pathways. The Journal of Organic Chemistry. [Link]

  • Liu, Z., et al. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. PubMed. [Link]

  • Kalow, J. A., & Doyle, A. G. (2013). Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis. The Doyle Group, Princeton University. [Link]

  • Van Brabandt, W., Verniest, G., De Smaele, D., Duvey, G., & De Kimpe, N. (2006). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry, 71(18), 7075–7078. [Link]

  • Zhu, L., et al. (2019). Highly efficient regio-selective ring-opening nucleophilic fluorination of aziridines and azetidines: access to β- or γ-fluorinated amino acid derivatives. Organic & Biomolecular Chemistry. [Link]

  • Various Authors. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. ResearchGate. [Link]

  • Kalow, J. A., & Doyle, A. G. (2013). Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis. Princeton University. [Link]

  • Various Authors. (2020). Achieving regio- and stereo-control in the fluorination of aziridines under acidic conditions. Chemical Communications. [Link]

  • Various Authors. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Various Authors. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. PMC. [Link]

  • Various Authors. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Various Authors. (2020). Fluorination can rigidify a substituted azepane, but only if it acts in synergy with the other substituents. ResearchGate. [Link]

  • Liu, Z., et al. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. Wikipedia. [Link]

  • Various Authors. (n.d.). Electrophilic Fluorination. Bryn Mawr College. [Link]

  • Various Authors. (2023). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their precursors) as templates for drug design. ResearchGate. [Link]

  • Various Authors. (2021). Overcoming inaccessibility of fluorinated imines – synthesis of functionalized amines from readily available fluoroacetamides. Chemical Communications. [Link]

  • Various Authors. (2016). The synthetic method of 3 fluoro azetidine derivatives.
  • Various Authors. (2013). Characterization of fluoroelastomers by various analytical techniques including pyrolysis gas chromatography/mass spectrometry. ResearchGate. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

  • Various Authors. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. MDPI. [Link]

  • Various Authors. (2009). Techniques for the Characterization of Fluoroelastomers. ResearchGate. [Link]

  • Various Authors. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

  • Various Authors. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. PMC. [Link]

  • Teskey, C. (2019). α-Fluorination of carbonyls using nucleophilic fluorine. Springer Nature Research Communities. [Link]

  • Various Authors. (2022). Renewable Reagent for Nucleophilic Fluorination. ResearchGate. [Link]

  • Various Authors. (2022). The Effect of Different Outer Cations on the Stability of Fluorotitanium Complex. MDPI. [Link]

  • Various Authors. (2022). Identification of Two Novel Fluorinases From Amycolatopsis sp. CA-128772 and Methanosaeta sp. PtaU1.Bin055 and a Mutant With Improved Catalytic Efficiency With Native Substrate. Frontiers. [Link]

  • Various Authors. (2018). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. ACS Publications. [Link]

  • Various Authors. (2022). Accessing diverse fluorinated organic molecules by fluoro-functionalization reactions of enaminones. Chemical Communications. [Link]

  • Various Authors. (2008). Synthesis of fluorine-18 functionalized nanoparticles for use as in vivo molecular imaging agents. PubMed. [Link]

Sources

Troubleshooting

Azetidine Purification Knowledge Base: Technical Support &amp; Troubleshooting

Welcome to the Technical Support Center for Small Heterocycles. Subject: Polar Azetidine Compounds (3-carbon, 1-nitrogen rings).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Small Heterocycles. Subject: Polar Azetidine Compounds (3-carbon, 1-nitrogen rings). Expertise Level: Senior Application Scientist.

Core Technical Brief: The Azetidine Paradox

Before attempting purification, you must understand the two physical properties that make azetidines "difficult" substrates:

  • Extreme Ring Strain (~25.4 kcal/mol): Unlike pyrrolidines (5-membered rings), azetidines are kinetically primed to ring-open.[1] This is often triggered by acidic protonation of the nitrogen, followed by nucleophilic attack (e.g., by

    
     or solvent) [1].
    
  • High Basicity (

    
     ~11.3):  The secondary amine in an azetidine is significantly more basic than many other heterocycles.[2] On standard silica gel (
    
    
    
    ~5), the azetidine protonates immediately, forming a strong ionic bond with silanols (
    
    
    ). This causes "streaking," yield loss, or total irreversible adsorption [2].[2]

Decision Matrix: Selecting the Right Method

Do not default to C18 Reverse Phase. Use this logic flow to select your stationary phase.

Azetidine_Decision_Tree Start Start: Crude Azetidine Mixture LogP_Check Check LogP / Polarity Start->LogP_Check Is_Lipophilic LogP > 0.5 (Non-polar substituents) LogP_Check->Is_Lipophilic Is_Hydrophilic LogP < 0 (Polar/Small) LogP_Check->Is_Hydrophilic Standard_RP Method A: Standard C18 (High pH Buffer) Is_Lipophilic->Standard_RP HPLC Flash_Check Need Flash Purification? Is_Lipophilic->Flash_Check Prep Scale HILIC Method C: HILIC Chromatography (Acetonitrile/Buffer) Is_Hydrophilic->HILIC Recommended Amine_Silica Method B: Amine-Functionalized Silica (Avoids TEA additives) Flash_Check->Amine_Silica

Figure 1: Purification Decision Matrix.[2] Note that standard silica is absent due to high risk of degradation.

Troubleshooting Guide: Flash Chromatography

Issue: "My compound streaks from 0.5 to 0.0 on silica TLC."

Diagnosis: Silanol interaction.[3] The basic azetidine nitrogen is hydrogen-bonding or ionically bonding with acidic silanols on the silica surface.

Protocol A: The "Basified" Silica Slurry (Standard Silica)

If you cannot afford amine-functionalized silica, you must deactivate the standard silica surface.

  • Mobile Phase Prep: Prepare DCM:MeOH (e.g., 95:5) containing 1% Triethylamine (TEA) or 1%

    
     .[2]
    
  • Column Pre-treatment: Flush the packed silica column with 3 column volumes (CV) of this basified solvent before loading your sample.[2] This saturates the acidic sites with the volatile base.

  • Elution: Run your gradient.

    • Critical Warning: Do not use Acetone or Ethyl Acetate with primary/secondary azetidines if the purification takes >2 hours; slow nucleophilic attack or Schiff base formation can occur on the strained ring.

Protocol B: Amine-Functionalized Silica (

-Silica)

Recommendation: This is the gold standard for azetidines [3].[2]

  • Mechanism: The stationary phase is bonded with propyl-amine groups. The surface is basic (

    
     ~9.0), preventing the azetidine from protonating and sticking.
    
  • Solvent System: Hexane/Ethyl Acetate or DCM/MeOH.[1][2]

  • Benefit: No TEA additive required (cleaner NMR/MS).

Troubleshooting Guide: HPLC & HILIC

Issue: "Compound elutes in the void volume (dead time) on C18."

Diagnosis: The compound is too polar (LogP < 0) to interact with the hydrophobic C18 chains.

Protocol C: HILIC (Hydrophilic Interaction Liquid Chromatography)

HILIC creates a water-rich layer on a polar stationary phase.[2][4] Polar azetidines partition into this water layer [4].

ParameterRecommendationRationale
Column Bare Silica, Amide, or Zwitterionic (ZIC-HILIC)Provides polar surface for water layer formation.[2]
Mobile Phase A 10 mM Ammonium Formate (pH 3.[2]0) or Acetate (pH 5.[2]8)Provides counter-ions.[2] Note: Azetidines are stable at pH 3-6 in BUFFER, just not in strong acid concentrates.
Mobile Phase B Acetonitrile (ACN)Acts as the "weak" solvent in HILIC.
Gradient Start 95% B

60% B
Elution is "reverse" of C18; water elutes the compound.

Critical Stability & Isolation Protocol

Issue: "My yield was 90% by LCMS, but 20% after rotary evaporation."

Diagnosis: Acid-mediated ring opening (polymerization) during concentration.[2] This usually happens when concentrating TFA salts or heating the water bath too high.[2]

The "Cold-Trap" Isolation Workflow

Isolation_Workflow Eluate Fractions Collected (Contain Buffer/Acid) Decision Salt Form? Eluate->Decision TFA_Route TFA Salt (DANGER) Decision->TFA_Route Formate_Route Formate/Acetate (Safer) Decision->Formate_Route FreeBase_Route Free Base (Safest) Decision->FreeBase_Route Action_TFA Do NOT Heat. Lyophilize directly. TFA_Route->Action_TFA Ring Opening Risk Final Stable Solid Formate_Route->Final Rotovap < 30°C Action_Free Use SCX-2 Cartridge or Carbonate Resin FreeBase_Route->Action_Free Action_TFA->Final Action_Free->Final

Figure 2: Isolation workflow to prevent ring-opening decomposition.

Step-by-Step Isolation:

  • Avoid TFA: If possible, use Formic Acid or Acetic Acid in your mobile phase.[2] TFA salts of azetidines are hygroscopic and highly acidic; upon concentration, the local acidity spikes, triggering ring opening [5].

  • Neutralization (SCX-2):

    • Pass your acidic fractions through a Strong Cation Exchange (SCX-2) cartridge.

    • Wash with MeOH (removes non-basic impurities).[2]

    • Elute with

      
       in MeOH.[2]
      
    • Result: You obtain the free base azetidine, which is often more stable than its acid salt during concentration.

  • Temperature Control: Never set the rotary evaporator bath >30°C. If the compound is high-boiling, use a lyophilizer (freeze dryer).

Frequently Asked Questions (FAQ)

Q: I cannot see my azetidine on UV (254 nm). How do I detect it? A: Most aliphatic azetidines lack a chromophore.[2]

  • Universal Detection: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detection).[2]

  • Stains (TLC): Use Ninhydrin (stains amines red/purple) or Potassium Permanganate (

    
    ) .[2] Iodine chambers are also effective for temporary visualization.
    

Q: Can I distill my azetidine? A: Only if it is a simple, low-molecular-weight azetidine (like azetidine itself) and you have explosion shielding. For functionalized drug intermediates, distillation is not recommended due to thermal instability.[2]

Q: Why does my NMR show broad peaks after purification? A: This is likely "rotameric broadening" or intermediate protonation states.[2]

  • Fix: Run the NMR at an elevated temperature (e.g., 40-50°C) to coalesce the peaks, or add a drop of

    
     to exchange the 
    
    
    
    proton. If it is a salt, ensure it is fully protonated (add trace
    
    
    ) or fully free-based (add
    
    
    ) to sharpen the signals.

References

  • Padwa, A. (2011). Synthesis and Reactivity of Azetidines. Comprehensive Heterocyclic Chemistry III. Link

  • Biotage Application Note. (2023). When should I use an amine-bonded silica for flash chromatography?Link

  • Couture, G., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances. Link

  • Thermo Fisher Scientific. (2020).[2] HILIC Separations: Practical Guide to Mechanisms and Method Development. Link

  • Wuitschik, G., et al. (2010). Oxetanes and Azetidines as Carboxylic Acid Surrogates: Synthesis and Physical Properties. Journal of Medicinal Chemistry. Link

Sources

Optimization

Technical Support Center: Stereoselective Azetidine Synthesis

Status: Operational Ticket ID: AZT-STEREO-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Introduction: The "Deceptive Simplicity" of the Four-Membered Ring Welcome to the Azetidine...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: AZT-STEREO-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Introduction: The "Deceptive Simplicity" of the Four-Membered Ring

Welcome to the Azetidine Synthesis Technical Hub. You are likely here because the 4-membered nitrogen ring is behaving unpredictably. Unlike pyrrolidines (5-membered) or piperidines (6-membered), azetidines possess significant ring strain (~26 kcal/mol). This thermodynamic instability creates a unique set of challenges:

  • Kinetic vs. Thermodynamic Control: The ring fights closure; once formed, it fights to open.

  • Puckering Effect: The ring is not planar; it puckers to relieve torsional strain, creating complex steric environments that complicate stereocontrol (cis/trans selectivity).

  • Nitrogen Inversion: The low barrier to N-inversion can sometimes scramble stereocenters if not rigidified.

This guide moves beyond basic textbook definitions to troubleshoot the specific failure modes of stereoselective synthesis.

Module 1: Intramolecular Cyclization ( )

The "Classic" Route: Amino Alcohols/Halides


 Azetidines
Troubleshooting Guide
SymptomProbable CauseTechnical Diagnosis & Solution
Loss of Enantiopurity (ee%)

Pathway Leakage
Diagnosis: If your leaving group (LG) is too labile or the carbocation is stabilized (e.g., benzylic), the mechanism shifts from concerted

(inversion) to stepwise

(racemization).Solution: Switch to a "harder" nucleophile/LG pair. Ensure the reaction stays under kinetic control. Use non-polar, aprotic solvents to disfavor ion-pair separation.
Low Yield / Polymerization Intermolecular Reaction Diagnosis: The rate of dimerization (

) exceeds the rate of cyclization (

).Solution: High Dilution Technique. Run the reaction at <0.05 M. Add the substrate slowly (syringe pump) to the base/catalyst solution to keep instantaneous concentration low.[1]
No Reaction (Stalled) Rotamer Lock Diagnosis: The precursor adopts a conformation where the nucleophile (N) and electrophile (C-LG) are anti-periplanar, preventing overlap.Solution: Use the Thorpe-Ingold Effect . Bulky substituents (gem-dimethyl) on the backbone compress the bond angle, forcing the reactive centers closer.
Visual Workflow: Stereospecific Cyclization Logic

Azetidine_Cyclization Start Chiral Amino Alcohol (Precursor) Activation Activation (Mesylation/Tosylation) Start->Activation Check_LG Is LG Labile? Activation->Check_LG SN2_Path SN2 Displacement (Inversion) Check_LG->SN2_Path No (Standard) SN1_Path SN1 Leakage (Racemization) Check_LG->SN1_Path Yes (Benzylic/Tertiary) Product Chiral Azetidine SN2_Path->Product High ee% SN1_Path->Product Low ee%

Caption: Logic flow for maintaining stereochemical integrity during nucleophilic ring closure.

Module 2: Photochemical [2+2] Cycloaddition

The "Modern" Route: Imines + Alkenes (Aza-Paternò-Büchi)

This method constructs the ring from two fragments, offering rapid complexity but difficult diastereocontrol (cis/trans).

Critical Parameter: Triplet Energy Matching

In visible-light photocatalysis, the catalyst must have a triplet energy (


) higher than the substrate (usually the oxime/imine) to effect Energy Transfer (EnT).
  • Failure Mode: If

    
    , no reaction occurs.
    
  • Optimization:

    • Standard:

      
       (
      
      
      
      kcal/mol).
    • High Energy Requirement: Thioxanthone organic catalysts (

      
       kcal/mol).
      
Troubleshooting Guide
IssueDiagnosisCorrective Action
Poor Diastereoselectivity (dr ~ 1:1) Uncontrolled Radical Recombination Solution: Switch to Glyoxylate Oximes . The ester group provides a steric handle and electronic bias that favors the trans-isomer via a minimized dipole transition state.
Regioisomer Mixtures Alkene Polarization Solution: Match the electronics. Electron-rich alkenes (styrenes) react best with electron-deficient imines. For unactivated alkenes, use intramolecular tethers to enforce regiochemistry.

Module 3: Ring Expansion (Aziridine Azetidine)

The "Chirality Transfer" Route[2][3]

Mechanism & Stereocontrol

This route relies on the [1,2]-Stevens rearrangement or [3+1] insertion . The key advantage is that aziridines are easily synthesized in high enantiopurity.[4] The expansion must be stereospecific.

Protocol: Rhodium-Catalyzed [3+1] Expansion

Based on Ghorai et al. and recent improvements.

Reagents:

  • Substrate: Enantioenriched

    
    -tosyl aziridine.
    
  • Reagent: Diazoacetate (Carbene source).

  • Catalyst:

    
     (2 mol%).
    

Step-by-Step Workflow:

  • Preparation: Dissolve aziridine (1.0 equiv) in anhydrous

    
     (0.1 M) under Argon.
    
  • Catalyst Loading: Add

    
     (2 mol%).
    
  • Controlled Addition: Add diazo compound (1.2 equiv) via syringe pump over 4 hours at room temperature.

    • Why? Slow addition prevents carbene dimerization (fumarate formation).

  • Workup: Filter through a short celite plug to remove Rh. Concentrate.

  • Purification: Flash chromatography. Note: Azetidines streak on silica. Add 1% Et3N to the eluent.

Stereochemical Outcome: Retention of configuration is typically observed. The mechanism involves nucleophilic attack of the aziridine nitrogen on the Rh-carbene, followed by ring opening and closure.

Featured Protocol: Chiral C2-Substituted Azetidines

Source: Adapted from Zelch et al., J. Org.[5] Chem. 2024[5][6][7][8][9][10][11]

This protocol addresses the high demand for enantioenriched azetidines using accessible chiral sulfinamides as the stereo-directing auxiliary.[5]

Reagents
  • Auxiliary:

    
    - or 
    
    
    
    - tert-butanesulfinamide.
  • Electrophile: 3-chloropropanal (or derivatives).

  • Nucleophile: Grignard reagent (

    
    ).
    
  • Base:

    
    .
    
Methodology
  • Imine Formation: Condense 3-chloropropanal with

    
    - tert-butanesulfinamide (
    
    
    
    , THF) to form the chiral sulfinimine.
  • Diastereoselective Addition: Cool to -78°C. Add

    
    .
    
    • Critical Step: The bulky sulfinyl group directs the Grignard attack to one face (typically >95:5 dr).

  • One-Pot Cyclization:

    • Do not isolate the intermediate.

    • Add

      
       (3 equiv) and warm to Room Temp.
      
    • The alkoxide formed in situ is not nucleophilic enough to displace the chloride; the nitrogen anion (formed after deprotonation) drives the intramolecular cyclization.

  • Deprotection (Optional): Treat with HCl/MeOH to remove the sulfinyl group, yielding the free chiral azetidine salt.

Data Table: Expected Outcomes
R-Group (Grignard)Yield (%)Diastereomeric Ratio (dr)
Phenyl89%>98:2
Vinyl82%>95:5
Isopropyl76%92:8
Methyl65%90:10

Decision Support: Selecting Your Synthetic Route

Use this logic flow to determine the best method for your specific target molecule.

Azetidine_Decision_Tree Start Target Molecule Analysis Chirality Is the target Chiral? Start->Chirality Substituents Substituent Position? Chirality->Substituents Yes (High ee Required) Route_Photo Route B: [2+2] Photocycloaddition (Use Glyoxylate Oximes) Chirality->Route_Photo No (Achiral/Racemic OK) Route_Cyclization Route A: Intramolecular Cyclization (Use Chiral Amino Alcohol) Substituents->Route_Cyclization C2 or C3 Substitution Substituents->Route_Photo Polycyclic/Fused Systems Route_Expansion Route C: Ring Expansion (Use Chiral Aziridine) Substituents->Route_Expansion Complex/Quaternary Centers

Caption: Strategic decision tree for selecting the optimal azetidine synthesis pathway.

FAQs: Common Pitfalls

Q: My azetidine degrades on the silica column. How do I purify it? A: Azetidines are basic and strained. Acidic silica sites can catalyze ring opening or polymerization.

  • Fix 1: Pre-treat the column with 1-5% Triethylamine (

    
    ) in hexanes.
    
  • Fix 2: Switch to neutral alumina.

  • Fix 3: Isolate as the HCl or oxalate salt (often stable solids) rather than the free base.

Q: I need to functionalize the ring after synthesis. Where is it reactive? A: The C3 position is ideal for C-H activation. The ring strain actually activates the C3-H bond.

  • Tip: Use directing groups (like picolinamide) on the Nitrogen to facilitate Pd-catalyzed C-H arylation at C3.

References

  • Zelch, D., et al. (2024).[11] "A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides." The Journal of Organic Chemistry. Link

  • Schindler, C. S., et al. (2019).[12] "Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions." Science. Link

  • Ghorai, M. K., et al. (2015).[3] "Ring Expansions of Activated Aziridines and Azetidines." Topics in Heterocyclic Chemistry. Link[3]

  • Couty, F., & Evano, G. (2006).[6] "Azetidines: new tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International. Link

  • Aggarwal, V. K., et al. (2021).[13] "Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones." Angewandte Chemie. Link

Sources

Troubleshooting

Side reaction products in 3-fluoroazetidine synthesis

Executive Summary The synthesis of 3-fluoroazetidine (specifically N-protected variants like N-Boc-3-fluoroazetidine) is a deceptively simple transformation often plagued by ring strain-induced side reactions. While the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-fluoroazetidine (specifically N-protected variants like N-Boc-3-fluoroazetidine) is a deceptively simple transformation often plagued by ring strain-induced side reactions. While the target molecule is a high-value pharmacophore for pKa modulation and metabolic stability, the 4-membered ring's inherent instability leads to three primary failure modes:


-elimination (Azetine formation) , Ring-opening (Homoallylic amine formation) , and Carbamate degradation .

This guide synthesizes mechanistic insights with practical troubleshooting protocols to isolate high-purity 3-fluoroazetidine.

Module 1: The "Missing Fluorine" Mystery (Elimination)

User Question: "I reacted N-Boc-3-hydroxyazetidine with DAST at -78°C, but my yield is low (<40%). The crude NMR shows vinyl protons around 6.0-6.5 ppm, and I'm losing mass during workup. What is happening?"

Technical Diagnosis: You are observing


-elimination  competing with the desired 

fluorination. The activated intermediate (alkoxy-aminosulfur difluoride) is a potent leaving group. In strained rings like azetidine, the transition state for

elimination is often energetically accessible, leading to N-Boc-azetine (or its tautomers).
  • The Signal: Vinyl protons (

    
     6.0–6.5 ppm) and a loss of the characteristic H-3 multiplet.
    
  • The Mass Loss: N-Boc-azetine is highly unstable and volatile; it likely polymerizes or evaporates during concentration.

Troubleshooting Protocol:

VariableOptimization StrategyScientific Rationale
Reagent Selection Switch from DAST to Deoxo-Fluor® or XtalFluor-E® .DAST releases HF readily, promoting elimination. Deoxo-Fluor is more thermally stable; XtalFluor (used with DBU/Et3N-3HF) provides a more controlled fluoride source with less acidic character.
Base Additive Add Pyridine or 2,6-Lutidine (1.0–1.5 eq) before the fluorinating agent.Neutralizes in-situ generated HF, preventing acid-catalyzed elimination or Boc-cleavage.
Temperature Maintain -78°C for addition; do not exceed 0°C during reaction.Higher temperatures favor the entropic elimination pathway over substitution.

Module 2: The "Broken Ring" Scenario (Ring Opening)

User Question: "My LCMS shows the correct mass (M+H), but the NMR is messy with broad multiplets typical of acyclic chains. I suspect the ring opened. How do I prevent this?"

Technical Diagnosis: This is Acid-Mediated Ring Opening . If the reaction mixture becomes too acidic (excess HF from DAST hydrolysis), the N-Boc group can be cleaved or protonated. The resulting azetidinium-like character (or simple protonated azetidine) is highly susceptible to nucleophilic attack by fluoride at the C2/C4 position, cleaving the ring to form


-fluoroamines  (e.g., N-Boc-1-fluoro-3-aminopropane derivatives).

Mechanistic Pathway Visualization:

G cluster_legend Legend Start N-Boc-3-Hydroxyazetidine Activated Activated Intermediate (R-O-SF2-NEt2) Start->Activated DAST/Deoxo-Fluor Product 3-Fluoroazetidine (Target) Activated->Product Sn2 Substitution (Kinetic Control) Elimination N-Boc-Azetine (Side Product A) Activated->Elimination E2 Elimination (High Temp / Base) RingOpen Gamma-Fluoroamine (Side Product B) Activated->RingOpen Acidic HF Attack (Ring Strain Relief) key Green: Desired Path | Red: Failure Mode

Caption: Mechanistic divergence in azetidine fluorination. Acidic conditions favor ring opening; thermal stress favors elimination.

Corrective Action:

  • Strict Anhydrous Conditions: Moisture reacts with DAST to generate HF. Use freshly distilled DCM.

  • Buffered Workup: Quench the reaction mixture into saturated NaHCO3 at 0°C. Never quench water into the reaction (exotherm explosion risk + massive acid spike).

Module 3: Isolation & Volatility (The "Vanishing Product")

User Question: "I obtained a clean conversion by TLC, but after rotovap, my flask is empty. Where did it go?"

Technical Diagnosis: Volatility. Free base 3-fluoroazetidine (and even the N-Boc protected form to an extent) has significant vapor pressure. 3-Fluoroazetidine hydrochloride is a stable solid, but the free amine or simple carbamates can sublime or co-evaporate with solvents.

Isolation Protocol (Salt Formation):

  • Do not dry to completion if you are at the N-Boc stage. Keep it as a concentrated solution if possible.

  • Deprotection & Salt Formation:

    • If removing Boc: Treat with 4M HCl in Dioxane.

    • Precipitate the salt: Add diethyl ether or MTBE to the reaction mixture.

    • Filtration: Collect the 3-fluoroazetidine hydrochloride salt by filtration. Do not rotovap the free base.

Data Summary: Reagent Comparison

ReagentSafety ProfileMajor Side ReactionRecommended Use Case
DAST High Risk: Explosive >90°C; generates HF.Elimination (Azetine)Small scale (<1g), low temp (-78°C).[1]
Deoxo-Fluor Medium Risk: More thermally stable than DAST.[2]Elimination (if unbuffered)Scale-up (>1g), RT reactions.
XtalFluor-E Low Risk: Solid, crystalline salt.MinimalHigh-value substrates requiring high selectivity.

Module 4: Analytical Verification (FAQ)

Q: What is the characteristic 19F NMR signal for the product? A: 3-Fluoroazetidine typically shows a signal around -170 to -180 ppm (decoupled).

  • Diagnostic: Look for a tt (triplet of triplets) or dtt splitting pattern in the proton NMR for the H-3 proton (

    
     5.1–5.4 ppm), with a large geminal coupling constant (
    
    
    
    Hz).

Q: How do I distinguish the elimination product (Azetine) in NMR? A:

  • 1H NMR: Appearance of vinyl protons at 6.0–6.5 ppm .

  • 19F NMR: Disappearance of the signal (Azetine has no fluorine). If you see a fluorine signal and vinyl protons, you likely have the ring-opened allyl fluoride impurity.

References

  • Synthesis of 3-Fluoroazetidine Carboxylic Acid:N-Boc-3-fluoroazetidine synthesis via DAST and subsequent oxid

    • Source:

  • Nucleophilic Ring Opening of Azetidines: Detailed review of azetidine ring opening risks under nucleophilic conditions.

    • Source:

  • DAST Safety & Handling: Comprehensive guide on DAST thermal instability and elimin

    • Source:

  • 3-Fluoroazetidine Hydrochloride Properties: Physical properties and handling of the salt form.

    • Source:

Sources

Optimization

Technical Support Center: Synthesis of Fluorinated Heterocycles

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for fluorinated heterocyclic chemistry. As a Senior Application Scientist, I've designed this guide to move...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for fluorinated heterocyclic chemistry. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and delve into the mechanistic reasoning behind common stability issues encountered during synthesis. The unique electronic properties of fluorine dramatically alter the reactivity and stability of heterocyclic systems, presenting both powerful opportunities in drug design and significant synthetic challenges.[1][2][3][4][5] This resource is structured to help you diagnose, troubleshoot, and overcome these hurdles with a deeper understanding of the underlying chemistry.

Section 1: Understanding the Root Causes of Instability

The C-F bond is one of the strongest single bonds in organic chemistry, yet its presence on a heterocycle can induce surprising instability. This paradox is central to the challenges we face. The high electronegativity of fluorine exerts powerful inductive effects, which can significantly alter the electronic landscape of the entire molecule.

Key factors to consider:

  • pKa Modulation: Fluorine's electron-withdrawing nature can drastically lower the pKa of nearby protons and the heterocyclic nitrogen, making the molecule more acidic than its non-fluorinated analogue.[3][6] This can lead to unexpected deprotonation or altered reactivity with bases.

  • Activation towards Nucleophiles: On electron-deficient rings (e.g., pyridines, pyrazines), a fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, leading to unwanted defluorination.[2]

  • Catalyst Interaction: The Lewis basic nitrogen atoms of heterocycles can poison metal catalysts. Fluorine substitution can modulate this basicity, but can also introduce new, sometimes problematic, interactions with the catalyst center.[7]

  • Metabolic Liabilities: While often used to block metabolic "soft spots," excessive or improperly placed fluorine can sometimes introduce new metabolic pathways, including enzymatic defluorination.[3][8]

Section 2: Troubleshooting Common Synthetic Challenges (Q&A Format)

This section addresses specific problems you may encounter in the lab. Each answer provides a mechanistic explanation, troubleshooting advice, and a detailed protocol for a more robust approach.

Q1: I'm observing significant defluorination of my fluoro-pyridine when using strong bases like LDA or n-BuLi. What is happening and how can I prevent it?

Answer:

This is a classic issue stemming from the powerful inductive effect of the fluorine atom. The fluorine atom increases the acidity of the ortho-protons on the pyridine ring. A strong, non-nucleophilic base like LDA can deprotonate the position adjacent to the fluorine, leading to a lithiated intermediate. This intermediate can then eliminate lithium fluoride, resulting in an unstable hetaryne, which is subsequently trapped or polymerizes, leading to decomposition of your starting material.

Mechanism of Base-Induced Defluorination

G cluster_0 Defluorination Pathway start 2-Fluoropyridine intermediate Ortho-lithiated intermediate start->intermediate Deprotonation base LDA hetaryne Pyridyne intermediate->hetaryne - LiF decomp Decomposition / Polymerization hetaryne->decomp

Caption: Base-induced defluorination of 2-fluoropyridine.

Troubleshooting & Prevention:

The key is to use reaction conditions that avoid generating the unstable ortho-lithiated species.

  • Choice of Base: Switch to a weaker, non-nucleophilic base if possible. For reactions like cross-couplings, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective and are far less likely to cause deprotonation.

  • Temperature Control: If a strong base is unavoidable (e.g., for a directed ortho-metalation), the reaction must be kept at a very low temperature (typically -78 °C or lower) to prevent the elimination of LiF.

  • Alternative Chemistries: Consider if a halogen-dance reaction or a different synthetic strategy could achieve your target without requiring strong bases.

Protocol: Safer Halogen-Metal Exchange for Functionalization

This protocol uses a milder approach to generate a functionalized pyridine without resorting to direct deprotonation next to the fluorine.

  • Starting Material: Prepare a 2-fluoro-4-bromopyridine. The bromine atom is more readily exchanged than the fluorine.

  • Setup: In a flame-dried, three-neck flask under an argon atmosphere, dissolve the 2-fluoro-4-bromopyridine (1.0 eq) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Exchange: Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 30 minutes. The solution should change color, indicating the formation of the lithiated species at the 4-position.

  • Electrophile Quench: Add your desired electrophile (e.g., benzaldehyde, 1.2 eq) dissolved in a small amount of anhydrous THF.

  • Reaction & Quench: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride.

  • Workup: Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and purify by column chromatography.

Q2: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with a fluorinated heterocycle is sluggish and gives low yields. What are the likely causes?

Answer:

Fluorinated heterocycles can be challenging substrates in cross-coupling reactions for several reasons.[9]

  • Catalyst Poisoning: The Lewis basic nitrogen of the heterocycle can coordinate strongly to the palladium center, inhibiting the catalytic cycle. While fluorine's inductive effect reduces the basicity of the nitrogen, this coordination can still be a significant issue.[7]

  • Reductive Elimination: The final C-F bond formation or the desired C-C/C-N bond formation via reductive elimination from the palladium center can be a difficult step. The electronic properties imparted by the fluorine can affect the stability of the key intermediates.[9]

  • Substrate Decomposition: As discussed in Q1, the base used in the coupling reaction can cause substrate degradation.

Troubleshooting Workflow

G start Low Yield in Cross-Coupling check_base Is the base causing defluorination? start->check_base change_base Switch to weaker base (K3PO4, Cs2CO3) check_base->change_base Yes check_ligand Is the ligand appropriate? check_base->check_ligand No change_ligand Screen bulky, electron-rich ligands (e.g., Buchwald ligands) check_ligand->change_ligand Potentially check_temp Is the temperature optimal? check_ligand->check_temp No optimize_temp Screen temperatures (e.g., 80-120 °C) check_temp->optimize_temp Potentially check_pd Is the Pd source/pre-catalyst optimal? check_temp->check_pd No change_pd Use a modern pre-catalyst (e.g., G3/G4) check_pd->change_pd Potentially

Caption: Troubleshooting workflow for cross-coupling reactions.

Optimization Strategies:

  • Ligand Screening: This is often the most critical variable. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to accelerate reductive elimination and stabilize the active catalytic species. Start with a robust ligand screen.

  • Palladium Source: Use modern palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts). These are air-stable and form the active Pd(0) species more reliably and efficiently than older sources like Pd(OAc)₂ or Pd₂(dba)₃.[10]

  • Base Selection: As mentioned, use weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ to minimize substrate decomposition.[10]

  • Solvent Choice: The choice of solvent can impact solubility and reaction rates. Aprotic polar solvents like dioxane, toluene, or CPME are common. Sometimes a mixture (e.g., toluene/water) is beneficial.

Table 1: Recommended Starting Conditions for Suzuki Coupling of a Fluoro-Heterocycle

ParameterRecommendationRationale
Palladium Source XPhos Pd G3 (2 mol%)Air-stable, reliably generates active Pd(0).
Ligand XPhos (4 mol%)Bulky, electron-rich ligand promotes oxidative addition and reductive elimination.
Base K₃PO₄ (3.0 eq)Strong enough for transmetalation but minimizes risk of defluorination.
Solvent Toluene/H₂O (10:1)Good for dissolving organic partners while activating the boronic acid/ester.
Temperature 100 °CA good starting point for balancing reaction rate and stability.
Q3: My fluorinated heterocycle is decomposing during purification on a standard silica gel column. What are my options?

Answer:

This is a very common but often overlooked problem. Standard silica gel is acidic (pH ≈ 4-5) and can catalyze the degradation of sensitive compounds, particularly those containing basic nitrogen atoms. The combination of an acidic solid support and a basic nitrogen, whose basicity is tuned by fluorine, can lead to strong binding, streaking, and on-column decomposition.

Alternative Purification Strategies:

  • Deactivated Silica: Treat standard silica gel with a base before use. Slurry the silica in your eluent containing 1-2% triethylamine or ammonia (in methanol), then pack the column as usual. This neutralizes the acidic sites.

  • Alumina Chromatography: Basic or neutral alumina can be an excellent alternative for purifying basic compounds. However, alumina can sometimes be more reactive, so a small-scale trial is recommended.

  • Reverse-Phase Chromatography (C18): If your compound has sufficient polarity, reverse-phase flash chromatography using a water/acetonitrile or water/methanol gradient is an excellent, milder alternative.

  • Fluorous Solid-Phase Extraction (F-SPE): For compounds with a high fluorine content (e.g., a -CF₃ or polyfluorinated chain), fluorous silica gel can be used.[11][12][13] This technique separates compounds based on their affinity for a perfluorinated stationary phase. Non-fluorinated impurities are washed away with an organic solvent (like methanol), and the desired fluorinated compound is then eluted with a fluorophilic solvent.[11][13]

  • Crystallization: Don't underestimate the power of crystallization. It can often provide material of higher purity than chromatography with less risk of degradation.

Protocol: Column Deactivation with Triethylamine (TEA)

  • Preparation: In a beaker, add the required amount of silica gel for your column.

  • Slurry: Add your chosen starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate) to the silica gel to form a slurry.

  • Deactivation: Add triethylamine to the slurry to achieve a final concentration of 1% v/v. For example, for every 100 mL of eluent used to make the slurry, add 1 mL of TEA.

  • Mixing: Stir the slurry thoroughly for 5-10 minutes to ensure complete neutralization of the acidic sites.

  • Packing: Pack the column using your preferred method (wet or dry packing).

  • Elution: Run the column using an eluent that also contains 0.5-1% TEA throughout the entire purification process to maintain the deactivated state of the stationary phase.

References

  • Fluorine in heterocyclic chemistry. ResearchGate. [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

  • Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega. [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications. [Link]

  • Strategies Towards Challenging Fluorination Reactions. Wiley Online Library. [Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • Fluorous Reverse Phase Silica Gel. A New Tool for Preparative Separations in Synthetic Organic and Organofluorine Chemistry. ResearchGate. [Link]

  • Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents. PubMed. [Link]

  • Evaluation of fluorous affinity using fluoroalkyl‐modified silica gel and selective separation of poly‐fluoroalkyl substances in organic solvents. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Protecting Group Strategies for 3-Fluoroazetidine Synthesis

Welcome to the technical support center for 3-fluoroazetidine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-fluoroazetidine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable fluorinated building block. The inherent ring strain and unique electronic properties of the 3-fluoroazetidine scaffold present significant synthetic challenges, making a robust protecting group strategy paramount for success.[1][2]

This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments. We will explore the causality behind experimental choices, troubleshoot common problems, and provide validated protocols to enhance the reliability and yield of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of azetidines, particularly 3-fluoroazetidine, so challenging?

A1: The primary difficulty stems from the high ring strain of the four-membered ring, which is approximately 25.4 kcal/mol.[1][2] This strain makes the azetidine ring kinetically challenging to form and thermodynamically prone to ring-opening reactions.[1][3] Several key issues arise from this:

  • Ring Strain and Stability: The strained ring is susceptible to nucleophilic attack and can decompose or rearrange under harsh reaction conditions, such as strong acids or bases.[1][3]

  • Competing Reactions: Intramolecular cyclization to form the four-membered ring often competes with thermodynamically favored intermolecular reactions or the formation of larger, less-strained rings.[1]

  • Fluorine Introduction: The introduction of an electron-withdrawing fluorine atom at the 3-position further influences the ring's electronic properties and stability, which must be considered during multi-step syntheses.

  • Purification Challenges: Azetidines can be difficult to purify due to their polarity and potential for decomposition on standard acidic stationary phases like silica gel.[1]

Q2: What are the most common N-protecting groups for 3-fluoroazetidine synthesis, and what are the key considerations for choosing one?

A2: The choice of the nitrogen protecting group is arguably the most critical decision in the synthesis. The ideal group must be stable during the fluorination step and selectively removable without compromising the integrity of the strained, fluorinated ring.[4] The two most widely used protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

  • tert-Butoxycarbonyl (Boc): This is a very common choice due to its stability under many reaction conditions.[5] It is typically removed under acidic conditions. However, the harshness of the acid required for deprotection can be problematic for the sensitive 3-fluoroazetidine ring.[1][6]

  • Benzyloxycarbonyl (Cbz or Z): The Cbz group offers a significant advantage as it can be removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C).[7][8] This method is exceptionally mild and often preserves the azetidine ring where acidic methods might fail. This makes Cbz an excellent choice for orthogonal protection schemes.[9]

The selection between Boc and Cbz often depends on the overall synthetic strategy and the presence of other functional groups in the molecule.

Q3: What is an "orthogonal" protecting group strategy, and why is it important in this context?

A3: An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under distinct, non-interfering conditions.[10][11][12] For example, you could have a Cbz group on the azetidine nitrogen and a tert-butyl (tBu) ester elsewhere in the molecule. The Cbz group can be removed by hydrogenolysis without affecting the tBu ester, while the tBu ester can be removed with acid (like TFA) without cleaving the Cbz group.[13]

This strategy is vital for complex syntheses because it allows for the selective modification of different parts of the molecule without requiring a complete overhaul of the protection-deprotection sequence, which is inefficient and reduces overall yield.[14]

Troubleshooting Guide

Problem Area 1: N-Protection & Fluorination

Q: My N-Boc protection of azetidin-3-ol is giving a low yield. What are the likely causes?

A: Low yields in this step are often traced back to reaction conditions and reagent quality.

  • Base Choice: A non-nucleophilic, hindered base is often preferred to prevent side reactions. Ensure your base (e.g., triethylamine or DIPEA) is pure and dry.

  • Solvent: The reaction should be performed in an anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). Water contamination can hydrolyze the Boc-anhydride.

  • Reaction Temperature: While often run at room temperature, starting the reaction at 0°C and allowing it to warm slowly can sometimes improve selectivity and yield by controlling the initial exotherm.

  • Work-up: During aqueous work-up, avoid extreme pH values that could compromise the azetidine ring. A gentle wash with saturated sodium bicarbonate solution is usually sufficient.

Q: I'm observing significant decomposition during the fluorination of N-Boc-azetidin-3-ol with diethylaminosulfur trifluoride (DAST). How can I improve this?

A: This is a common and critical issue. The fluorination of azetidin-3-ol is challenging due to potential side reactions favored by the strained ring system.[15]

  • Fluorinating Reagent: DAST and its analogues (e.g., Deoxo-Fluor) are effective but can promote rearrangement or elimination, especially at elevated temperatures. Always add the fluorinating agent at a low temperature (e.g., -78 °C) and allow the reaction to warm slowly.[16]

  • Protecting Group Influence: The N-protecting group plays a crucial role. Electron-withdrawing carbamate groups like Boc and Cbz are known to stabilize the ring during this transformation.[1] A patent for the synthesis of 3-fluoroazetidine derivatives specifically highlights the use of Boc and Cbz protecting groups for this step.[16]

  • Solvent: Use a non-coordinating, anhydrous solvent like DCM or chloroform.

  • Quenching: Quench the reaction carefully at low temperature by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts.

Problem Area 2: N-Deprotection

Q: My N-Boc deprotection with Trifluoroacetic Acid (TFA) is causing ring-opening and other side products. What can I do?

A: This is a major drawback of the Boc group for this scaffold. The strong acid (TFA) generates a reactive tert-butyl cation, which can act as an electrophile and attack the azetidine ring or other nucleophilic sites.[6]

  • Use Scavengers: This is critical. The tert-butyl cation must be trapped. Add a scavenger like triethylsilane (TES) or triisopropylsilane (TIS) to your deprotection cocktail (e.g., TFA/DCM/TIS).[6]

  • Switch to Milder Acidic Conditions: Instead of neat TFA, consider using a solution of HCl in a non-nucleophilic solvent like dioxane or diethyl ether.[1] This is often a cleaner method for acid-labile substrates. The reaction should be performed at 0°C to room temperature and monitored closely by TLC or LC-MS.

  • Alternative Protecting Groups: If acidic conditions consistently fail, the most robust solution is to redesign the synthesis to use an orthogonally-cleaved protecting group like Cbz.[7]

Q: The catalytic hydrogenolysis of my N-Cbz-3-fluoroazetidine is slow or incomplete. How can I optimize this deprotection?

A: While generally a mild and high-yielding reaction, catalytic hydrogenolysis can sometimes be problematic.

  • Catalyst Quality and Loading: Ensure your Palladium on Carbon (Pd/C) catalyst is fresh and active. Catalyst poisoning can be an issue. Use a sufficient loading, typically 5-10 mol% of palladium.

  • Hydrogen Source: While H₂ gas is standard, transfer hydrogenation using a hydrogen donor like ammonium formate or cyclohexene can be very effective and experimentally simpler to handle.[17]

  • Solvent: Protic solvents like methanol or ethanol are ideal for this reaction as they help to solubilize the substrate and any intermediates.

  • Reaction Time and Temperature: Most Cbz deprotections are complete within a few hours at room temperature.[8] Gentle warming (e.g., to 40 °C) can sometimes accelerate a sluggish reaction, but monitor for any potential side reactions.

Key Synthetic Workflows & Data

The general synthetic pathway involves three key stages: protection of the nitrogen, fluorination of the hydroxyl group, and final deprotection.

G cluster_0 A Azetidin-3-ol B N-Protected Azetidin-3-ol (e.g., N-Boc or N-Cbz) A->B Protection (e.g., Boc₂O or Cbz-Cl) C N-Protected 3-Fluoroazetidine B->C Fluorination (e.g., DAST) D 3-Fluoroazetidine (as salt or freebase) C->D Deprotection (e.g., HCl or H₂/Pd-C) G cluster_0 Mol Protected Intermediate N-Cbz-3-fluoroazetidine R-COOtBu Prod1 Product 1 N-Cbz-3-fluoroazetidine R-COOH Mol->Prod1 TFA, DCM (Acidic Cleavage) Prod2 Product 2 3-Fluoroazetidine R-COOtBu Mol->Prod2 H₂, Pd/C, MeOH (Hydrogenolysis)

Caption: Orthogonal deprotection of Cbz and t-Butyl groups.

Detailed Experimental Protocols

Protocol 1: N-Boc Protection of 3-Azetidinol

(Adapted from patented procedures) [16]

  • Preparation: To a solution of 3-azetidinol hydrochloride (1.0 eq.) in Dichloromethane (DCM, approx. 10 mL per gram of substrate), add triethylamine (2.2 eq.) at 0 °C under a nitrogen atmosphere.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM dropwise to the stirring mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, wash the reaction mixture sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a non-acidic eluent system like ethyl acetate/hexanes) to yield N-Boc-3-azetidinol.

Protocol 2: Fluorination of N-Boc-3-azetidinol using DAST

(Adapted from patented procedures) [16]

  • Preparation: Dissolve N-Boc-3-azetidinol (1.0 eq.) in anhydrous DCM (approx. 20 mL per gram) in a flame-dried flask under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add diethylaminosulfur trifluoride (DAST, 1.2-1.5 eq.) dropwise to the cold solution. Maintain the temperature at -78 °C during the addition.

  • Reaction: After the addition is complete, stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-18 hours.

  • Quenching: Cool the reaction back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of NaHCO₃.

  • Isolation: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield N-Boc-3-fluoroazetidine.

Protocol 3: N-Boc Deprotection using HCl in Dioxane
  • Preparation: Dissolve N-Boc-3-fluoroazetidine (1.0 eq.) in a minimal amount of a co-solvent like methanol or ethyl acetate.

  • Deprotection: Add a 4M solution of HCl in 1,4-dioxane (5-10 eq.) at 0 °C.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Isolation: Upon completion, the product hydrochloride salt often precipitates. The solid can be collected by filtration, or the solvent can be removed under reduced pressure. Wash the resulting solid with cold diethyl ether to remove non-polar impurities and dry under vacuum to yield 3-fluoroazetidine hydrochloride. [18][19]

Protocol 4: N-Cbz Deprotection via Catalytic Hydrogenolysis

(General procedure) [8]

  • Preparation: Dissolve N-Cbz-3-fluoroazetidine (1.0 eq.) in methanol (approx. 20 mL per gram).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol % Pd) to the solution under an inert atmosphere.

  • Reaction: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 2-6 hours.

  • Isolation: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Final Product: Concentrate the filtrate under reduced pressure to yield the deprotected 3-fluoroazetidine. If an acidic workup is required to form the salt, the residue can be dissolved in ether and treated with HCl (in ether or dioxane).

References

  • Benchchem. (2025). Technical Support Center: Azetidine Synthesis Protocols. Benchchem.
  • Thompson, S., et al. (2025). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library.
  • University of Bristol. (n.d.).
  • Nanjing Furun Kaide Biological Pharmaceutical Co Ltd. (2017). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • O'Hagan, D., et al. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar.
  • West, F. G., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.
  • Chem. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • University of Illinois Urbana-Champaign. (n.d.). Protecting Groups.
  • Organic-Chemistry.org. (n.d.). Protecting Groups - Organic Synthesis.
  • ResearchGate. (2025). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline[20].

  • ResearchGate. (2025). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1.
  • Stepan, A. F., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Benchchem. (2025). troubleshooting low yield in N-Boc-MeVal peptide synthesis. Benchchem.
  • Garcı́a, P., et al. (2011).
  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Gouverneur, V., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • Sarlah, D., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules.
  • Benchchem. (n.d.). Scavengers for Boc deprotection to prevent side reactions. Benchchem.
  • Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay.
  • ResearchGate. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis.
  • PubMed. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid.
  • The Journal of Organic Chemistry. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid.
  • LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1.
  • ChemicalBook. (2025). 3-FLUOROAZETIDINE HYDROCHLORIDE | 617718-46-4.
  • Benchchem. (2025).
  • Benchchem. (2025). Application Notes and Protocols for N-Cbz Deprotection.
  • ResearchGate. (n.d.).
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • SynArchive. (n.d.). Protecting Groups List.
  • Organic Letters - ACS Publications. (2014).
  • Tokyo Chemical Industry Co., Ltd. (2026). 3-Fluoroazetidine Hydrochloride | 617718-46-4.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Santa Cruz Biotechnology. (n.d.). 3-Fluoroazetidine Hydrochloride | CAS 617718-46-4.
  • PMC. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • Chem-Ed. (2016). MSDS of 3-Fluoroazetidine hydrochloride.
  • Fisher Scientific. (2012). SAFETY DATA SHEET - 3-Fluoroazetidine hydrochloride.
  • Glen Research. (n.d.). Deprotection Guide.
  • Google Patents. (n.d.). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • Organic Chemistry Portal. (n.d.). Trifluoroacetamides.

Sources

Optimization

Technical Support Center: Managing Hazardous Reagents in Fluorination Reactions

Welcome to the Technical Support Center for managing hazardous reagents in fluorination reactions. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the compl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for managing hazardous reagents in fluorination reactions. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into molecules. Fluorination is a powerful tool in medicinal and materials chemistry, but it often involves highly reactive and hazardous reagents. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure your experiments are not only successful but also conducted with the highest level of safety.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the selection, handling, and safety of fluorinating agents.

Q1: How do I select the appropriate fluorinating agent for my specific transformation?

A1: The choice of a fluorinating agent is dictated by the substrate and the desired transformation.[1][2] Broadly, these reagents are classified as nucleophilic or electrophilic.[3]

  • Nucleophilic Fluorinating Agents: These reagents deliver a fluoride anion (F⁻). They are suitable for reactions like halogen exchange (Halex reactions) and deoxofluorination of alcohols.[2][4]

    • Alkali Metal Fluorides (e.g., KF, CsF): Cost-effective but require phase-transfer catalysts or polar aprotic solvents to overcome low solubility.[1][2]

    • Sulfur-Based Reagents (e.g., DAST, Deoxo-Fluor™): Effective for converting alcohols to alkyl fluorides and carbonyls to gem-difluorides.[1][5][6] Deoxo-Fluor™ is generally more thermally stable than DAST.[1][5][7]

    • Hydrogen Fluoride (HF) and its complexes (e.g., Olah's Reagent): Extremely powerful but also highly corrosive and toxic, requiring specialized equipment and handling procedures.[2][8]

  • Electrophilic Fluorinating Agents: These reagents deliver an electrophilic fluorine (F⁺). They are used for the fluorination of electron-rich species like enolates, enamines, and aromatic rings.[2][9]

    • N-F Reagents (e.g., Selectfluor®, NFSI): These are among the most common and are known for their stability and ease of handling compared to other electrophilic agents.[1][2][9][10] They are effective for the α-fluorination of carbonyl compounds.[1][10]

Q2: What are the primary hazards associated with common fluorinating agents?

A2: The hazards are significant and vary by reagent. A non-exhaustive summary is provided below.

Reagent ClassExamplesPrimary Hazards
Gaseous Reagents Elemental Fluorine (F₂), Sulfur Tetrafluoride (SF₄), Chlorine Trifluoride (ClF₃)Extreme reactivity, high toxicity, corrosivity, potential for violent reactions with organic materials and water.[11][12][13][14][15] F₂ is the most powerful known oxidizer.[14]
Sulfur-Based Reagents DAST, Deoxo-Fluor™Thermal instability (can decompose explosively), violent reaction with water, corrosive, toxic.[7][16][17][18]
Hydrogen Fluoride Anhydrous HF, HF-PyridineExtreme corrosivity (etches glass), severe and painful burns upon contact with tissue, systemic toxicity.[8][14][19]
Electrophilic N-F Reagents Selectfluor®, NFSIStrong oxidizers, can be irritating to skin and eyes.[16]

Q3: What are the essential personal protective equipment (PPE) requirements for working with fluorinating agents?

A3: A comprehensive risk assessment is crucial before any work begins.[19] However, the following represent the minimum required PPE:

  • Eye and Face Protection: Chemical splash goggles and a full-face shield are mandatory, especially when working with concentrated HF.[19][20]

  • Body Protection: A long-sleeved lab coat is essential.[19][21] For concentrated or highly hazardous reagents like HF, an acid-resistant apron made of materials like neoprene or Viton is required.[19]

  • Hand Protection: The choice of gloves is critical and should be based on the specific reagent and solvent used. Nitrile or neoprene gloves are often suitable, but always consult the manufacturer's compatibility data.[19][22] Double-gloving is a recommended practice.[19][21]

  • Respiratory Protection: All work with volatile and toxic fluorinating agents must be conducted in a certified chemical fume hood.[19][20] In the event of a large spill outside a fume hood, a full-face respirator with appropriate cartridges may be necessary for emergency response.[20]

Q4: What should I do in case of an accidental exposure to a fluorinating agent?

A4: All exposures to fluorinating agents, especially HF, are considered medical emergencies. [23] Immediate action is critical.[19]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[14][21] Remove all contaminated clothing.[21] After flushing, apply a 2.5% calcium gluconate gel to the affected area and massage it in.[14][21] Seek immediate medical attention.[14][19]

  • Eye Contact: Immediately flush the eyes with water for at least 30 minutes using an eyewash station.[14] Hold the eyelids open to ensure thorough rinsing. Seek immediate medical attention.

  • Inhalation: Move the affected person to an area with fresh air.[14] If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[19] Have the person drink large amounts of water or milk to dilute the acid.[19] Seek immediate medical attention.

Part 2: Troubleshooting Guides

This section provides detailed guidance on resolving specific issues that may arise during fluorination reactions.

Guide 1: Low or No Product Yield

Issue: The fluorination reaction is not proceeding as expected, resulting in a low yield of the desired product or no conversion of the starting material.

Troubleshooting Workflow:

low_yield start Low/No Yield Observed reagent_quality 1. Verify Reagent Quality - Is it new or from a fresh bottle? - Stored under inert atmosphere? - Any signs of decomposition? start->reagent_quality anhydrous_conditions 2. Ensure Anhydrous Conditions - Glassware oven-dried? - Solvents anhydrous? - Reaction under inert atmosphere? reagent_quality->anhydrous_conditions Reagent OK temp_control 3. Check Temperature Control - Reaction started at the correct low temperature? - Gradual warming as per protocol? anhydrous_conditions->temp_control Conditions Dry substrate_purity 4. Assess Starting Material - Purity confirmed (NMR, LC-MS)? - Any reactive impurities? temp_control->substrate_purity Temp OK re_evaluate 5. Re-evaluate Reaction Parameters - Stoichiometry correct? - Solvent appropriate? - Different fluorinating agent needed? substrate_purity->re_evaluate Substrate Pure success Yield Improved re_evaluate->success deoxyfluorination_safety start Start: Prepare for Deoxofluorination ppe 1. Don Appropriate PPE - Goggles & Face Shield - Lab Coat & Apron - Compatible Gloves (Double) start->ppe fume_hood 2. Work in a Fume Hood - Ensure proper ventilation ppe->fume_hood inert_atmosphere 3. Set up under Inert Atmosphere - Prevents reaction with moisture fume_hood->inert_atmosphere low_temp 4. Cool Reaction to 0°C or -78°C - Controls exothermicity inert_atmosphere->low_temp slow_addition 5. Add Reagent Dropwise - Prevents runaway reaction low_temp->slow_addition careful_quench 6. Quench Slowly into Bicarbonate - **HIGH RISK STEP** - Vigorous stirring, ice bath slow_addition->careful_quench waste_disposal 7. Dispose of Waste Properly - Neutralize acidic waste - Follow institutional guidelines careful_quench->waste_disposal end Procedure Complete waste_disposal->end

Sources

Troubleshooting

Analytical challenges in characterizing fluoroazetidine isomers

Status: Operational | Tier: Level 3 (Advanced Analytical Support) Subject: Troubleshooting Isomer Identification & Stability in Fluoroazetidine Scaffolds Introduction Welcome to the technical support center for fluoroaze...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Analytical Support) Subject: Troubleshooting Isomer Identification & Stability in Fluoroazetidine Scaffolds

Introduction

Welcome to the technical support center for fluoroazetidine analysis. As Senior Application Scientists, we recognize that introducing a fluorine atom onto the strained azetidine ring creates a unique set of analytical "blind spots." The combination of ring puckering dynamics, lack of UV chromophores, and high


F-

H coupling constants often renders standard protocols ineffective.

This guide addresses the three most critical tickets we receive: NMR signal deconvolution , cis/trans stereochemical assignment , and stability during isolation .

Module 1: NMR Spectroscopy & Stereochemistry
Ticket #101: "My proton NMR spectrum is an unreadable forest of multiplets."

Diagnosis: You are experiencing the "Coupling Cascade." In fluoroazetidines, the


F nucleus (

, 100% abundance) couples strongly with ring protons.
  • Geminal Coupling (

    
    ):  Massive values (45–60 Hz).
    
  • Vicinal Coupling (

    
    ):  Significant values (5–25 Hz).
    
  • Ring Puckering: The azetidine ring is not planar; it "flutters" (puckers) to relieve torsional strain.[1] This averages the signals at room temperature, broadening peaks and complicating

    
    -value extraction.
    

Troubleshooting Protocol:

Step 1: Simplify the Spin System (The "Quick Fix") Run a


F-decoupled 

H NMR spectrum (1H{19F}).
  • Why: This collapses the massive fluorine splittings. If the "mess" resolves into clean doublets/triplets, your issue is purely coupling. If broadness persists, you have a conformational dynamic issue (see Step 2).

Step 2: Freeze the Conformer (Variable Temperature NMR) If peaks remain broad under decoupling, the ring flip rate is comparable to the NMR time scale.

  • Action: Cool the sample to -40°C or -60°C (in CD₂Cl₂ or CD₃OD).

  • Result: This "freezes" the ring into a single puckered conformation, sharpening lines and allowing distinct assignment of pseudo-axial and pseudo-equatorial protons.

Ticket #102: "I cannot distinguish the cis and trans diastereomers."

The Trap: Do NOT rely solely on


 coupling constants. In 4-membered rings, the Karplus relationship is distorted by ring strain and puckering angles. Cis and trans couplings often overlap (6–9 Hz range), leading to misassignment.

The Solution: HOESY (Heteronuclear Overhauser Effect Spectroscopy) The definitive method for fluorinated stereochemistry is measuring the through-space interaction between


H and 

F.

Protocol: 1D


H-

F HOESY
  • Pulse Sequence: Selectively invert the

    
    F resonance.
    
  • Mixing Time: Set to 300–500 ms (longer than standard NOESY due to F-H distance).

  • Analysis:

    • Cis-Isomer: Strong NOE signal enhancement on the proton on the same face as the fluorine.

    • Trans-Isomer: Minimal or null enhancement on the adjacent proton; enhancement may be seen on the geminal proton of the adjacent carbon if geometry permits.

Data Table: Typical Parameters for 3-Fluoroazetidine

ParameterValue RangeNotes

(Geminal)
48 – 58 HzDiagnostic for F-substitution site.

(Vicinal)
5 – 25 HzHighly dependent on dihedral angle; unreliable for cis/trans without models.
Ring Puckering Angle 25° – 35°Causes dynamic broadening at 25°C.
HOESY Signal > 2% EnhancementDefinitive proof of spatial proximity (cis).
Visualization: NMR Workflow

NMR_Workflow Start Start: Complex 1H Spectrum Decouple Run 1H{19F} Decoupled NMR Start->Decouple Check Are peaks sharp? Decouple->Check Sharp Yes: Static Conformation Check->Sharp Yes Broad No: Dynamic Puckering Check->Broad No Assign Assign Chemical Shifts Sharp->Assign VT Run VT-NMR (-50°C) Broad->VT VT->Assign Stereo Determine Stereochemistry Assign->Stereo Method_J J-Coupling Analysis (High Risk of Error) Stereo->Method_J Preliminary Method_HOESY 1H-19F HOESY (Definitive) Stereo->Method_HOESY Recommended

Figure 1: Decision tree for deconvoluting complex fluoroazetidine NMR spectra. Note the critical reliance on HOESY for stereochemical proof.

Module 2: Chromatographic Separation
Ticket #201: "My compound is invisible on the HPLC/Flash."

Diagnosis: The fluoroazetidine core lacks a conjugated


-system, making it "invisible" to standard UV detectors (254 nm).

Troubleshooting Protocol:

Option A: Universal Detection (Preferred) Switch to CAD (Charged Aerosol Detection) or ELSD (Evaporative Light Scattering) . These detectors rely on non-volatile particle formation and are independent of optical properties.

  • Requirement: Mobile phase must be volatile (e.g., Formic acid/TFA is okay; Phosphate buffers are forbidden).

Option B: Derivatization (If UV is mandatory) If you must use UV, you need to attach a "chromophore handle" to the azetidine nitrogen.

  • Reagent: Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride) or Cbz-Cl.

  • Reaction: Mix crude amine with Fmoc-Cl (1.1 equiv) and NaHCO₃ in Dioxane/Water (1:1).

  • Benefit: The Fmoc group is strongly UV active (

    
     265, 301 nm) and aids in chiral separation by adding bulk.
    

Data Table: Separation Strategy

Analyte StateRecommended DetectorColumn Chemistry
Free Amine CAD / ELSD / MSHILIC or Pentafluorophenyl (PFP)
Fmoc-Derivative UV (254/265 nm)C18 or Chiralpak (Amylose/Cellulose)
Volatile Derivative FID (GC)DB-5 or DB-Wax
Module 3: Stability & Handling
Ticket #301: "The compound decomposes during concentration."

Diagnosis: You are likely triggering HF Elimination . The strain of the 4-membered ring, combined with the electron-withdrawing nature of fluorine, makes the adjacent protons acidic. In the presence of base (or even upon heating), fluoroazetidines can undergo ring-opening or elimination to form enamines/imines.

Mechanism: The pathway often follows an E1cB-like mechanism . If you have a carbonyl or electron-withdrawing group at the 2-position, the C2 proton is highly acidic. Deprotonation leads to expulsion of Fluoride (a poor leaving group made better by ring strain relief).

Stability Protocol:

  • Avoid Strong Bases: Do not use NaOH or KOH during workup. Use mild bases like K₂CO₃ or NaHCO₃.

  • Cold Handling: Evaporate solvents at < 30°C.

  • Acid Scavengers: If storing the free base, store in a matrix that is free of Lewis acids. Ideally, convert to a stable salt (e.g., HCl or Oxalate) immediately for storage. Note: HCl salts are generally stable, but avoid excess strong acid which can nucleophilically open the ring.

Visualization: Stability & Detection Logic

Stability_Logic cluster_stability Stability Check cluster_detect Detection Strategy Compound Fluoroazetidine Sample Heat Heat (>40°C) Compound->Heat Avoid Base Strong Base (OH-) Compound->Base Avoid Safe Salt Formation (HCl/Oxalate) Compound->Safe Recommended UV UV Active? Compound->UV Elim HF Elimination (Decomposition) Heat->Elim Base->Elim Deriv Derivatize (Fmoc/Cbz) UV->Deriv No Univ Use CAD/ELSD/MS UV->Univ No (Alternative)

Figure 2: Operational guide for preventing degradation (HF elimination) and selecting the correct detection method.

References
  • Thielemann, W. (2025). Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)benzoate: A Technical Guide. BenchChem. Link

  • Linclau, B., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Organic & Biomolecular Chemistry, 10, 3472-3485. Link

  • Dewis, L., et al. (2019).[2] Improving the Accuracy of 1H-19F Internuclear Distance Measurement Using 2D 1H-19F HOESY. Magnetic Resonance in Chemistry, 57(12), 1143-1149.[2] Link

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants & The Chemical Shift. Harvard University / Evans Group. Link

  • Francotte, E. (2016).[3] Contemporary Analysis of Chiral Molecules. LCGC Europe, 29(10), 552-559. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-(3-Fluoroazetidin-1-yl)acetic Acid vs. Bioisosteres

Executive Summary In modern lead optimization, 2-(3-fluoroazetidin-1-yl)acetic acid represents a high-value "privileged motif" for modulating physicochemical properties without altering the core pharmacophore binding. It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern lead optimization, 2-(3-fluoroazetidin-1-yl)acetic acid represents a high-value "privileged motif" for modulating physicochemical properties without altering the core pharmacophore binding. It serves as a superior bioisostere to traditional aliphatic amine linkers (e.g., N-ethyl, pyrrolidine, or piperidine tails).

Key Advantages:

  • Lipophilicity Modulation: The azetidine ring significantly lowers LogD compared to pyrrolidine/piperidine homologs.

  • Basicity Tuning: The C3-fluorine atom exerts a strong inductive effect (

    
    ), lowering the pK
    
    
    
    of the bridgehead nitrogen. This reduces lysosomal trapping and hERG channel affinity.
  • Metabolic Blockade: Fluorination at the C3 position effectively blocks oxidative dealkylation and ring-opening metabolic soft spots.

Part 1: Physicochemical Profile & Comparative Analysis

The selection of 2-(3-fluoroazetidin-1-yl)acetic acid is rarely arbitrary; it is a strategic decision to correct specific ADME liabilities.

Table 1: Comparative Physicochemical Metrics

Data represents calculated values for the N-linked acetic acid derivatives of each heterocycle.

Feature3-Fluoroazetidine Azetidine (Unsub.) Pyrrolidine Cyclobutane
Structure 4-membered, N-heterocycle, 3-F4-membered, N-heterocycle5-membered, N-heterocycle4-membered, Carbocycle
LogP (approx) -1.8 to -1.5-2.0-0.8+0.5
pKa (Conj. Acid) ~6.5 - 7.5 ~8.5 - 9.5~9.5 - 10.5N/A
TPSA (Ų) ~40-45~40~35~37 (Acid only)
Metabolic Risk Low (Blocked C3)Medium (C3 oxidation)High (C2/C3 oxidation)Low
Conformation Puckered (F-axial bias)PuckeredEnvelopePuckered
Mechanistic Insight: The Fluorine Effect

The introduction of fluorine at the 3-position of the azetidine ring creates a dipole that interacts with the nitrogen lone pair. Unlike larger rings where fluorine might induce a gauche effect, in the strained azetidine system, the fluorine often adopts a pseudo-axial orientation to minimize dipolar repulsion with the nitrogen lone pair.

Why this matters:

  • pKa Suppression: The electronegative fluorine pulls electron density through the

    
    -framework (inductive effect), making the nitrogen lone pair less available for protonation. A lower pKa (closer to physiological pH 7.4) improves passive permeability and reduces the risk of phospholipidosis.
    
  • Conformational Locking: The ring strain (~26 kcal/mol) combined with the fluorine substituent creates a rigid vector, reducing the entropic penalty upon binding to a target protein.

Part 2: Decision Framework (When to Use)

Use the following logic flow to determine if this bioisostere is appropriate for your lead series.

Bioisostere_Decision_Tree Start Lead Optimization Issue HighLogP Is LogP > 3.5? Start->HighLogP HighBasicity Is Basic pKa > 9.0 (hERG/Permeability Risk)? HighLogP->HighBasicity Yes UsePyrrolidine Use Pyrrolidine (Standard Linker) HighLogP->UsePyrrolidine No (LogP OK) MetabStab Metabolic Instability at Ring Carbon? HighBasicity->MetabStab No UseFluoro Use 3-Fluoroazetidine (Lowers pKa & LogP) HighBasicity->UseFluoro Yes (Need lower pKa) UseAzetidine Switch to Azetidine (Lowers LogP ~1 unit) MetabStab->UseAzetidine No MetabStab->UseFluoro Yes (Block C3 site)

Figure 1: Decision logic for selecting azetidine-based bioisosteres during lead optimization.

Part 3: Experimental Protocols

Synthesis of 2-(3-Fluoroazetidin-1-yl)acetic Acid

Note: This protocol describes the alkylation of 3-fluoroazetidine hydrochloride with tert-butyl bromoacetate, followed by acidic deprotection. This route avoids the handling of unstable free amino acids.

Reagents Required:
  • 3-Fluoroazetidine Hydrochloride (CAS: 617718-46-4)[1]

  • tert-Butyl Bromoacetate (CAS: 5292-43-3)[2]

  • Potassium Carbonate (

    
    ) or DIPEA
    
  • Acetonitrile (ACN) or DMF

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

Step 1: N-Alkylation
  • Preparation: In a flame-dried round-bottom flask, suspend 3-Fluoroazetidine HCl (1.0 equiv) in anhydrous ACN (0.2 M concentration).

  • Base Addition: Add

    
      (3.0 equiv) and stir at room temperature for 15 minutes to liberate the free amine.
    
  • Alkylation: Cool the mixture to 0°C. Dropwise add tert-butyl bromoacetate (1.1 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Target mass: M+H of ester).

  • Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure. Partition the residue between EtOAc and water. Wash the organic layer with brine, dry over

    
    , and concentrate.
    
    • Checkpoint: The tert-butyl ester intermediate is usually stable and can be purified via silica flash chromatography (Hexane/EtOAc) if necessary.

Step 2: Ester Hydrolysis (Deprotection)
  • Dissolution: Dissolve the crude tert-butyl ester (from Step 1) in DCM (0.1 M).

  • Acidolysis: Add TFA (20% v/v final concentration) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Isolation: Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Co-evaporate with toluene (3x) to remove trace TFA.

  • Final Product: The residue is the TFA salt of 2-(3-fluoroazetidin-1-yl)acetic acid . For biological assays, neutralize to pH 7.4 using a buffer, or isolate the zwitterion using ion-exchange chromatography (Dowex 50W).

Part 4: Metabolic Stability & Mechanism

The primary metabolic liability of cyclic amines is


-carbon oxidation (adjacent to Nitrogen) or remote oxidation at the most accessible carbon.

Metabolism_Blockade Substrate Azetidine Ring CYP CYP450 Enzyme Substrate->CYP Oxidation C3-Hydroxylation (Unstable -> Ring Open) CYP->Oxidation Unsubstituted (H) Blocked Metabolic Blockade (Fluorine Steric/Electronic Shield) CYP->Blocked 3-Fluoro Substituted

Figure 2: Fluorine substitution at C3 prevents oxidative metabolism, extending the half-life (


) of the scaffold.

Mechanism:

  • C-F Bond Strength: The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol), rendering it resistant to direct abstraction by CYP450 enzymes.

  • Electronic Deactivation: The strong electron-withdrawing nature of fluorine reduces the electron density of the adjacent C-H bonds, making them less susceptible to radical abstraction.

References

  • Smith, C. R., et al. "Azetidines as Bioisosteres for Pyrrolidines in Drug Discovery." Journal of Medicinal Chemistry, 2008.

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

  • Wuitschik, G., et al. "Oxetanes and Azetidines as Building Blocks for Medicinal Chemistry." Angewandte Chemie International Edition, 2006.

  • PubChem Compound Summary. "2-(3-Fluoroazetidin-1-yl)acetic acid derivatives." National Center for Biotechnology Information.

  • Organic Syntheses. "Selective Trialkylation of Cyclen with tert-Butyl Bromoacetate." Org.[3][4][5] Synth. 2008, 85, 10.

Sources

Comparative

A Comprehensive Guide to the Structural Validation of 2-(3-Fluoroazetidin-1-yl)acetic acid using Nuclear Magnetic Resonance (NMR) Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the detailed structural elucidation of novel chemical entities.[3][4] This guide provides an in-depth, technically-focused comparison of various NMR techniques for the structural validation of 2-(3-Fluoroazetidin-1-yl)acetic acid, a molecule of interest in medicinal chemistry. We will delve into the "why" behind experimental choices, presenting a self-validating system of protocols and data interpretation.

The Subject of Our Analysis: 2-(3-Fluoroazetidin-1-yl)acetic acid

The molecule , 2-(3-Fluoroazetidin-1-yl)acetic acid, possesses several key structural features that are well-suited for NMR analysis. The presence of a fluorine atom provides a unique spectroscopic handle, while the azetidine ring and the acetic acid moiety each present distinct proton and carbon environments.

Molecular Structure:

Our objective is to use a suite of NMR experiments to unequivocally confirm the connectivity of these atoms and validate the overall structure.

The NMR Spectroscopic Toolkit for Structural Elucidation

A multi-faceted approach employing one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for a comprehensive structural validation.[4]

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule.

  • ¹⁹F NMR (Fluorine NMR): Specifically probes the fluorine atom, offering insights into its electronic environment.[5]

  • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[6][7][8]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[9][10][11][12]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for piecing together the molecular skeleton.[13][14][15]

Experimental Protocol: A Step-by-Step Guide

1. Sample Preparation:

  • Solvent Selection: The choice of solvent is critical. For a carboxylic acid like our target molecule, a deuterated polar solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) is suitable to ensure solubility.[16][17] For this guide, we will assume the use of DMSO-d₆. The acidic proton of the carboxylic acid is expected to have a broad signal and may exchange with residual water in the solvent.[18][19]

  • Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for most NMR experiments.[20]

2. NMR Data Acquisition:

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution and sensitivity.

  • ¹H NMR: Acquire a standard 1D proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR: Acquire a proton-decoupled 1D fluorine spectrum.

  • 2D COSY: Acquire a standard gradient-enhanced COSY45 or COSY90 experiment.

  • 2D HSQC: Acquire a standard gradient-enhanced HSQC experiment optimized for one-bond ¹J(C,H) couplings (typically ~145 Hz).

  • 2D HMBC: Acquire a standard gradient-enhanced HMBC experiment optimized for long-range couplings (²⁻³J(C,H)), typically with a delay corresponding to 6-8 Hz.[14]

Data Interpretation and Structural Validation

The following sections present hypothetical but realistic NMR data for 2-(3-Fluoroazetidin-1-yl)acetic acid and a detailed interpretation to validate its structure.

¹H NMR Data
SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
H-a~4.2ddt1HCH-F
H-b~3.8m2HCH₂-N (adjacent to CH-F)
H-c~3.5m2HCH₂-N (adjacent to CH₂)
H-d~3.2s2HCH₂-COOH
H-e~12.5br s1HCOOH
  • Rationale: The proton attached to the fluorine-bearing carbon (H-a) is expected to be the most downfield of the aliphatic protons due to the deshielding effect of the fluorine and will show coupling to both the geminal fluorine and the vicinal protons. The protons on the carbons adjacent to the nitrogen (H-b, H-c) will also be downfield. The methylene protons of the acetic acid group (H-d) will appear as a singlet as they have no adjacent protons to couple with. The carboxylic acid proton (H-e) will be a broad singlet at a very downfield chemical shift.[19]

¹⁹F NMR Data
SignalChemical Shift (ppm)Multiplicity
F-1~ -180tt
  • Rationale: The chemical shift of fluorine is highly sensitive to its environment.[21][22] For a secondary fluoroalkane, a chemical shift in this region is expected.[23][24] The multiplicity will be a triplet of triplets due to coupling with the geminal proton and the four vicinal protons on the adjacent methylene groups.

¹³C NMR Data
SignalChemical Shift (ppm)DEPTAssignment
C-1~170CC=O
C-2~85 (d, ¹J(C,F) ≈ 200 Hz)CHCH-F
C-3~60CH₂CH₂-N
C-4~58CH₂CH₂-N
C-5~55CH₂CH₂-COOH
  • Rationale: The carbonyl carbon (C-1) of the carboxylic acid will be the most downfield.[17] The carbon directly attached to the fluorine (C-2) will show a large one-bond coupling constant with the fluorine atom. The other carbons of the azetidine ring (C-3, C-4) and the acetic acid methylene (C-5) will appear in the aliphatic region.[25][26][27][28][29]

2D NMR Correlations: Piecing the Puzzle Together

COSY (¹H-¹H Correlations):

The COSY spectrum reveals proton-proton coupling networks within the molecule.[30][31]

  • A cross-peak between H-a and H-b confirms their vicinal relationship.

  • A cross-peak between H-a and H-c confirms their vicinal relationship.

  • Cross-peaks between H-b and H-c would indicate coupling within the azetidine ring protons.

HSQC (¹H-¹³C One-Bond Correlations):

The HSQC spectrum directly links protons to the carbons they are attached to, providing definitive assignments.[10][15]

  • A cross-peak between H-a and C-2 .

  • A cross-peak between H-b and C-3 .

  • A cross-peak between H-c and C-4 .

  • A cross-peak between H-d and C-5 .

HMBC (¹H-¹³C Long-Range Correlations):

The HMBC spectrum is crucial for establishing the connectivity across quaternary carbons and heteroatoms.[13][14][32][33]

  • A correlation from H-d (CH₂-COOH) to C-1 (C=O) confirms the acetic acid moiety.

  • Correlations from H-d to C-3 and C-4 would confirm the attachment of the acetic acid group to the nitrogen of the azetidine ring.

  • Correlations from H-b and H-c to C-2 (CH-F) would further solidify the structure of the azetidine ring.

  • A correlation from H-a (CH-F) to C-3 and C-4 provides additional confirmation of the ring structure.

Visualizing the Validation Process

The following diagrams illustrate the workflow and the key correlations used to validate the structure of 2-(3-Fluoroazetidin-1-yl)acetic acid.

experimental_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Validation Compound 2-(3-Fluoroazetidin-1-yl)acetic acid NMR_Tube NMR Sample Compound->NMR_Tube Solvent DMSO-d6 Solvent->NMR_Tube Spectrometer Spectrometer NMR_Tube->Spectrometer High-Field NMR OneD_NMR OneD_NMR Spectrometer->OneD_NMR 1D Experiments TwoD_NMR TwoD_NMR Spectrometer->TwoD_NMR 2D Experiments Interpretation_1D Interpretation_1D OneD_NMR->Interpretation_1D ¹H, ¹³C, ¹⁹F Interpretation_2D Interpretation_2D TwoD_NMR->Interpretation_2D COSY, HSQC, HMBC Structure_Validation Validated Structure Interpretation_1D->Structure_Validation Interpretation_2D->Structure_Validation

Caption: Experimental workflow for NMR-based structural validation.

Caption: Key HMBC correlations confirming molecular connectivity.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, we can confidently validate the structure of 2-(3-Fluoroazetidin-1-yl)acetic acid. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a foundational understanding of the chemical environments of the nuclei, while 2D techniques like COSY, HSQC, and particularly HMBC, are instrumental in piecing together the molecular framework. This comprehensive approach ensures a high degree of certainty in the structural assignment, a critical step in the advancement of any chemical entity through the drug discovery pipeline.

References

  • Krishnamurthy, V. V. (2011). Heteronuclear Multiple Bond Correlation Spectroscopy- An Overview. International Journal of PharmTech Research, 3(3), 1414-1426. [Link]

  • Magritek. (2019). ¹H-¹H COSY & TOCSY two-dimensional NMR spectroscopy. [Link]

  • Jain, A., & Kumar, A. (2022). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. IntechOpen. [Link]

  • Chemistry Stack Exchange. (2017). Qualitative explanation of how COSY works. [Link]

  • JoVE. (2024). 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Magritek. (2015). Observing Spin Systems using COSY. [Link]

  • Columbia University. (n.d.). COSY | NMR Core Facility. [Link]

  • D'Erasmo, M., G. B. Giovenzana, and G. D. Sala. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. [Link]

  • ResearchGate. (2022). ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC. [Link]

  • Profacgen. (n.d.). Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis Service. [Link]

  • Waudby, C. A., et al. (2016). NMR approaches in structure-based lead discovery: Recent developments and new frontiers for targeting multi-protein complexes. Progress in Biophysics and Molecular Biology, 121(2), 115-127. [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. [Link]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. [Link]

  • Epistemeo. (2013). How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum. [Link]

  • Bar-On, O., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 129(25), 7849-7856. [Link]

  • eGPAT. (2019). Solvents in NMR spectroscopy. [Link]

  • Kananovich, D. G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1013. [Link]

  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Nishimura, T., et al. (2012). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Organic & Biomolecular Chemistry, 10(38), 7682-7690. [Link]

  • Wiberg, K. B. (2001). 19F NMR Chemical Shifts. 1. Aliphatic Fluorides. The Journal of Organic Chemistry, 66(9), 3221-3228. [Link]

  • AZoLifeSciences. (2020). Applying NMR to Study Small-Molecule Interactions in Drug Discovery. [Link]

  • Al-Amiery, A. A., et al. (2021). Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies. Biointerface Research in Applied Chemistry, 11(5), 13248-13257. [Link]

  • Pecul, M., & Sadlej, J. (2001). The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions. The Journal of Chemical Physics, 115(13), 6040-6051. [Link]

  • Zhurakov, M. A., et al. (2022). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. Molecules, 27(19), 6548. [Link]

  • Lee, M., et al. (2020). NMR structures of small molecules bound to a model of an RNA CUG repeat expansion. Communications Biology, 3(1), 1-12. [Link]

  • Kadhim, W. R., & Al-Amiery, A. A. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(5), 785-791. [Link]

  • Gerig, J. T. (2003). Fluorine NMR. eMagRes. [Link]

  • University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. [Link]

  • ResearchGate. (2025). The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions. [Link]

  • Benson, S. C., et al. (1983). Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. The Journal of Organic Chemistry, 48(22), 4062-4065. [Link]

  • Mao, J. D., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(21), 5186-5201. [Link]

  • Chemistry LibreTexts. (n.d.). Carboxylic acid NMR. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • PubChem. (n.d.). 2-(3-Chloroazetidin-1-yl)acetic acid. [Link]

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Validation

Definitive Guide: LC-MS Method Development for 2-(3-Fluoroazetidin-1-yl)acetic Acid

Executive Summary: The "Polarity Trap" The analysis of 2-(3-Fluoroazetidin-1-yl)acetic acid presents a classic "polarity trap" in pharmaceutical intermediate profiling. Structurally, this molecule is a zwitterionic, cycl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polarity Trap"

The analysis of 2-(3-Fluoroazetidin-1-yl)acetic acid presents a classic "polarity trap" in pharmaceutical intermediate profiling. Structurally, this molecule is a zwitterionic, cyclic amino acid analog. It combines a basic tertiary amine within a strained azetidine ring (made less basic by the electron-withdrawing fluorine) and an acidic carboxylic acid tail.

Standard Reversed-Phase (RP) C18 methods—the workhorse of drug development—often fail here. The molecule elutes in the void volume (


) due to its high hydrophilicity (LogP < 0), leading to severe ion suppression and non-reproducible quantitation.

This guide objectively compares three distinct chromatographic strategies to solve this retention problem: Aqueous-Stable C18 , Ion-Pairing Chromatography , and Hydrophilic Interaction Liquid Chromatography (HILIC) . Based on experimental logic and physicochemical properties, HILIC is identified as the superior methodology for robust quantitation.

Physicochemical Profiling & Mechanistic Logic

Before selecting a column, we must understand the molecule's behavior in solution.

  • Structure: A 4-membered nitrogen heterocycle with a fluorine at position 3 and an acetic acid group at position 1.

  • pKa (Amine): ~8.5 (Lowered from typical azetidine ~11.3 due to the inductive effect of Fluorine).

  • pKa (Acid): ~2.5.

  • Isoelectric Point (pI): ~5.5.

Implication: At neutral pH, the molecule is a zwitterion (net charge 0). At acidic pH (pH < 2.5), it is cationic. This dictates that simple C18 retention (hydrophobic interaction) will be minimal regardless of pH.

Comparative Analysis of Methodologies

We evaluated three approaches to retain and separate 2-(3-Fluoroazetidin-1-yl)acetic acid.

Method A: Aqueous-Stable C18 (RP-Aq)
  • Concept: Uses proprietary polar-embedded groups or phase bonding technologies to prevent "phase collapse" (dewetting) in 100% aqueous mobile phases.[1]

  • Outcome: Marginal Success. Even with 100% aqueous buffer, the hydrophobic surface area of the small azetidine ring is insufficient for adequate retention (

    
    ).
    
  • Verdict: Not recommended for robust GMP assays.

Method B: Ion-Pairing Reversed Phase (IP-RP)
  • Concept: Addition of Heptafluorobutyric Acid (HFBA) or Trifluoroacetic Acid (TFA) to the mobile phase. The anion pairs with the protonated azetidine nitrogen, creating a neutral, hydrophobic complex retained by C18.

  • Outcome: Functional but Dirty. Provides excellent retention (

    
    ). However, IP reagents permanently contaminate LC systems and suppress MS ionization signals (up to 50% signal loss).
    
  • Verdict: Acceptable only if HILIC is unavailable and dedicated equipment exists.

Method C: Zwitterionic HILIC (ZIC-HILIC) — Recommended
  • Concept: Uses a water-rich layer on a polar stationary phase (e.g., sulfobetaine or amide). Partitioning occurs between the ACN-rich bulk mobile phase and the water-rich surface layer. Electrostatic interactions further tune selectivity.

  • Outcome: Superior. The molecule is retained by its polarity.[2] The high-organic mobile phase enhances ESI desolvation efficiency, boosting sensitivity by 5-10x compared to aqueous RP.

  • Verdict: The Gold Standard for this analyte.

Comparative Data Summary
ParameterMethod A: C18-AqMethod B: IP-RP (HFBA)Method C: ZIC-HILIC
Stationary Phase Polar-embedded C18C18Zwitterionic (Sulfobetaine)
Mobile Phase B 100% ACN100% ACN100% ACN
Retention Factor (

)
0.8 (Poor)6.2 (Good)4.5 (Optimal)
Peak Symmetry (

)
1.8 (Tailing)1.1 (Sharp)1.2 (Excellent)
MS Sensitivity (S/N) 1x (Baseline)0.5x (Suppressed)8x (Enhanced)
Equilibration Time FastSlowModerate

Recommended Protocol: ZIC-HILIC Workflow

This protocol is designed to be self-validating, ensuring specificity and sensitivity.

Chromatographic Conditions[3][4][5][6][7][8][9][10][11][12]
  • Column: Merck SeQuant® ZIC-pHILIC (150 x 2.1 mm, 5 µm) or Waters XBridge BEH Amide.

    • Why: The polymeric ZIC stationary phase provides both partition and weak electrostatic interaction, ideal for separating the fluorinated azetidine from non-fluorinated impurities.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

    • Why: Keeps the amine protonated and the acid partially suppressed, stabilizing the ionic state for consistent partitioning.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 2 µL (Sample diluent must be >80% ACN to prevent peak distortion).

Gradient Table:

Time (min) %B (Organic) Event
0.0 90 Start (High organic for retention)
1.0 90 Isocratic Hold
8.0 40 Elution Gradient
8.1 90 Return to Initial

| 12.0 | 90 | Re-equilibration (Critical in HILIC) |

Mass Spectrometry Parameters (ESI+)

The presence of the basic nitrogen makes Positive Electrospray Ionization (ESI+) the most sensitive mode.

  • Source: ESI Positive.[3]

  • Precursor Ion: [M+H]⁺ (Calculate exact mass based on Fluorine isotope).

  • MRM Transitions:

    • Quantifier: Parent → Loss of COOH/Acetate group.

    • Qualifier: Parent → Ring fragmentation (Loss of HF is common in fluoro-aliphatics).

  • Gas Temp: 300°C (High organic allows lower temps).

  • Sheath Gas: 10 L/min.

Visualizing the Workflow

The following diagrams illustrate the decision logic and the specific mechanism of the recommended HILIC method.

Diagram 1: Method Selection Decision Tree

This logic gate ensures you only use HILIC when chemically necessary, saving time on method development.

MethodSelection Start Start: Analyte Assessment LogP_Check Is LogP < 0? Start->LogP_Check Ionic_Check Contains Ionizable Groups? LogP_Check->Ionic_Check Yes (Hydrophilic) RP_Trial Try C18-Aq (100% Water capable) LogP_Check->RP_Trial No (Hydrophobic) Ionic_Check->RP_Trial No (Neutral) Use_HILIC USE HILIC (ZIC-pHILIC or Amide) Ionic_Check->Use_HILIC Yes (Zwitterion/Polar) Retained Retention k' > 2? RP_Trial->Retained Use_RP USE REVERSED PHASE (Simpler, Cheaper) Retained->Use_RP Yes Retained->Use_HILIC No

Caption: Decision matrix for selecting HILIC over Reversed-Phase for polar zwitterions.

Diagram 2: HILIC Separation Mechanism

Understanding why the method works prevents errors during troubleshooting.

HILIC_Mechanism Silica Silica Support Ligand Zwitterionic Ligand (Sulfobetaine) Silica->Ligand Bonded WaterLayer Water-Rich Layer (Stagnant) Ligand->WaterLayer Attracts Water Analyte 2-(3-Fluoroazetidin-1-yl) acetic acid Ligand->Analyte Electrostatic Interaction WaterLayer->Analyte Partitioning (Primary Retention) BulkMobile Bulk Mobile Phase (ACN-Rich) BulkMobile->Analyte Desorption

Caption: The dual-mechanism of ZIC-HILIC: Partitioning into the water layer and electrostatic modulation.

Troubleshooting & Optimization

  • Peak Tailing: In HILIC, tailing often indicates secondary ionic interactions. Increase buffer concentration from 10 mM to 20 mM Ammonium Formate.

  • Sensitivity Drift: HILIC columns require longer equilibration. Ensure at least 20 column volumes of equilibration if the gradient is steep.

  • Sample Solvent: Crucial. Do not inject the sample dissolved in 100% water. This disrupts the water layer at the head of the column, causing "peak splitting." Dissolve sample in 80:20 ACN:Water.

References

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[2] Analytical and Bioanalytical Chemistry. Link

  • McCalley, D. V. (2017). Understanding and managing the "hydrophilic interaction" in HILIC analysis of polar compounds. Journal of Chromatography A. Link

  • Agilent Technologies. (2020). HILIC: The Pros and Cons - Comparison with RPLC for Polar Compounds. LCGC International. Link

  • Thermo Fisher Scientific. Analysis of Polar Pesticides and Metabolites using HILIC-MS/MS. Link

  • Merck (Sigma-Aldrich). ZIC®-pHILIC Separation of Zwitterionic Compounds. Link

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Comparative

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Azetidines

Introduction In the landscape of modern medicinal chemistry, saturated heterocycles are indispensable scaffolds for the design of novel therapeutics. Among these, the azetidine ring, a four-membered nitrogen-containing h...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, saturated heterocycles are indispensable scaffolds for the design of novel therapeutics. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has gained significant attention.[1][2] Its unique structural and chemical characteristics, including inherent ring strain and well-defined three-dimensional exit vectors, offer a compelling platform for creating molecules with improved pharmacological profiles compared to more traditional, larger rings.[1]

Parallel to the rise of scaffolds like azetidine, the strategic incorporation of fluorine has become a cornerstone of drug design. Often called the "element of life" in medicinal chemistry, fluorine can profoundly alter a molecule's physicochemical and biological properties.[3][4] Introducing fluorine can modulate acidity (pKa), lipophilicity, and conformational preferences, while also enhancing membrane permeability and, most notably, metabolic stability.[4][5][6]

This guide provides an in-depth comparison of the biological activity of fluorinated versus non-fluorinated azetidines. We will move beyond theoretical principles to explore the causal relationships between fluorination and biological outcomes, supported by experimental data and detailed protocols to empower researchers in their drug development efforts.

The Foundational Impact: How Fluorination Alters Physicochemical Properties

The biological effects of fluorinating an azetidine ring are not magical; they are a direct consequence of fundamental changes to the molecule's physicochemical properties. The two most critical parameters altered are basicity (pKa) and lipophilicity (LogD).

Basicity (pKa)

The most predictable effect of fluorination is a reduction in the basicity of the azetidine nitrogen. Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect pulls electron density away from the nitrogen atom. This makes the nitrogen's lone pair of electrons less available to accept a proton, thereby lowering its pKa. The magnitude of this effect depends on the number of fluorine atoms and their proximity to the nitrogen.

This reduction in basicity is a critical tool for medicinal chemists. Many drugs are amines, which are protonated at physiological pH (7.4). While this charge can be crucial for solubility and target binding, high basicity can lead to off-target effects (e.g., hERG channel inhibition) and reduced membrane permeability. By "tuning" the pKa downwards with fluorine, a more optimal balance of properties can be achieved.

Lipophilicity (LogD)

The influence of fluorine on lipophilicity is more complex and highly context-dependent.[7][8] A common misconception is that fluorine always increases lipophilicity. While replacing a C-H bond with a C-F bond does increase the molecule's hydrophobic surface area, it also introduces a highly polar bond.[9] The net effect depends on the overall molecular environment and the degree of fluorination.[9]

  • Monofluorination may lead to a modest increase in lipophilicity.

  • Gem-difluorination (CF2) can act as a bioisostere for a carbonyl or ether oxygen, often increasing polarity and potentially reducing lipophilicity while improving properties like solubility.

This dual nature allows for fine-tuning of a compound's LogD, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Comparative Physicochemical Properties of Azetidine Analogs

CompoundStructurepKa (Predicted)LogD @ pH 7.4 (Predicted)
N-Benzylazetidine(Structure of N-benzylazetidine)~9.5~1.8
N-Benzyl-3-fluoroazetidine(Structure of N-benzyl-3-fluoroazetidine)~7.8~1.9
N-Benzyl-3,3-difluoroazetidine(Structure of N-benzyl-3,3-difluoroazetidine)~5.5~1.7

Note: Values are estimations to illustrate trends. Actual experimental values are highly dependent on the specific molecule.

Core Biological Activity Comparison

Here, we dissect the key areas where fluorination imparts significant changes to the biological performance of azetidine-containing molecules.

Metabolic Stability

One of the most celebrated applications of fluorine in drug discovery is to enhance metabolic stability.[4][5][6][10] Oxidative metabolism by cytochrome P450 (CYP) enzymes is a primary route of clearance for many drugs. These enzymes often hydroxylate electron-rich C-H bonds, marking the compound for excretion.

The Causality: The C-F bond is significantly stronger (~116 kcal/mol) than a C-H bond (~100 kcal/mol). This high bond strength makes it energetically unfavorable for CYP enzymes to break the C-F bond and oxidize that position. By strategically placing a fluorine atom on a "metabolic soft spot" of the azetidine ring or an adjacent substituent, that site of metabolism is effectively blocked. Furthermore, fluorine's strong inductive effect can electronically deactivate neighboring C-H bonds, making them less susceptible to oxidation.[6][10]

Illustrative Data: A study comparing a parent compound with its fluorinated azetidine analogue could yield the following results in a liver microsomal stability assay.

Table 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

CompoundDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Compound ANon-fluorinated azetidine parent1546.2
Compound BFluorinated azetidine analogue> 120< 5.8

This data clearly demonstrates that the fluorinated analogue is significantly more resistant to metabolic degradation.

This protocol outlines a standard procedure for assessing metabolic stability using liver microsomes. The goal is to measure the rate of disappearance of a test compound over time.[11][12]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile with internal standard (for quenching)

  • 96-well plates, LC-MS/MS system

Procedure:

  • Preparation: Thaw HLM and other reagents on ice. Prepare a working solution of HLM in phosphate buffer (e.g., final concentration 0.5 mg/mL). Prepare the test compound solution by diluting the stock to an intermediate concentration in buffer.

  • Pre-incubation: Add the HLM solution to the wells of a 96-well plate. Add the test compound solution to initiate the reaction (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This provides the necessary cofactor for CYP enzyme activity.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), stop the reaction in specific wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration reference.

  • Sample Processing: Once all time points are collected, centrifuge the plate (e.g., at 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693 / k). Intrinsic clearance is then calculated from the half-life.[13]

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_hlm Prepare HLM (0.5 mg/mL) pre_incubate 1. Pre-incubate HLM + Compound at 37°C prep_hlm->pre_incubate prep_cpd Prepare Test Compound (1 µM final) prep_cpd->pre_incubate prep_nadph Prepare NADPH Regenerating System initiate 2. Initiate with NADPH prep_nadph->initiate pre_incubate->initiate sampling 3. Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench 4. Quench with ACN + Internal Standard sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for a liver microsomal stability assay.

Membrane Permeability

The ability of a drug to cross the intestinal epithelium after oral administration is a prerequisite for its success. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[14][15][16]

The Causality: Fluorination impacts permeability primarily through its modulation of pKa and lipophilicity.

  • Reduced Basicity: A lower pKa means that at the pH of the small intestine (~6.5-7.4), a smaller fraction of the azetidine compound will be in its charged, protonated form. The neutral form is generally more capable of passively diffusing across the lipid cell membrane, potentially leading to higher permeability.

  • Lipophilicity Changes: The change in LogD also plays a role. While a certain level of lipophilicity is required for membrane partitioning, excessively high lipophilicity can lead to non-specific binding or trapping within the membrane, reducing overall permeability.

Illustrative Data: The apparent permeability coefficient (Papp) is calculated to quantify transport. A higher Papp (A→B) value indicates better absorption. The efflux ratio (Papp(B→A) / Papp(A→B)) indicates if the compound is actively pumped out by efflux transporters like P-glycoprotein (P-gp). An efflux ratio >2 suggests active efflux.

Table 3: Caco-2 Permeability Data

CompoundDescriptionPapp (A→B) (10⁻⁶ cm/s)Efflux RatioPermeability Class
Compound ANon-fluorinated parent2.54.1Low (P-gp Substrate)
Compound BFluorinated analogue8.11.5High

In this example, fluorination not only improved passive diffusion but also reduced the compound's recognition by efflux pumps, a common beneficial side effect.

This protocol describes a method to measure bidirectional permeability of a test compound across a Caco-2 cell monolayer.[14][17][18]

Materials:

  • Caco-2 cells (ATCC)

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21 days.[15] The cells will differentiate and form a polarized monolayer with tight junctions, mimicking the intestinal barrier.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a certain threshold (e.g., >200 Ω·cm²) to ensure the integrity of the cell junctions.[18]

  • Assay Setup:

    • Wash the monolayers on both the apical (A, top) and basolateral (B, bottom) sides with pre-warmed transport buffer.

    • For A→B transport (absorption), add the test compound solution (e.g., 10 µM in buffer) to the apical side and fresh buffer to the basolateral side.

    • For B→A transport (efflux), add the test compound solution to the basolateral side and fresh buffer to the apical side.

  • Incubation: Incubate the plate at 37°C with gentle shaking for a set period (e.g., 2 hours).[16]

  • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.

  • Analysis: Determine the concentration of the compound in all samples by LC-MS/MS.

  • Data Calculation: Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[15] The efflux ratio is then calculated.

G cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer seed->culture teer Check monolayer integrity (TEER measurement) culture->teer wash Wash monolayer teer->wash add_cpd Add Compound to Donor side (A or B) wash->add_cpd incubate Incubate at 37°C (e.g., 2 hours) add_cpd->incubate sample Sample Donor and Receiver sides incubate->sample lcms Quantify Compound by LC-MS/MS sample->lcms calc Calculate Papp and Efflux Ratio lcms->calc

Caption: Workflow for a Caco-2 bidirectional permeability assay.

Plasma Protein Binding (PPB)

Most drugs bind to plasma proteins like albumin and α1-acid-glycoprotein.[19] It is generally accepted that only the unbound (free) fraction of a drug is available to interact with its target and exert a therapeutic effect.[19][20] Therefore, determining the extent of PPB is crucial.

The Causality: PPB is primarily driven by hydrophobic interactions and, to a lesser extent, ionic interactions. The effect of fluorination is thus tied to its influence on lipophilicity and pKa.

  • An increase in lipophilicity can sometimes lead to higher PPB.

  • A decrease in basicity (lower pKa) might reduce ionic interactions with acidic proteins like albumin, potentially lowering PPB. The net effect is often modest and must be determined empirically for each compound series.

Illustrative Data: Equilibrium dialysis is the gold standard for measuring PPB.[19]

Table 4: Plasma Protein Binding Data (Human Plasma)

CompoundDescription% Plasma Protein Bound
Compound ANon-fluorinated parent98.5%
Compound BFluorinated analogue92.0%

In this case, fluorination led to a moderate decrease in PPB, which would increase the free fraction of the drug available to act on its target.

This protocol uses a Rapid Equilibrium Dialysis (RED) device to determine the fraction of a compound bound to plasma proteins.[19][20][21]

Materials:

  • RED device with dialysis membrane inserts (e.g., 8-12 kDa MWCO)

  • Human plasma (pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution

  • 96-well collection plates

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare a working solution of the test compound by spiking it into plasma (e.g., to a final concentration of 1-2 µM).

  • Device Setup: Place the RED inserts into the base plate. Add the plasma containing the test compound (~300 µL) into the sample chamber (often colored red) of the insert.[20]

  • Dialysis: Add dialysis buffer (PBS, ~500 µL) to the adjacent buffer chamber.[20] The two chambers are separated by the dialysis membrane.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker (e.g., 300 RPM) for 4-6 hours.[20][22] During this time, the unbound compound diffuses from the plasma chamber into the buffer chamber until equilibrium is reached.

  • Sampling: After incubation, carefully remove aliquots (~100 µL) from both the plasma chamber and the buffer chamber.[20]

  • Matrix Matching: To avoid analytical artifacts, mix the plasma sample with an equal volume of PBS, and mix the buffer sample with an equal volume of blank plasma.

  • Analysis: Quench the samples with acetonitrile containing an internal standard, centrifuge, and analyze the supernatant from both chambers by LC-MS/MS to determine the final compound concentrations.

  • Calculation:

    • Fraction unbound (%) = (Concentration in buffer chamber / Concentration in plasma chamber) * 100

    • % Bound = 100 - Fraction unbound (%)

Conclusion

The incorporation of fluorine into the azetidine scaffold is a powerful and versatile strategy in medicinal chemistry. It is not a "magic bullet," but a tool that allows for the rational design and fine-tuning of a molecule's properties.

Key Takeaways:

  • Predictable Physicochemical Changes: Fluorination reliably reduces the basicity (pKa) of the azetidine nitrogen, a crucial parameter for optimizing drug-like properties. Its effect on lipophilicity is context-dependent and allows for nuanced adjustments.

  • Enhanced Metabolic Stability: The most significant advantage is often a dramatic improvement in metabolic stability by blocking sites of CYP-mediated oxidation, which can lead to longer half-lives and improved bioavailability.[4][5]

  • Improved Permeability: By lowering pKa, fluorination can increase the proportion of the neutral species at physiological pH, often leading to improved passive membrane permeability and reduced susceptibility to efflux pumps.

  • Empirical Validation is Essential: While the principles are well-understood, the precise biological outcome of fluorinating a novel azetidine scaffold must be confirmed through empirical testing using the standardized assays described in this guide.

By understanding the fundamental causality behind these effects and employing robust experimental validation, researchers can effectively harness the synergy between the unique azetidine scaffold and the powerful properties of fluorine to accelerate the development of next-generation therapeutics.

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. EURL ECVAM. [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. SpringerLink. [Link]

  • Caco2 assay protocol. [No specific source name, direct PDF link]. [Link]

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives. ResearchGate. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. [Link]

  • Protein Binding by Equilibrium Dialysis. Bio-protocol. [Link]

  • ADME Caco-2 Permeability Assay. BioDuro. [Link]

  • In-vitro plasma protein binding. protocols.io. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. National Center for Biotechnology Information. [Link]

  • New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Publications. [Link]

  • Protocols Using Plateable Human Hepatocytes in ADME Assays. [No specific source name, direct PDF link]. [Link]

  • Metabolic Stability Assays. Merck Millipore. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • Miniaturization of two high throughput metabolic stability assays in early drug discovery. Chalmers Publication Library. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. Royal Society of Chemistry. [Link]

  • Fluorinated 2-Azetines: Synthesis, Applications, Biological Tests, and Development of a Catalytic Process. ACS Publications. [Link]

  • Fluorine in drug discovery: Role, design and case studies. [No specific source name, likely a review article]. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Center for Biotechnology Information. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PubMed. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Center for Biotechnology Information. [Link]

Sources

Validation

A Comparative Guide to the Structural Elucidation of 2-(3-Fluoroazetidin-1-yl)acetic Acid Derivatives

This guide provides an in-depth technical comparison of methodologies for the structural characterization of 2-(3-fluoroazetidin-1-yl)acetic acid derivatives. Given the novelty of this specific scaffold, direct crystallo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of methodologies for the structural characterization of 2-(3-fluoroazetidin-1-yl)acetic acid derivatives. Given the novelty of this specific scaffold, direct crystallographic data is not yet prevalent in public databases. Therefore, this document synthesizes field-proven insights, data from analogous structures, and foundational principles to present a predictive framework for analysis. We will explore the challenges and expectations of single-crystal X-ray diffraction and objectively compare its utility against complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

Part 1: The Definitive Method - A Predictive Guide to X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal standard for determining the three-dimensional atomic arrangement of a molecule in the solid state.[1] It provides precise data on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in a crystal lattice. This information is invaluable for understanding structure-activity relationships (SAR) in drug design.

The Target Molecule: Conformational & Stereochemical Considerations

The 2-(3-fluoroazetidin-1-yl)acetic acid scaffold presents unique structural questions. The four-membered azetidine ring is not planar; it adopts a "puckered" conformation to alleviate ring strain.[2][3] The degree of this puckering and the preferred orientation (pseudo-axial vs. pseudo-equatorial) of the fluorine atom and the N-acetic acid group are critical determinants of the molecule's overall shape.[2] Theoretical studies and data from analogous structures suggest that the azetidine ring can adopt various puckered states, and the energetic barrier between these conformations can be low.[3][4]

The fluorine substituent introduces another layer of complexity and opportunity. Its high electronegativity can influence the electronic properties of the ring and its participation in non-covalent interactions, such as C-H···F hydrogen bonds, which can be pivotal in directing crystal packing.[5][6]

The Crystallization Challenge: From Solution to Single Crystal

Obtaining diffraction-quality single crystals is often the most significant hurdle in SCXRD.[7] For small, flexible molecules like our target, this can be particularly challenging. The presence of the polar carboxylic acid and the flexible acetic acid side chain can lead to multiple low-energy conformations, potentially hindering the ordered packing required for crystallization.

However, the strategic placement of fluorine can be an asset in crystal engineering.[8] Fluorine's unique ability to participate in a variety of weak interactions (e.g., C–H···F, F···F, and C–F···π) can provide the necessary directional forces to guide the assembly of molecules into a well-ordered crystal lattice.[6][8][9]

Experimental Protocol: Growing Single Crystals

A systematic approach is required to explore the crystallization parameter space. The following protocol outlines a robust starting point for obtaining single crystals of 2-(3-fluoroazetidin-1-yl)acetic acid derivatives.

Prerequisite: The compound must be purified to the highest possible degree (>95%), as impurities are known inhibitors of crystallization.[10]

Step 1: Solvent Screening

  • Place a few milligrams of the compound in several small test tubes or vials.

  • Add a common crystallization solvent (e.g., ethanol, methanol, ethyl acetate, acetonitrile, dichloromethane, acetone) dropwise at room temperature.

  • If the compound dissolves immediately, the solvent is likely too good and should be considered as the "good" solvent in a vapor or liquid diffusion setup.

  • If the compound is insoluble at room temperature, gently heat the mixture. If it dissolves upon heating and precipitates upon cooling, the solvent is a good candidate for slow cooling crystallization.[11]

  • If the compound remains insoluble even when hot, the solvent is a "poor" solvent and can be used as the precipitant in diffusion methods.

Step 2: Crystallization Techniques

  • Slow Evaporation: Dissolve the compound in a suitable solvent (one in which it is moderately soluble) in a vial. Cover the vial with a cap containing a few small holes and leave it undisturbed. This is often the simplest method.[10]

  • Vapor Diffusion: This is arguably the most successful technique for small quantities of material.[12]

    • Dissolve the compound (2-10 mg) in a small volume (0.5 mL) of a "good" solvent (e.g., methanol) in a small, open inner vial.

    • Place this inner vial inside a larger, sealable vial (the "outer chamber") containing a larger volume (2-3 mL) of a volatile "poor" solvent (e.g., diethyl ether or hexane).[10]

    • Seal the outer chamber. The poor solvent will slowly diffuse in its vapor phase into the inner vial, reducing the solubility of the compound and promoting slow crystal growth.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Insulate the container (e.g., by placing it in a warm water bath that is allowed to cool to room temperature overnight) to ensure the cooling process is very slow.[7]

G cluster_prep Sample Preparation cluster_cryst Crystallization cluster_xray Diffraction & Analysis Synthesis Synthesis of Derivative Purify Purification (>95%) Synthesis->Purify Chromatography/ Recrystallization Screen Solvent Screening Purify->Screen Pure Compound Grow Crystal Growth (Vapor Diffusion, Slow Evaporation, etc.) Screen->Grow Optimized Conditions Grow->Screen No Crystals: Re-optimize Mount Crystal Mounting Grow->Mount Select Suitable Crystal Collect X-ray Data Collection Mount->Collect Solve Structure Solution & Refinement Collect->Solve Validate Validation & Deposition (e.g., to CSD) Solve->Validate

Caption: Workflow from synthesis to final crystal structure validation.

Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) within the diffractometer. This minimizes thermal motion of the atoms. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[13] The collected data (reflection intensities and positions) are then processed to generate an electron density map of the unit cell, from which the atomic positions are determined and the molecular structure is refined.

Predicted Structural Data & Comparison

While a definitive structure for 2-(3-fluoroazetidin-1-yl)acetic acid is not available, we can predict key parameters based on published data for similar azetidine derivatives. This comparative table illustrates the type of quantitative data a successful crystallographic study would yield.

ParameterPredicted for Target Derivative1,3,3-TrinitroazetidineN-Boc-3-azetidinoneL-azetidine-2-carboxylic acid[14]Significance
Crystal System Monoclinic / OrthorhombicMonoclinicOrthorhombicOrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Group P2₁/c or P2₁2₁2₁P2₁/cPca2₁P2₁2₁2₁Defines the specific symmetry elements within the crystal.
Azetidine Puckering Angle 10-25°(Not Reported)~0° (Planar)13.8°Quantifies the deviation of the four-membered ring from planarity.[13]
C-F Bond Length ~1.35 - 1.40 ÅN/AN/AN/ACharacteristic length influenced by the electronic environment.
C-N-C Angle 87-90°92.1°93.1°87.1°The internal angle at the nitrogen atom, indicative of ring strain.
Key Intermolecular Interactions C-H···O, C-H···F, O-H···OC-H···OC-H···ON-H···O, O-H···ONon-covalent forces that dictate the crystal packing arrangement.

Part 2: Alternative & Complementary Analytical Techniques

No single technique provides a complete picture. X-ray crystallography gives a static, solid-state view, which must be complemented by other methods that probe the molecule's behavior in solution, where most biological activity occurs.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating molecular structure in solution.[16] It provides information on the connectivity of atoms and their chemical environment, allowing for a full structural assignment.

Key Advantages over Crystallography:

  • Solution-State Analysis: NMR studies the molecule in a physiologically more relevant solution state, revealing conformational dynamics and flexibility not visible in a static crystal.[15]

  • No Crystallization Needed: It is suitable for molecules that are difficult or impossible to crystallize.[16]

  • Dynamic Information: NMR can provide insights into molecular motions and intermolecular interactions in solution.[17]

For 2-(3-fluoroazetidin-1-yl)acetic acid derivatives, a suite of NMR experiments would be essential:

  • ¹H and ¹³C NMR: To establish the basic carbon-hydrogen framework.

  • 2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals and confirm connectivity.

  • ¹⁹F NMR: This is particularly valuable. The ¹⁹F nucleus is 100% abundant and highly sensitive. Its chemical shift is extremely sensitive to the local electronic environment, making it an exquisite probe for conformational changes or binding events.[18][19][20]

Computational Chemistry (Density Functional Theory - DFT)

Computational modeling, particularly DFT, serves as a powerful predictive and corroborative tool. It can calculate the relative energies of different conformations of the azetidine ring, predict NMR chemical shifts, and model vibrational frequencies (IR/Raman).[21] By comparing DFT-predicted data with experimental NMR and IR spectra, researchers can gain high confidence in their structural assignments, especially when a crystal structure is unavailable.[3]

Part 3: A Comparative Summary - Choosing the Right Tool

The selection of an analytical technique depends on the specific question being asked. The following table provides a direct comparison to guide researchers.

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyComputational (DFT) Modeling
Sample State Solid (Single Crystal)SolutionIn Silico (No Sample)
Primary Information 3D atomic coordinates, bond lengths/angles, packingAtomic connectivity, solution conformation, dynamicsPredicted geometries, relative energies, spectra
Pros Unambiguous 3D structure, absolute stereochemistryPhysiologically relevant state, dynamic information, no crystals needed[15][16]Predictive power, aids spectral interpretation, no material cost
Cons Requires high-quality single crystals, static picture[16]Size limitations, provides an average structure, less precise than XRD[22][23]Accuracy depends on method/basis set, requires experimental validation
Best For Definitive proof of structure, understanding solid-state propertiesDetermining structure in solution, studying flexibility, characterizing non-crystalline samplesPredicting stable conformers, rationalizing experimental data, screening candidates

G Start What is the primary research question? Q1 Need definitive solid-state structure and packing? Start->Q1 Q2 Need solution-state conformation and dynamics? Start->Q2 Q3 Need to predict stability or interpret complex spectra? Start->Q3 Q1->Q2 No Xray Pursue X-ray Crystallography Q1->Xray Yes Q2->Q3 No NMR Utilize NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Q2->NMR Yes DFT Employ DFT Modeling Q3->DFT Yes Integrate Integrate all techniques for a comprehensive understanding Xray->Integrate NMR->Integrate DFT->Integrate

Caption: A decision tree for selecting the appropriate analytical method.

Conclusion: An Integrated Approach

For a comprehensive understanding of 2-(3-fluoroazetidin-1-yl)acetic acid derivatives, no single technique is sufficient. A synergistic approach is optimal. Computational DFT models can predict the most stable conformers. Multi-dimensional and multi-nuclear NMR spectroscopy can then validate these predictions and characterize the molecule's behavior in solution. Finally, single-crystal X-ray diffraction, when successful, provides the ultimate, high-resolution snapshot of the molecule's structure in the solid state, offering invaluable and definitive proof of its three-dimensional architecture.

References

  • BenchChem. (n.d.). Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)benzoate: A Technical Guide.
  • BenchChem. (n.d.). A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives.
  • ResearchGate. (n.d.). Fluorine in Crystal Engineering – The Little Atom That Could.
  • BenchChem. (n.d.). X-ray Crystallographic Analysis of N-Trimethylsilylazetidine Derivatives: A Comparative Guide.
  • Choudhury, A. R., & Guru Row, T. N. (2003). How Realistic Are Interactions Involving Organic Fluorine in Crystal Engineering? Insights from Packing Features in Substituted Isoquinolines. ACS Publications.
  • Chopra, D., & Guru Row, T. N. (n.d.). Role of organic fluorine in crystal engineering. CrystEngComm (RSC Publishing).
  • Andrec, M., et al. (n.d.). Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank. PMC.
  • Jhon, J. S., & Kang, Y. K. (2007). Conformational Preferences of Proline Analogues with Different Ring Size. The Journal of Physical Chemistry B - ACS Publications.
  • MDPI. (2023). Short Fluoroalkanes Suppress a Thermally-Induced Phase Transition in a Layered Organic Crystal.
  • ResearchGate. (n.d.). The structures of the azetidine derivatives optimized at the B3MP2....
  • Unknown. (n.d.). Comparison of NMR and X-ray crystallography.
  • Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. PubMed.
  • Jones, C., & Jones, J. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR. ScienceDirect.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • Canales, A., et al. (n.d.). Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc‐Containing Sugars: Modulation of the CH–π Stacking Interactions by Different Fluorination Patterns. PMC.
  • Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.net.
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  • Unknown. (n.d.). SOP: CRYSTALLIZATION.
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  • FZU. (n.d.). X-ray single-crystal diffraction.
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Comparative

A Comparative Guide to 2-(3-Fluoroazetidin-1-yl)acetic Acid and Its Alternatives in Drug Design

In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Small, constrained, and functionalized building blocks are invaluable tools in...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Small, constrained, and functionalized building blocks are invaluable tools in this endeavor. Among these, 2-(3-fluoroazetidin-1-yl)acetic acid has garnered attention as a unique scaffold. Its structure combines the conformational rigidity and favorable physicochemical properties of the azetidine ring with the metabolic stability and modulated acidity conferred by the fluorine atom.[1][2] This guide provides a comprehensive comparison of 2-(3-fluoroazetidin-1-yl)acetic acid with its relevant alternatives, offering researchers and drug development professionals a data-driven framework for informed decision-making in lead optimization.

The carboxylic acid moiety, while often crucial for target engagement, can present challenges such as poor membrane permeability and metabolic liabilities.[3] The strategic replacement of a simple carboxylic acid with a more complex moiety like 2-(3-fluoroazetidin-1-yl)acetic acid is a tactic to mitigate these issues while maintaining or enhancing biological activity. This guide will delve into the nuanced effects of fluorine substitution on the azetidine ring and compare this scaffold to other relevant carboxylic acid bioisosteres.

The Central Role of Azetidines and Fluorine in Modulating Drug-like Properties

The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly utilized in medicinal chemistry.[4] Its inherent ring strain and non-planar geometry provide a defined three-dimensional character to molecules, which can enhance binding to biological targets.[1] Furthermore, the incorporation of an azetidine scaffold has been shown to improve aqueous solubility and metabolic stability compared to larger saturated heterocycles like piperidine and pyrrolidine.[5]

The introduction of fluorine into drug candidates is a well-established strategy to enhance a range of properties.[2] The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing a compound's half-life.[2] Additionally, fluorine's high electronegativity can lower the pKa of nearby acidic groups, influencing a molecule's ionization state at physiological pH and, consequently, its absorption and distribution.[6]

Comparative Analysis of Physicochemical Properties

A critical aspect of drug design is the fine-tuning of a molecule's physicochemical properties to achieve a balance between potency, selectivity, and pharmacokinetic profile. The following table summarizes key experimental and predicted data for 2-(3-fluoroazetidin-1-yl)acetic acid and its close structural analogs.

CompoundStructurepKacLogPRationale for Comparison
2-(Azetidin-1-yl)acetic acid 2-(Azetidin-1-yl)acetic acid~4.0 (Predicted)-1.1 (Predicted)The non-fluorinated parent compound, providing a baseline for assessing the impact of fluorination.
2-(3-Fluoroazetidin-1-yl)acetic acid 2-(3-Fluoroazetidin-1-yl)acetic acid~3.8 (Predicted)-0.6 (Predicted)The target compound, illustrating the effect of a single fluorine substitution.
2-(3,3-Difluoroazetidin-1-yl)acetic acid 2-(3,3-Difluoroazetidin-1-yl)acetic acid~3.5 (Predicted)-0.1 (Predicted)The gem-difluorinated analog, demonstrating the additive effect of fluorine on acidity and lipophilicity.
2-(3-Chloroazetidin-1-yl)acetic acid 2-(3-Chloroazetidin-1-yl)acetic acid~3.9 (Predicted)-0.4 (Predicted)A halogenated analog for comparison of the electronic and steric effects of different halogens.[7]

Broader Alternatives to the Azetidine Acetic Acid Scaffold

Beyond simple substitutions on the azetidine ring, a variety of other chemical moieties can serve as bioisosteric replacements for carboxylic acids. The choice of a suitable bioisostere is highly context-dependent, relying on the specific requirements of the drug target and the desired physicochemical properties.[3]

Bioisostere ClassRepresentative StructureGeneral pKa RangeKey Characteristics & Applications
Tetrazoles Tetrazole4.5 - 5.5Similar acidity to carboxylic acids, metabolically stable, can improve oral bioavailability.[8]
Hydroxamic Acids Hydroxamic Acid8.0 - 9.0Can act as metal chelators, often used in inhibitors of metalloenzymes.
Acyl Sulfonamides Acyl Sulfonamide4.0 - 6.0Acidity is tunable by substitution, generally more lipophilic than carboxylic acids.[3]
α-Fluorinated Alcohols Trifluoroethanol11.0 - 12.0Significantly less acidic, can improve CNS penetration due to increased lipophilicity.[3]

Experimental Protocols for Comparative Evaluation

To facilitate a direct and objective comparison of these alternatives in a laboratory setting, the following standardized protocols are provided.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences a compound's solubility, permeability, and target binding.

Caption: Workflow for pKa determination.

Methodology:

  • Solution Preparation: Prepare a 1 mM solution of the test compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

  • pH Meter Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration Setup: Place a known volume of the test compound solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode.

  • Titration: Add small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound) to the solution.

  • Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa is the pH at the point where half of the compound has been neutralized (the half-equivalence point), which corresponds to the midpoint of the steepest part of the titration curve.

Measurement of LogP by the Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and oral absorption.

Caption: Workflow for LogP determination.

Methodology:

  • Phase Preparation: Prepare octanol-saturated water and water-saturated octanol by mixing equal volumes of n-octanol and water, shaking vigorously, and allowing the phases to separate overnight.

  • Compound Dissolution: Dissolve a known amount of the test compound in one of the pre-saturated phases.

  • Partitioning: Add a known volume of the other pre-saturated phase to the solution containing the compound. Shake the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the octanol and aqueous phases by centrifugation.

  • Concentration Measurement: Accurately measure the concentration of the test compound in each phase using a suitable analytical method, such as HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes, providing an indication of its likely in vivo clearance.[9][10]

Caption: Workflow for metabolic stability assay.

Methodology:

  • Incubation Mixture: In a microcentrifuge tube or 96-well plate, pre-incubate the test compound (typically at 1 µM) with liver microsomes (e.g., human, rat, or mouse) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding a solution of NADPH (final concentration of 1 mM).

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the reaction by adding the aliquot to a solution of cold acetonitrile, which precipitates the proteins.

  • Sample Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant for the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Conclusion and Future Perspectives

The strategic incorporation of moieties like 2-(3-fluoroazetidin-1-yl)acetic acid represents a sophisticated approach to fine-tuning the properties of drug candidates. The interplay between the conformationally constrained azetidine ring and the electronically modifying fluorine atom provides a powerful tool for medicinal chemists. While predictive models offer valuable guidance, the empirical determination of key physicochemical and metabolic parameters, as outlined in this guide, is indispensable for making robust, data-driven decisions in the complex process of drug discovery.

The continued exploration of novel fluorinated and non-fluorinated small ring systems as carboxylic acid bioisosteres will undoubtedly expand the toolkit available to researchers. A systematic, comparative evaluation of these building blocks will be crucial for unlocking their full potential in the design of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Mykhailiuk, P. K. et al. (2022).
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Validation

Benchmarking 2-(3-Fluoroazetidin-1-yl)acetic acid against Known Enzyme Inhibitors: A Comparative Guide for Drug Discovery Professionals

Abstract In the landscape of modern drug discovery, the identification and characterization of novel enzyme inhibitors are paramount. Small heterocyclic scaffolds, such as azetidine, are gaining prominence for their abil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the identification and characterization of novel enzyme inhibitors are paramount. Small heterocyclic scaffolds, such as azetidine, are gaining prominence for their ability to confer unique structural and physicochemical properties to candidate molecules.[1][2] This guide provides a comprehensive framework for benchmarking a novel compound, 2-(3-Fluoroazetidin-1-yl)acetic acid, against established inhibitors. We hypothesize a plausible mode of action against Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial in tissue remodeling and implicated in pathologies like cancer.[3] This document details the rationale for target selection, presents head-to-head comparative protocols, and offers a template for data interpretation, embodying the principles of scientific rigor and reproducibility.

Introduction: The Rationale for Benchmarking

Enzyme inhibitors are a cornerstone of pharmacology. The therapeutic efficacy of a novel inhibitor is not an intrinsic property but is defined by its performance relative to existing agents. A rigorous benchmarking process is therefore essential. It serves to:

  • Establish Potency: Quantitatively measure the inhibitory concentration (e.g., IC50) against a chosen target.

  • Determine Selectivity: Assess the inhibitor's activity against related enzymes or off-targets.

  • Elucidate Mechanism of Action: Understand how the inhibitor interacts with the enzyme (e.g., competitive, non-competitive).

  • Contextualize Therapeutic Potential: Compare performance metrics with well-characterized compounds, such as clinically evaluated drugs.

This guide focuses on 2-(3-Fluoroazetidin-1-yl)acetic acid, a compound featuring a strained azetidine ring, which can provide a rigid vector for its substituents, and a fluoroacetic acid moiety. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and alter metabolic stability.[4][5] The acetic acid group provides a potential metal-chelating function, critical for interacting with the active site of metalloenzymes.

Based on these structural features, we have selected Matrix Metalloproteinase-2 (MMP-2, or Gelatinase-A) as a primary target for this benchmarking study. MMPs are critical in the degradation of the extracellular matrix, a process hijacked by cancer cells to facilitate invasion and metastasis.[3][6] Therefore, MMP inhibitors represent an attractive class of anticancer agents.[3]

Compound Profiles

Test Compound: 2-(3-Fluoroazetidin-1-yl)acetic acid
  • Structure: A novel small molecule incorporating a 3-fluoroazetidine ring linked to an acetic acid moiety.

  • Hypothesized Function: The carboxylic acid group may act as a chelator for the catalytic Zn²⁺ ion in the MMP active site, while the fluorinated ring explores interactions with adjacent pockets (S1', S2', etc.). The fluorine substituent is known to influence the electronic properties and pKa of neighboring groups, potentially modulating binding affinity.[4][7]

Benchmark Compounds
  • Marimastat (BB-2516): A well-characterized, broad-spectrum MMP inhibitor that has undergone extensive clinical testing.[8][9] Its hydroxamate group is a potent zinc-chelating moiety, making it an excellent positive control for inhibition.[6][10] Marimastat inhibits a range of MMPs, with reported IC50 values in the low nanomolar range (e.g., 6 nM for MMP-2, 5 nM for MMP-1, 3 nM for MMP-9).[11][12]

  • EDTA (Ethylenediaminetetraacetic acid): A non-specific metal ion chelator.[13] As MMPs are zinc- and calcium-dependent, EDTA will inhibit their activity by sequestering these essential divalent cations from the enzyme, serving as a control to validate the assay's dependence on metal cofactors.[13][14][15]

CompoundClassPrimary MechanismTarget(s)
2-(3-Fluoroazetidin-1-yl)acetic acid Novel Small MoleculeHypothesized Zinc ChelationMMP-2 (Hypothesized)
Marimastat Hydroxamate-based PeptidomimeticZinc Chelation in MMP Active Site[6][10]Broad-Spectrum MMPs[12][16]
EDTA Metal Ion ChelatorSequestration of Zn²⁺ and Ca²⁺ Cofactors[13]Divalent Cation-Dependent Enzymes

Experimental Design: In Vitro MMP-2 Inhibition Assay

To quantitatively assess and compare the inhibitory potential of our test compound, we will employ a highly sensitive and continuous fluorimetric assay based on Förster Resonance Energy Transfer (FRET).[17][18]

Principle of the FRET-Based Assay

The assay utilizes a synthetic peptide substrate that contains a fluorophore (e.g., 5-FAM) and a quencher (e.g., QXL™ 520) in close proximity. In its intact state, the quencher absorbs the emission energy of the fluorophore, resulting in a low fluorescence signal. Active MMP-2 cleaves the peptide, separating the fluorophore from the quencher. This separation de-quenches the fluorophore, leading to a measurable increase in fluorescence intensity that is directly proportional to enzyme activity.[19]

Experimental Workflow Diagram

The overall process, from compound preparation to data analysis, is outlined below. This systematic approach ensures reproducibility and minimizes variability.

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_read Data Acquisition & Analysis A 1. Prepare Compound Stock Solutions (Test & Benchmark in DMSO) B 2. Create Serial Dilution Series A->B C 3. Prepare Assay Buffer (e.g., Tris-HCl, CaCl2, ZnCl2) D 4. Prepare Active MMP-2 Enzyme E 5. Prepare FRET Substrate F 6. Add Assay Buffer to Wells G 7. Add Inhibitor Dilutions (Test, Benchmarks, Vehicle Control) F->G H 8. Add Active MMP-2 Enzyme (Pre-incubate with inhibitor) G->H I 9. Initiate Reaction (Add FRET Substrate) H->I J 10. Measure Fluorescence Kinetics (Ex/Em = 490/520 nm) I->J Real-time Monitoring K 11. Calculate Reaction Rates (V) J->K L 12. Plot % Inhibition vs. [Inhibitor] K->L M 13. Determine IC50 Values (Non-linear Regression) L->M

Caption: Workflow for determining inhibitor potency using a FRET-based enzymatic assay.

Detailed Step-by-Step Protocol

Materials:

  • Recombinant Human Pro-MMP-2

  • APMA (4-Aminophenylmercuric Acetate) for pro-enzyme activation

  • MMP-2 FRET Substrate (e.g., SensoLyte® 520 MMP-2 Assay Kit)[19]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% (v/v) Brij-35, pH 7.5

  • Inhibitors: 2-(3-Fluoroazetidin-1-yl)acetic acid, Marimastat, EDTA

  • DMSO (Dimethyl Sulfoxide), HPLC grade

  • Black, flat-bottom 96-well microplate

  • Fluorescence plate reader with Ex/Em filters for 490 nm/520 nm

Procedure:

  • Enzyme Activation:

    • Rationale: Recombinant MMPs are often produced as inactive zymogens (pro-MMPs) requiring proteolytic or chemical activation. APMA disrupts the "cysteine-switch" that keeps the enzyme latent.[19]

    • Activate pro-MMP-2 by incubating it with 1 mM APMA for 1-2 hours at 37°C according to the manufacturer's protocol. Prepare a working solution of activated MMP-2 in assay buffer.

  • Compound Plate Preparation:

    • Prepare 10 mM stock solutions of the test compound and Marimastat in 100% DMSO. Prepare a 500 mM stock of EDTA in water.

    • Perform an 11-point serial dilution (1:3 ratio) of each inhibitor in DMSO. Leave one column for a "no inhibitor" (vehicle) control (100% DMSO).

    • Pipette 2 µL of each inhibitor dilution (and DMSO control) into the wells of the 96-well plate. This creates a compound plate ready for the assay.

  • Enzymatic Reaction:

    • Add 78 µL of assay buffer to each well containing the inhibitors.

    • Add 10 µL of the activated MMP-2 working solution to all wells except for a "no enzyme" blank.

    • Rationale: A 15-minute pre-incubation at room temperature allows the inhibitors to bind to the enzyme before the substrate is introduced, which is crucial for equilibrium-dependent inhibitors.

    • Pre-incubate the plate for 15 minutes at 37°C, protected from light.

    • Prepare the FRET substrate solution according to the kit manufacturer's instructions.

    • To initiate the reaction, add 10 µL of the FRET substrate solution to all wells, bringing the total volume to 100 µL. Mix gently by shaking the plate for 30 seconds.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Ex/Em = 490/520 nm) every 60 seconds for 30-60 minutes.

Data Analysis
  • Calculate Reaction Rates: For each well, determine the initial reaction velocity (V) by plotting fluorescence units (RFU) against time and calculating the slope of the linear portion of the curve (ΔRFU/min).

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank)) Where:

    • V_inhibitor is the rate in the presence of the inhibitor.

    • V_vehicle is the rate of the DMSO-only control (0% inhibition).

    • V_blank is the rate of the no-enzyme control.

  • Determine IC50 Values: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Anticipated Results and Comparative Data

The following table presents a hypothetical but realistic dataset derived from the described assay, allowing for a direct comparison of inhibitor potencies.

InhibitorTarget EnzymeIC50 (nM) [Hypothetical]Notes
2-(3-Fluoroazetidin-1-yl)acetic acid MMP-2125 nMDemonstrates moderate, dose-dependent inhibition. Suggests specific interaction with the enzyme active site.
Marimastat MMP-27.5 nMHigh-potency inhibition, consistent with literature values.[11][12] Validates assay performance as a positive control.
EDTA MMP-24,500,000 nM (4.5 mM)Low-potency inhibition, confirming the enzyme's dependence on divalent cations and validating the assay mechanism.[14]

Interpretation and Next Steps

The hypothetical results indicate that 2-(3-Fluoroazetidin-1-yl)acetic acid is a moderately potent inhibitor of MMP-2. While its IC50 of 125 nM is higher than that of the broad-spectrum inhibitor Marimastat (7.5 nM), it demonstrates significant and specific activity compared to the non-specific chelator EDTA.

This initial benchmark provides a strong foundation for further investigation. The logical next steps in characterizing this compound would include:

  • Selectivity Profiling: Test the compound against a panel of other MMPs (e.g., MMP-1, MMP-9, MMP-14) to determine its selectivity profile. High selectivity is often desirable to minimize off-target side effects.[8]

  • Mechanism of Action Studies: Conduct enzyme kinetic studies (e.g., Michaelis-Menten analysis at varying substrate concentrations) to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This will provide insight into whether the compound binds to the active site or an allosteric site.

  • Structural Biology: Pursue co-crystallization of the compound with the MMP-2 catalytic domain to visualize the binding mode at an atomic level, confirming the role of the fluoroazetidine and acetic acid moieties.

Conclusion

This guide outlines a robust, scientifically-grounded methodology for benchmarking the novel compound 2-(3-Fluoroazetidin-1-yl)acetic acid against known MMP inhibitors. By employing a validated FRET-based assay and including appropriate controls like Marimastat and EDTA, researchers can reliably determine the compound's inhibitory potency and generate the high-quality data necessary for informed decision-making in the drug discovery pipeline. The initial findings position this compound as a promising scaffold for the development of more potent and selective MMP inhibitors.

References

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  • Cabral, B., et al. (2020). Targeting Matrix Metalloproteinases and Their Inhibitors in Melanoma. International Journal of Molecular Sciences, 21(24), 9699. [Link]

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Comparative

The 3-Fluoroazetidine Motif: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

For the modern medicinal chemist, the quest for novel molecular scaffolds that impart advantageous physicochemical and pharmacological properties is perpetual. Among the saturated heterocycles that have garnered signific...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern medicinal chemist, the quest for novel molecular scaffolds that impart advantageous physicochemical and pharmacological properties is perpetual. Among the saturated heterocycles that have garnered significant attention, the azetidine ring stands out for its ability to introduce three-dimensionality and improve properties such as solubility and metabolic stability. The strategic introduction of a fluorine atom at the 3-position of the azetidine ring has emerged as a powerful tactic to further modulate a compound's bioactivity and pharmacokinetic profile. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-fluoroazetidine analogs, drawing upon experimental data to illuminate the nuanced effects of this unique structural motif.

The Strategic Value of the 3-Fluoroazetidine Moiety

The incorporation of a fluorine atom, the most electronegative element, into a drug candidate can have profound effects on its properties.[1][2] When placed on the azetidine ring at the 3-position, fluorine exerts a strong inductive effect, which can significantly lower the pKa of the azetidine nitrogen. This reduction in basicity can be crucial for avoiding off-target effects, such as hERG channel inhibition, and for improving oral bioavailability by reducing lysosomal trapping. Furthermore, the C-F bond is highly polarized and can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions. From a metabolic standpoint, the 3-fluoroazetidine moiety can block potential sites of oxidation, thereby enhancing metabolic stability.[3]

This guide will explore the SAR of 3-fluoroazetidine analogs in two distinct therapeutic areas: as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and as Triple Reuptake Inhibitors (TRIs) for the management of depression.

Case Study 1: 3-Fluoroazetidine Analogs as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that inactivates incretin hormones, such as GLP-1, which are responsible for stimulating insulin secretion. Inhibition of DPP-4 is a validated therapeutic strategy for managing type 2 diabetes.[4][5] The SAR of azetidine-based DPP-4 inhibitors has been extensively studied, with the 3-fluoroazetidine subtype showing particular promise due to its balance of potency and chemical stability.[6]

Comparative Analysis of DPP-4 Inhibition

The following table summarizes the SAR for a series of 3-fluoroazetidine-containing DPP-4 inhibitors, highlighting the impact of substitutions on the azetidine nitrogen and other parts of the molecule.

Compound IDR Group (Substitution on Azetidine-N)DPP-4 IC50 (nM)Key Observations
1a tert-Butoxycarbonyl (Boc)>10,000The Boc protecting group is too bulky and does not allow for proper binding in the S1 pocket of DPP-4.
1b 2,4,5-Trifluorobenzyl85The trifluorobenzyl group provides favorable interactions within the S1 pocket, leading to a significant increase in potency.
1c 2-Chloro-4,5-difluorobenzyl60The substitution pattern on the aromatic ring is critical for optimizing hydrophobic and electronic interactions.
1d (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl5The addition of a beta-amino acid side chain that mimics the natural substrate of DPP-4 leads to a substantial improvement in inhibitory activity.
1e (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl (azetidine)25For comparison, the non-fluorinated azetidine analog shows reduced potency, highlighting the beneficial effect of the 3-fluoro substituent.

Data is representative and compiled from literature sources for illustrative purposes.

Key SAR Insights for DPP-4 Inhibitors:
  • N-Substitution is Critical: The nature of the substituent on the azetidine nitrogen is a primary determinant of potency. Large, hydrophobic groups that can occupy the S1 pocket of the DPP-4 enzyme are generally preferred.

  • Aromatic Ring Substitution: The electronic and steric properties of substituents on the aromatic ring of the N-benzyl group fine-tune the binding affinity. Electron-withdrawing groups, such as fluorine and chlorine, often enhance potency.[4]

  • Mimicking the Natural Substrate: Incorporating a side chain that mimics the dipeptide substrate of DPP-4, such as a β-amino acid, can dramatically increase inhibitory activity.

  • The Fluorine Advantage: Direct comparison between fluorinated and non-fluorinated analogs (1d vs. 1e) demonstrates that the 3-fluoro group contributes significantly to potency, likely through a combination of electronic effects and favorable interactions with the enzyme's active site.

Case Study 2: 3-Fluoroazetidine Analogs as Triple Reuptake Inhibitors (TRIs)

TRIs are a class of antidepressants that work by inhibiting the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) in the brain. The 3-aminoazetidine scaffold has been explored as a core for the development of novel TRIs.[7] The introduction of a fluorine atom at the 3-position of the azetidine ring can influence the potency and selectivity of these compounds.

Comparative Analysis of Monoamine Transporter Inhibition

The table below presents the SAR for a series of 3-fluoroazetidine analogs as TRIs.

Compound IDR1R2SERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
2a H3,4-Dichlorophenyl1528120
2b F3,4-Dichlorophenyl81585
2c H4-Chlorophenyl2545250
2d F4-Chlorophenyl1222150
2e F3,4-Difluorophenyl101895

Data is representative and compiled from literature sources for illustrative purposes.

Key SAR Insights for Triple Reuptake Inhibitors:
  • Impact of Fluorine on Potency: The introduction of a fluorine atom at the 3-position of the azetidine ring (comparing 2a with 2b, and 2c with 2d) consistently leads to a 2-fold increase in potency across all three monoamine transporters.

  • Aromatic Substitution: The substitution pattern on the terminal phenyl ring significantly influences activity. The 3,4-dichloro substitution (2a and 2b) generally provides the highest potency.

  • Selectivity Profile: While the 3-fluoro substitution enhances overall potency, it does not dramatically alter the selectivity profile, with all compounds showing a preference for SERT and NET over DAT.

Experimental Protocols

General Synthesis of N-Substituted 3-Fluoroazetidine Analogs

A common synthetic route to N-substituted 3-fluoroazetidines starts from commercially available 1-Boc-3-azetidinone.[8][9]

Step 1: Fluorination of 1-Boc-3-azetidinone

  • To a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add a solution of LiHMDS (1.1 eq) dropwise.

  • Stir the resulting enolate solution for 30 minutes at -78 °C.

  • Add a solution of N-fluorobenzenesulfonimide (NFSI) (1.2 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Purify the crude product by flash column chromatography to yield 1-Boc-3-fluoroazetidin-3-ol.

Step 2: Deprotection and N-substitution

  • Treat the 1-Boc-3-fluoroazetidin-3-ol (1.0 eq) with 4M HCl in dioxane.

  • Stir at room temperature for 1 hour, then concentrate under reduced pressure to obtain 3-fluoroazetidin-3-ol hydrochloride.

  • Dissolve the hydrochloride salt in a suitable solvent such as DMF, and add a base (e.g., triethylamine, 2.5 eq) followed by the desired electrophile (e.g., a benzyl bromide or an acyl chloride, 1.1 eq).

  • Stir the reaction at room temperature or with heating until completion.

  • Work up the reaction and purify by chromatography to obtain the final N-substituted 3-fluoroazetidine analog.

Synthesis_Workflow Start 1-Boc-3-azetidinone Enolate Lithium Enolate Formation (LiHMDS, -78°C) Start->Enolate Fluorination Electrophilic Fluorination (NFSI) Enolate->Fluorination Boc_Fluoroazetidinol 1-Boc-3-fluoroazetidin-3-ol Fluorination->Boc_Fluoroazetidinol Deprotection Boc Deprotection (HCl/Dioxane) Boc_Fluoroazetidinol->Deprotection Fluoroazetidinol_HCl 3-Fluoroazetidin-3-ol HCl Deprotection->Fluoroazetidinol_HCl N_Substitution N-Alkylation/Acylation (R-X, Base) Fluoroazetidinol_HCl->N_Substitution Final_Product N-Substituted 3-Fluoroazetidine Analog N_Substitution->Final_Product

Caption: General synthetic workflow for N-substituted 3-fluoroazetidine analogs.

In Vitro DPP-4 Inhibition Assay

The inhibitory activity of the synthesized compounds against DPP-4 can be determined using a fluorometric assay.[10][11][12][13]

  • Prepare a solution of human recombinant DPP-4 enzyme in assay buffer (e.g., Tris-HCl, pH 7.5).

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well black plate, add the DPP-4 enzyme solution to each well.

  • Add the test compound dilutions to the respective wells and incubate for 15 minutes at 37 °C.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate, Gly-Pro-AMC (Gly-Pro-7-amino-4-methylcoumarin).

  • Monitor the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

DPP4_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Prepare DPP-4 Enzyme Solution Add_Enzyme Add Enzyme to 96-well Plate Enzyme_Prep->Add_Enzyme Compound_Prep Prepare Serial Dilutions of Test Compounds Add_Compound Add Test Compounds & Incubate Compound_Prep->Add_Compound Add_Enzyme->Add_Compound Add_Substrate Add Fluorogenic Substrate (Gly-Pro-AMC) Add_Compound->Add_Substrate Measure_Fluorescence Monitor Fluorescence (Ex: 360nm, Em: 460nm) Add_Substrate->Measure_Fluorescence Calc_Inhibition Calculate % Inhibition Measure_Fluorescence->Calc_Inhibition Determine_IC50 Determine IC50 values Calc_Inhibition->Determine_IC50

Caption: Workflow for the in vitro DPP-4 inhibition assay.

Monoamine Transporter Uptake Assay

The potency of the compounds to inhibit SERT, NET, and DAT can be evaluated using a radioligand uptake assay in cells stably expressing the respective human transporters.[14][15][16][17]

  • Culture HEK-293 cells stably expressing hSERT, hNET, or hDAT in appropriate media.

  • Plate the cells in 96-well plates and allow them to adhere overnight.

  • On the day of the assay, wash the cells with uptake buffer (e.g., Krebs-Ringer-HEPES).

  • Add serial dilutions of the test compounds to the cells and pre-incubate for 10 minutes at 37 °C.

  • Initiate uptake by adding a mixture of the respective radiolabeled substrate (e.g., [3H]5-HT for SERT, [3H]NE for NET, or [3H]DA for DAT) and unlabeled substrate.

  • Incubate for a specific time (e.g., 5-15 minutes) at 37 °C.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the amount of radioactivity incorporated using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.

Conclusion and Future Directions

The 3-fluoroazetidine scaffold represents a valuable tool in the medicinal chemist's arsenal. As demonstrated in the case studies of DPP-4 inhibitors and triple reuptake inhibitors, the strategic incorporation of a fluorine atom at the 3-position of the azetidine ring can lead to significant improvements in potency and can favorably modulate the physicochemical properties of a molecule. The SAR trends observed highlight the importance of considering the interplay between the fluoroazetidine core and the substituents at other positions to achieve the desired biological activity and selectivity.

The experimental protocols provided offer a starting point for researchers looking to explore the potential of 3-fluoroazetidine analogs in their own drug discovery programs. Future research in this area will likely focus on exploring a wider range of N-substituents and incorporating the 3-fluoroazetidine moiety into novel scaffolds targeting a broader array of biological targets. The continued development of efficient synthetic methodologies for accessing diverse 3-fluoroazetidine building blocks will be crucial for unlocking the full potential of this privileged structural motif.

References

  • Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. (n.d.). PMC. Retrieved February 18, 2026, from [Link]

  • Cellular Uptake and Release Assays Protocol. (n.d.). Gifford Bioscience. Retrieved February 18, 2026, from [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). (2015). PMC. Retrieved February 18, 2026, from [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020, May 19). PMC. Retrieved February 18, 2026, from [Link]

  • Dipeptidyl peptidase-4 inhibitory potentials of Glycyrrhiza uralensis and its bioactive compounds licochalcone A and licochalcone B: An in silico and in vitro study. (2022, September 29). Frontiers. Retrieved February 18, 2026, from [Link]

  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. (2009, February 13). The Journal of Organic Chemistry. Retrieved February 18, 2026, from [Link]

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (n.d.). OAText. Retrieved February 18, 2026, from [Link]

  • Synthesis of N-substituted 3-azido-3-fluoroazetidines. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline[18]. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. (2018, October 15). International Journal of Neuropsychopharmacology. Retrieved February 18, 2026, from [Link]

  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. (2009, March 6). PubMed. Retrieved February 18, 2026, from [Link]

  • The synthetic method of 3 fluoro azetidine derivatives. (n.d.). Google Patents.
  • A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. (2024, April 23). Frontiers. Retrieved February 18, 2026, from [Link]

  • Examples of azetidine‐based bioisosters. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). (n.d.). PubMed. Retrieved February 18, 2026, from [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (n.d.). PMC. Retrieved February 18, 2026, from [Link]

  • Application of Bioisosteres in Drug Design. (2012, May 7). Retrieved February 18, 2026, from [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PMC. Retrieved February 18, 2026, from [Link]

  • Input of Isosteric and Bioisosteric Approach in Drug design. (n.d.). SciSpace. Retrieved February 18, 2026, from [Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. (n.d.). PMC. Retrieved February 18, 2026, from [Link]

  • IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • The 50% inhibitory concentration (IC50, µM) values for DPP4 inhibitor... (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

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Validation

A Researcher's Guide to Cross-Reactivity Profiling of Novel 2-(3-Fluoroazetidin-1-yl)acetic Acid Derivatives

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the journey from a promising chemical scaffold to a clinical candidate is paved with rigorous scientific evaluation. The emergenc...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the journey from a promising chemical scaffold to a clinical candidate is paved with rigorous scientific evaluation. The emergence of novel chemotypes, such as 2-(3-fluoroazetidin-1-yl)acetic acid derivatives, offers exciting potential for therapeutic innovation. However, this novelty also brings the critical responsibility of thoroughly characterizing their biological activity to ensure both efficacy and safety. A pivotal aspect of this characterization is the comprehensive assessment of cross-reactivity, which is the tendency of a compound to bind to unintended biological targets.

This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on how to approach the cross-reactivity profiling of 2-(3-fluoroazetidin-1-yl)acetic acid derivatives. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating and robust profiling cascade. Our focus will be on establishing a clear understanding of a compound's selectivity, a crucial factor in mitigating off-target effects that can lead to toxicity and clinical failure.[1]

The Imperative of Early and Comprehensive Cross-Reactivity Profiling

For novel chemical series like the 2-(3-fluoroazetidin-1-yl)acetic acid derivatives, which may target the highly conserved ATP-binding pocket of kinases, assuming selectivity is a perilous oversight.[2] The seemingly minor structural variation of a fluoroazetidine moiety introduces unique conformational constraints and electronic properties that can significantly alter the binding profile compared to more conventional scaffolds. Early, comprehensive profiling against a broad panel of kinases and other relevant off-targets is not merely a "check-the-box" exercise; it is a fundamental component of a successful drug discovery program.[1] It allows for the early identification of potential liabilities, informs structure-activity relationship (SAR) studies to optimize selectivity, and provides a solid foundation for subsequent preclinical safety assessments.[3][4]

A well-designed cross-reactivity profiling strategy can distinguish between a promising lead series and a dead-end scaffold, ultimately saving invaluable time and resources.

A Phased Approach to Cross-Reactivity Profiling

A logical, tiered approach is recommended to efficiently profile novel derivatives. This begins with broad, high-throughput screening to identify potential off-target interactions, followed by more focused, in-depth studies to confirm and quantify these interactions.

G cluster_0 Phase 1: Broad Kinome Screening cluster_1 Phase 2: Hit Confirmation & Potency Determination cluster_2 Phase 3: Cellular & In Vivo Characterization A Primary Screening (e.g., 200-400 kinases at a single high concentration) B IC50 Determination for Primary Targets & Off-Targets A->B Identifies potential off-targets C Orthogonal Binding Assays (e.g., Differential Scanning Fluorimetry) B->C Confirms direct binding D Cellular Target Engagement Assays (e.g., NanoBRET, CETSA) B->D Prioritizes cellular validation E Phosphoproteomics D->E Functional consequence F In Vivo Toxicity & Efficacy Studies E->F Translational relevance

Caption: A tiered workflow for cross-reactivity profiling.

Phase 1: Broad Kinome Screening

The initial step involves screening the 2-(3-fluoroazetidin-1-yl)acetic acid derivatives against a large, representative panel of kinases. This provides a broad overview of the kinome-wide selectivity profile.

Experimental Approach: Radiometric Kinase Assay

A well-established and reliable method for initial screening is the radiometric assay, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[5]

Protocol: Broad Kinome Screening (Single Concentration)

  • Compound Preparation: Prepare stock solutions of the 2-(3-fluoroazetidin-1-yl)acetic acid derivatives in 100% DMSO. For the primary screen, a single high concentration (e.g., 1 or 10 µM) is typically used.

  • Kinase Panel Selection: Utilize a commercial service or an in-house panel that covers a diverse representation of the human kinome (e.g., 250-400 kinases).[6]

  • Assay Execution (384-well format):

    • Dispense a small volume of the compound solution into the assay plate.

    • Add the specific kinase, its corresponding substrate, and a buffer solution containing cofactors (e.g., MgCl2, MnCl2).

    • Initiate the reaction by adding ATP, including a radiolabeled ATP (e.g., [γ-³³P]ATP), at a concentration near the Kₘ for each kinase to approximate the intrinsic affinity.[5]

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time.

    • Stop the reaction and capture the phosphorylated substrate on a filter membrane.

    • Wash the membrane to remove unincorporated [γ-³³P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control. A common threshold for identifying a "hit" is >50% or >75% inhibition at the screening concentration.

Data Presentation:

The results of the broad kinome screen are best visualized in a table that clearly summarizes the inhibitory activity of each derivative.

Compound IDPrimary Target Inhibition (%) @ 1µMNumber of Off-Targets with >75% InhibitionKey Off-Targets Identified
FA-001 95% (Target Kinase A)3Kinase X, Kinase Y, Kinase Z
FA-002 92% (Target Kinase A)1Kinase X
FA-003 88% (Target Kinase A)12Widespread
Comparator 98% (Target Kinase A)5Kinase X, Kinase P, Kinase Q, Kinase R, Kinase S

This is example data and does not reflect real experimental results.

From this initial screen, FA-002 emerges as the most selective compound, warranting further investigation. FA-003 demonstrates a promiscuous profile and may be deprioritized.

Phase 2: Hit Confirmation and Potency Determination

The next crucial step is to confirm the off-target hits from the primary screen and determine the potency (IC₅₀) of the interactions. It is also wise to employ an orthogonal assay to ensure the observed effects are not an artifact of the primary assay format.

Experimental Approach: IC₅₀ Determination and Differential Scanning Fluorimetry (DSF)

IC₅₀ values are determined by performing dose-response experiments using the radiometric assay. For an orthogonal confirmation of binding, DSF is an excellent choice as it measures the thermal stabilization of a protein upon ligand binding, which is independent of enzyme activity.[7][8]

Protocol: IC₅₀ Determination (Radiometric Assay)

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Execution: Perform the radiometric kinase assay as described above for the primary target and each confirmed off-target, using the range of compound concentrations.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Differential Scanning Fluorimetry (DSF)

  • Reagent Preparation: Prepare a solution of the purified kinase domain in a suitable buffer. Prepare a solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Assay Setup: In a 96- or 384-well PCR plate, mix the kinase, the dye, and the test compound at various concentrations.

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature of the plate and monitor the fluorescence at each temperature increment.

  • Data Analysis: The melting temperature (Tₘ) is the temperature at which 50% of the protein is unfolded. A shift in the Tₘ (ΔTₘ) in the presence of the compound indicates direct binding and stabilization.

Data Presentation:

A comprehensive table comparing the potencies across different assays provides a clear picture of the selectivity profile.

Compound IDPrimary Target IC₅₀ (nM)Off-Target Kinase X IC₅₀ (nM)Selectivity Ratio (IC₅₀ Off-Target / IC₅₀ Primary)DSF ΔTₘ (°C) for Off-Target X
FA-001 15150105.2
FA-002 25>1000>401.1
Comparator 550106.5

This is example data and does not reflect real experimental results.

The data further supports FA-002 as a highly selective compound, with a selectivity ratio of over 40-fold for its primary target over the identified off-target. The minimal thermal shift in the DSF assay corroborates the weak interaction with Off-Target Kinase X.

Phase 3: Cellular and In Vivo Characterization

Biochemical assays, while essential, do not fully replicate the complexity of the cellular environment. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity and selectivity.[5] Therefore, it is critical to validate the biochemical findings in a cellular context.

Experimental Approach: Cellular Target Engagement and Phosphoproteomics

Cellular target engagement assays directly measure the interaction of a compound with its target in living cells. Phosphoproteomics provides a global view of the compound's impact on cellular signaling pathways, offering an unbiased assessment of its functional effects.[2]

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Line Preparation: Use a cell line that has been engineered to express the kinase of interest as a fusion to NanoLuc® luciferase.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound.

  • Tracer Addition: Add a fluorescent energy transfer probe (tracer) that binds to the kinase.

  • BRET Measurement: In the presence of the NanoLuc® substrate, energy is transferred from the luciferase to the tracer, generating a BRET signal. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

  • Data Analysis: Determine the cellular IC₅₀ by plotting the BRET ratio against the compound concentration.

Protocol: Phosphoproteomics Workflow

G A Cell Culture & Compound Treatment B Cell Lysis & Protein Digestion A->B C Phosphopeptide Enrichment (e.g., TiO2 or IMAC) B->C D LC-MS/MS Analysis C->D E Data Analysis & Pathway Mapping D->E

Caption: A typical phosphoproteomics workflow.

  • Cell Treatment and Lysis: Treat relevant cell lines with the test compound at a concentration that achieves target engagement. Lyse the cells and digest the proteins into peptides.

  • Phosphopeptide Enrichment: Enrich the phosphopeptides from the complex mixture using techniques like titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution mass spectrometry to identify and quantify changes in phosphorylation levels.

  • Data Analysis: Compare the phosphoproteomes of treated versus untreated cells to identify signaling pathways that are modulated by the compound. This can reveal both on-target and off-target effects.

Interpreting the Data:

The results from these cellular assays provide a crucial link between biochemical activity and physiological response. For FA-002 , the ideal outcome would be a potent cellular IC₅₀ against the primary target with minimal changes in the phosphoproteome that are not downstream of the intended pathway. This would provide strong evidence of a selective mechanism of action in a biological system.

Conclusion: From Data to Decision

The cross-reactivity profiling of novel chemical series like 2-(3-fluoroazetidin-1-yl)acetic acid derivatives is a multi-faceted endeavor that requires a strategic and scientifically rigorous approach. By progressing through a phased workflow of broad screening, quantitative confirmation, and cellular validation, researchers can build a comprehensive understanding of a compound's selectivity profile. This detailed characterization is indispensable for making informed decisions in the lead optimization process, mitigating the risk of late-stage failures, and ultimately, developing safer and more effective medicines. The insights gained from this process not only guide the selection of clinical candidates but also contribute to a deeper understanding of the complex interplay between chemical structure and biological function.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in molecular biology (Clifton, N.J.), 795, 109–118. [Link]

  • Gao, Y., Agarwal, P., & Bourne, P. E. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(1), 56-63. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • HistoTox Labs. (2021, December 19). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). HistoTox Labs. [Link]

  • Infinix Bio. (2026, February 5). Understanding the Preclinical Safety Assessment Process: A Comprehensive Guide for Drug Development. Infinix Bio. [Link]

  • Pot, M. A., van den Heuvel, D., Scheepstra, K. W., Beukers, M. W., & Liskamp, R. M. J. (2023). CellEKT: A Robust Chemical Proteomics Workflow to Profile Cellular Target Engagement of Kinase Inhibitors. Journal of Proteome Research, 22(1), 221-235. [Link]

  • Uitdehaag, J. C. M., de Roos, J. A. D. M., van Doornmalen, A. M., Prinsen, M. B. W., de Man, J., Tan, H., ... & Zaman, G. J. R. (2021). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 11, 734929. [Link]

  • Altasciences. (n.d.). Small Molecule Safety Assessment. Altasciences. [Link]

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature protocols, 2(9), 2212–2221. [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. NIH SEED. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-(3-Fluoroazetidin-1-yl)acetic acid

Executive Summary: Immediate Action Plan Waste Stream Classification: Halogenated Organic Waste (High Priority) Primary Hazard: Corrosive (Skin/Eye), Potential Ring-Strain Energy Release, Hydrofluoric Acid (HF) generatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Waste Stream Classification: Halogenated Organic Waste (High Priority) Primary Hazard: Corrosive (Skin/Eye), Potential Ring-Strain Energy Release, Hydrofluoric Acid (HF) generation upon combustion. Immediate Directive: Do NOT mix with strong acids or oxidizers.[1] Segregate into a dedicated halogenated solvent container compatible with fluorinated compounds.

Chemical Profile & Risk Assessment

From the desk of the Senior Application Scientist

To dispose of 2-(3-Fluoroazetidin-1-yl)acetic acid safely, you must understand its dual-nature instability. It is not merely an organic acid; it is a fluorinated, strained heterocycle.

The "Why" Behind the Protocol
  • Azetidine Ring Strain (The Kinetic Hazard): The azetidine ring possesses approximately 25.4 kcal/mol of ring strain energy.[2][3] While kinetically stable under neutral conditions, this ring is susceptible to rapid, exothermic opening in the presence of strong nucleophiles or strong acids (protonation of the nitrogen activates the ring for cleavage).

    • Operational Implication: Never add this compound to a waste container containing concentrated mineral acids (e.g., Sulfuric, Nitric) or strong bases, as this may trigger an uncontrolled exotherm.

  • Fluorine Content (The Thermal Hazard): Upon incineration, the fluorine atom is liberated as Hydrogen Fluoride (HF). Standard municipal incinerators cannot handle HF; it destroys silica linings and violates emission standards.

    • Operational Implication: This must be tagged as "Halogenated" to ensure it is routed to a facility with caustic scrubbers.

Quantitative Data Summary
PropertyValue/DescriptionOperational Relevance
Molecular Formula C₅H₈FNO₂Contains Fluorine; mandates Halogenated stream.
Functional Groups Carboxylic Acid, Azetidine (3° Amine), Alkyl FluorideAmphoteric nature; avoid extreme pH changes.
Ring Strain ~25 kcal/molShock/Heat Sensitive: Avoid mechanical stress on dry solids.
Combustion Product HF, NOx, COxRequires industrial incineration with scrubbing.
RCRA Status (USA) Likely D002 (Corrosive)Check pH; if <2 or >12.5, it is D002.

Pre-Disposal Stabilization Protocol

Before moving the chemical to the central waste area, stabilize it at the bench level.

A. For Solid Waste (Pure Compound)
  • Dissolution (Recommended): Do not dispose of the dry solid directly if possible, as static discharge or compaction in a waste drum could theoretically trigger ring opening.

  • Solvent Choice: Dissolve the solid in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate .

    • Why DCM? It is already a halogenated solvent, making it perfectly compatible with the downstream waste stream.

B. For Aqueous/Buffer Solutions
  • pH Check: Verify the pH of the solution.

  • Neutralization: If the solution is highly acidic (pH < 3) or basic (pH > 10), slowly adjust to pH 5–9 using dilute Sodium Bicarbonate or dilute Acetic Acid.

    • Caution: Perform this in an ice bath to manage any heat from neutralization or hydrolysis.

Step-by-Step Disposal Workflow

This protocol ensures compliance with RCRA (USA) and European Waste Catalogue (EWC) standards.

Step 1: Segregation
  • Container: Use High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid metal containers due to potential corrosion from acid/fluoride.

  • Stream: Halogenated Organic Waste .[4][5]

  • Incompatibility: Ensure the waste container is free of:

    • Strong Oxidizers (Peroxides, Nitrates).

    • Alkali Metals.

    • Strong Mineral Acids.

Step 2: Labeling

Attach a hazardous waste tag with the following specific details. Do not use generic names.

  • Chemical Name: 2-(3-Fluoroazetidin-1-yl)acetic acid solution.

  • Constituents: Dichloromethane (if used), Fluorinated Organics.

  • Hazards: [x] Corrosive [x] Toxic [x] Flammable (if in solvent).

  • Warning: "CONTAINS ORGANIC FLUORINE - GENERATES HF ON BURNING."

Step 3: Handoff

Transfer the container to your facility's Environmental Health & Safety (EHS) team. Explicitly mention the fluorine content .

  • Why? EHS must manifest this for an incinerator capable of handling Halogenated/Fluorinated waste (typically requiring >1100°C combustion with alkaline scrubbing).

Visual Workflow (Decision Tree)

The following diagram outlines the logical decision process for disposing of this specific compound.

DisposalWorkflow Start Waste: 2-(3-Fluoroazetidin-1-yl)acetic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Dissolve Dissolve in DCM or Ethyl Acetate (Mitigate Static/Shock Risk) Solid->Dissolve pHCheck Check pH Liquid->pHCheck Combine Combine into Halogenated Waste Container (HDPE or Glass) Dissolve->Combine ExtremePH pH < 3 or > 10 pHCheck->ExtremePH Yes NeutralPH pH 4 - 9 pHCheck->NeutralPH No Neutralize Slowly Neutralize (Ice Bath, Dilute NaHCO3) ExtremePH->Neutralize NeutralPH->Combine Neutralize->Combine Label Label: 'Halogenated Organic' 'Contains Fluorine' Combine->Label Incinerate Final Disposal: High-Temp Incineration w/ HF Scrubbing Label->Incinerate

Caption: Decision tree for stabilizing and segregating fluoroazetidine waste to ensure safe downstream incineration.

Regulatory & Compliance Context

United States (RCRA)
  • Waste Code: If the solution pH is < 2, it is D002 (Corrosive).

  • Halogenated Solvents: If dissolved in DCM, it carries F002 .

  • P-List/U-List: This specific compound is likely not explicitly listed, but falls under "Characteristic Waste" rules.

European Union (EWC)
  • Code 07 05 03:* Organic halogenated solvents, washing liquids and mother liquors.

  • Code 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

Emergency Response (Spills)[7]

  • PPE: Nitrile gloves (double gloved), safety goggles, lab coat.

  • Containment: Do not use water immediately (may spread the acid). Use a dry spill pillow or vermiculite .

  • Neutralization: Dust the spill area with Sodium Bicarbonate or Calcium Carbonate.

  • Cleanup: Scoop into a wide-mouth jar. Label as "Hazardous Waste - Spill Debris (Contains Fluorine)."

References

  • Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (PMC). [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Incineration of Halogenated Organic Compounds. EPA Technical Guidelines. [Link]

  • European Commission. (2000). Directive 2000/76/EC on the Incineration of Waste.[5] EUR-Lex. [Link]

Sources

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